Product packaging for 2-Amino-1-(2-nitrophenyl)ethanol(Cat. No.:)

2-Amino-1-(2-nitrophenyl)ethanol

Cat. No.: B1644463
M. Wt: 182.18 g/mol
InChI Key: ZKPFBDIOVMBUEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-1-(2-nitrophenyl)ethanol is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O3 B1644463 2-Amino-1-(2-nitrophenyl)ethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

2-amino-1-(2-nitrophenyl)ethanol

InChI

InChI=1S/C8H10N2O3/c9-5-8(11)6-3-1-2-4-7(6)10(12)13/h1-4,8,11H,5,9H2

InChI Key

ZKPFBDIOVMBUEO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(CN)O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(CN)O)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-((2-Nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Extensive research for the chemical properties and related experimental data for "2-Amino-1-(2-nitrophenyl)ethanol" did not yield specific information. The scientific literature and chemical databases predominantly feature data for its structural isomer, 2-((2-Nitrophenyl)amino)ethanol (CAS No. 4926-55-0). This guide will, therefore, provide a comprehensive overview of the chemical properties, synthesis, and analysis of this readily documented isomer. It is crucial to note that the data presented herein pertains to 2-((2-Nitrophenyl)amino)ethanol and not this compound.

Introduction

2-((2-Nitrophenyl)amino)ethanol is an organic compound that serves as a valuable intermediate in various chemical syntheses. Its structure, featuring a secondary amine, a hydroxyl group, and a nitroaromatic moiety, provides multiple reactive sites for the construction of more complex molecules. This guide details its chemical and physical properties, provides an established synthesis protocol, and outlines a general analytical workflow.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of 2-((2-Nitrophenyl)amino)ethanol.

Table 1: Physical Properties of 2-((2-Nitrophenyl)amino)ethanol

PropertyValueReference
Appearance Orange crystal powder[1]
Melting Point 71-73 °C[1]
Boiling Point 376.6 °C at 760 mmHg[1]
Density 1.352 g/cm³[1]
Solubility Chloroform (Slightly), Methanol (Slightly), Water (1.85 g/L at 20°C)[1]
Flash Point 181.6 °C[1]
Refractive Index 1.64[1]

Table 2: Chemical Identifiers and Molecular Properties

PropertyValueReference
Molecular Formula C8H10N2O3[1]
Molecular Weight 182.18 g/mol
CAS Number 4926-55-0[1]
InChI Key LFOUYKNCQNVIGI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)NCCO)--INVALID-LINK--[O-][1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 3[1]

Experimental Protocols

Synthesis of 2-((2-Nitrophenyl)amino)ethanol

A common method for the synthesis of 2-((2-Nitrophenyl)amino)ethanol involves the nucleophilic substitution of a halogen on a nitroaromatic ring with 2-aminoethanol.[2]

Materials:

  • 1-chloro-2-nitrobenzene

  • 2-aminoethanol

  • n-Butanol (nBuOH)

  • Deionized water

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • A solution of 1-chloro-2-nitrobenzene (50.0 g, 0.317 mol) and 2-aminoethanol (116.3 g, 1.904 mol) in n-butanol (400 mL) is prepared in a round-bottom flask equipped with a reflux condenser.[2]

  • The reaction mixture is heated to reflux and maintained at this temperature for 6 hours.[2]

  • After cooling to room temperature, the mixture is concentrated under reduced pressure to remove the n-butanol.[2]

  • The residue is taken up in deionized water and transferred to a separatory funnel.[2]

  • The aqueous solution is extracted with diethyl ether.[2]

  • The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and filtered.[2]

  • The solvent is removed from the filtrate by rotary evaporation to yield the crude product.[2]

  • The resulting orange solid can be further purified by recrystallization.

SynthesisWorkflow Reactants 1-chloro-2-nitrobenzene + 2-aminoethanol in nBuOH Reflux Reflux for 6 hours Reactants->Reflux Concentration Concentrate (remove nBuOH) Reflux->Concentration Extraction Aqueous Workup & Ether Extraction Concentration->Extraction Drying Dry organic phase (Na2SO4) Extraction->Drying Evaporation Evaporate solvent Drying->Evaporation Product 2-((2-Nitrophenyl)amino)ethanol (Orange Solid) Evaporation->Product

Figure 1: Synthesis Workflow for 2-((2-Nitrophenyl)amino)ethanol
General Purification and Analysis Workflow

The purity of the synthesized 2-((2-Nitrophenyl)amino)ethanol can be assessed and improved using standard laboratory techniques.

Purification:

  • Recrystallization: The crude solid product can be dissolved in a minimal amount of a hot solvent (e.g., ethanol or a mixture of ethanol and water) and allowed to cool slowly to form crystals, leaving impurities in the mother liquor.

  • Column Chromatography: For higher purity, silica gel column chromatography can be employed, using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from byproducts and unreacted starting materials.

Analysis:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and the purity of fractions from column chromatography.

  • Melting Point Determination: A sharp melting point range close to the literature value indicates high purity.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.

    • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (N-H, O-H, NO₂).

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.

AnalysisWorkflow CrudeProduct Crude Product Purification Purification CrudeProduct->Purification Recrystallization Recrystallization Purification->Recrystallization for solids ColumnChromatography Column Chromatography Purification->ColumnChromatography for higher purity PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct Analysis Analysis PureProduct->Analysis TLC TLC Analysis->TLC Purity Check MeltingPoint Melting Point Analysis->MeltingPoint Purity Check Spectroscopy Spectroscopy Analysis->Spectroscopy Structural Confirmation NMR NMR (¹H, ¹³C) Spectroscopy->NMR IR IR Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS

Figure 2: General Purification and Analysis Workflow

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Potential Applications

2-((2-Nitrophenyl)amino)ethanol and its derivatives are of interest in medicinal chemistry and materials science. The presence of the nitro group allows for its reduction to an amino group, opening pathways to a variety of other functionalizations. For instance, it has been used in the preparation of (phenylamino)quinoxalinone derivatives, which have been identified as a new class of glycogen phosphorylase inhibitors.[1]

Conclusion

This technical guide provides a summary of the available chemical and physical properties, a detailed synthesis protocol, and a general analytical workflow for 2-((2-Nitrophenyl)amino)ethanol. While specific data for the isomer this compound remains elusive, the information presented here for its well-documented counterpart offers a valuable resource for researchers and professionals in the field of chemical synthesis and drug development. Further research into the synthesis and characterization of this compound is warranted to fill the current knowledge gap.

References

In-depth Technical Guide: Amino-Nitrophenyl-Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

The quest for novel therapeutic agents has led to significant interest in the synthesis and characterization of various amino alcohol derivatives. Among these, compounds bearing a nitrophenyl group have attracted attention due to their potential as intermediates in the synthesis of biologically active molecules. This guide focuses on a specific class of these compounds, namely amino-nitrophenyl-ethanol derivatives. While the initially requested compound, 2-Amino-1-(2-nitrophenyl)ethanol, could not be definitively identified with a unique CAS number in comprehensive chemical databases, this guide will provide detailed information on closely related and commercially available isomers and analogues. Understanding the properties and synthesis of these related compounds is crucial for researchers working in this area.

This technical whitepaper will delve into the chemical properties, synthesis protocols, and potential applications of key amino-nitrophenyl-ethanol derivatives, with a focus on providing actionable data for laboratory and development settings.

Part 1: Chemical Identity and Properties

A precise Chemical Abstracts Service (CAS) number is the cornerstone of chemical identification, ensuring the accuracy of associated data. While a specific CAS number for "this compound" was not located, several structurally similar compounds are well-documented. The following tables summarize the key physical and chemical properties of these related molecules.

Table 1: Physicochemical Properties of 2-((2-Nitrophenyl)amino)ethanol

PropertyValueReference
CAS Number 4926-55-0[1][2]
Molecular Formula C₈H₁₀N₂O₃[1][2]
Molecular Weight 182.18 g/mol [1][2]
Appearance Orange crystal powder[2]
Melting Point 71-73 °C[2]
Boiling Point 376.6 °C at 760 mmHg[2]
Density 1.352 g/cm³[2]
Solubility Chloroform (Slightly), Methanol (Slightly), Water (1.85 g/L at 20°C)[2]
IUPAC Name 2-(2-nitroanilino)ethanol[]

Table 2: Physicochemical Properties of (R)-2-Amino-1-(4-nitrophenyl)ethanol

PropertyValueReference
CAS Number 129894-62-8[4]
Molecular Formula C₈H₁₀N₂O₃[4]
Molecular Weight 182.18 g/mol [4]
IUPAC Name (1R)-2-amino-1-(4-nitrophenyl)ethanol[4]

Table 3: Physicochemical Properties of (S)-1-(2-Nitrophenyl)ethanol

PropertyValueReference
CAS Number 80379-10-8[5]
Molecular Formula C₈H₉NO₃[5]
Molecular Weight 167.16 g/mol [5]
Appearance Colorless to slightly yellow liquid
Boiling Point 107 °C / 1 mmHg[5]
Density 1.24 g/mL[5]
IUPAC Name (1S)-1-(2-nitrophenyl)ethanol[5]

Part 2: Experimental Protocols

Detailed and reproducible experimental protocols are essential for scientific advancement. This section provides a synthesis protocol for a representative compound, 2-((2-Nitrophenyl)amino)ethanol.

Synthesis of 2-((2-Nitrophenyl)amino)ethanol

Reference: B. Agai, et al., Tetrahedron, 32, 839, (1976).[6]

Materials:

  • 1-chloro-2-nitrobenzene (50.0 g, 0.317 mol)

  • 2-aminoethanol (116.3 g, 1.904 mol)

  • n-Butanol (nBuOH) (400 mL)

  • Deionized water

  • Diethyl ether

  • Brine solution

Procedure:

  • A solution of 1-chloro-2-nitrobenzene and 2-aminoethanol in n-butanol is prepared in a round-bottom flask equipped with a reflux condenser.[6]

  • The reaction mixture is heated under reflux for 6 hours.[6]

  • After the reflux period, the mixture is concentrated under reduced pressure to remove the solvent.[6]

  • The residue is taken up in water and extracted with diethyl ether.[6]

  • The organic phase is washed with brine, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrated to yield the product.[6]

Expected Yield: 43.1 g (75%) of an orange solid with a melting point of 78 °C.[6]

Part 3: Applications in Drug Development

Amino alcohols, particularly those with nitroaromatic moieties, serve as versatile building blocks in medicinal chemistry. The functional groups present—amino, hydroxyl, and nitro—offer multiple points for chemical modification, enabling the synthesis of diverse compound libraries for drug screening.

  • Precursors for Heterocyclic Synthesis: The amino and hydroxyl groups can participate in cyclization reactions to form various heterocyclic systems, which are common scaffolds in many biologically active compounds.[7]

  • Kinase Inhibitor Scaffolds: Derivatives of these compounds have been investigated as precursors for kinase inhibitors. For instance, 2-Amino-1-(4-nitrophenyl)ethanol serves as a precursor for synthesizing phenylpurinediamine derivatives, which have shown potential as reversible kinase inhibitors targeting mutations associated with lung cancer.[7]

  • Antibiotic and Antifungal Leads: The amino alcohol moiety is a key structural feature in several classes of antibiotics. Research has explored the modification of related structures to develop new antibiotic and antifungal agents.

Part 4: Visualizing Chemical Synthesis

Clear visual representations of experimental workflows and reaction pathways are invaluable for understanding complex chemical processes. The following diagrams, generated using the DOT language, illustrate key concepts.

G cluster_synthesis Synthesis of 2-((2-Nitrophenyl)amino)ethanol Reactants 1-chloro-2-nitrobenzene + 2-aminoethanol Reflux Reflux for 6 hours Reactants->Reflux in Solvent n-Butanol Solvent->Reflux Workup Concentration, Aqueous Workup, Extraction Reflux->Workup Product 2-((2-Nitrophenyl)amino)ethanol Workup->Product

Caption: Workflow for the synthesis of 2-((2-Nitrophenyl)amino)ethanol.

G cluster_applications Drug Development Applications Start Amino-Nitrophenyl-Ethanol (Building Block) Derivatization Chemical Modification (e.g., Acylation, Alkylation) Start->Derivatization Heterocycles Heterocyclic Synthesis Derivatization->Heterocycles Kinase_Inhibitors Kinase Inhibitor Synthesis Derivatization->Kinase_Inhibitors Screening Biological Screening Heterocycles->Screening Kinase_Inhibitors->Screening Leads Lead Compound Identification Screening->Leads

Caption: Potential pathways for drug development using amino-nitrophenyl-ethanol derivatives.

Disclaimer: This document is intended for informational purposes for a scientific audience. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel. The information on unconfirmed chemical entities should be treated with caution.

References

2-Amino-1-(2-nitrophenyl)ethanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed overview of the chemical properties of 2-Amino-1-(2-nitrophenyl)ethanol, a compound of interest for researchers and professionals in drug development and chemical synthesis. Below, we present its core molecular data, a representative synthetic protocol for a related isomer, and a logical workflow for its analytical characterization.

Molecular Data

The fundamental properties of this compound are summarized below. The molecular formula is C8H10N2O3, and the molecular weight is approximately 182.18 g/mol .[1][2][3] These values are consistent across its various isomers.

PropertyValueCitations
Molecular Formula C8H10N2O3[1][2][3]
Molecular Weight 182.18 g/mol [1][2][3][4]
Exact Mass 182.06914219[1][3]
Hydrogen Bond Donors 2[1][3]
Hydrogen Bond Acceptors 4[1][3]
Rotatable Bond Count 3[1]
Topological Polar Surface Area 92.1 Ų[3]
Complexity 173[3]

Experimental Protocols: Synthesis of a Structural Isomer

Synthesis of 2-((2-Nitrophenyl)amino)ethanol [4]

  • Reactants : A solution of 1-chloro-2-nitrobenzene (50.0 g, 0.317 mol) and 2-aminoethanol (116.3 g, 1.904 mol) is prepared in n-butanol (400 mL).

  • Reaction : The mixture is heated under reflux for a period of 6 hours.

  • Work-up : Following the reflux, the mixture is concentrated. The residue is then taken up in water (H2O) and extracted with ether.

  • Purification : The organic phase from the extraction is washed with brine, dried, and concentrated again.

  • Yield : This process yields 43.1 g (75%) of an orange solid product.

Characterization Workflow

The structural elucidation and confirmation of this compound would follow a standard analytical workflow. This process ensures the correct molecular formula, weight, and constitution are determined.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Final Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Elemental Composition Purification->MS Sample NMR NMR Spectroscopy ('1H, '13C) - Elucidate Structural Connectivity MS->NMR Proceed if MW matches Structure Structure Confirmed: This compound MS->Structure FTIR FTIR Spectroscopy - Identify Functional Groups (e.g., -OH, -NH2, -NO2) NMR->FTIR Proceed if structure is plausible NMR->Structure FTIR->Structure

References

Solubility Profile of 2-Amino-1-(2-nitrophenyl)ethanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available solubility information for the compound 2-Amino-1-(2-nitrophenyl)ethanol in organic solvents. Due to the limited availability of specific quantitative data for this exact molecule, this guide also includes qualitative solubility information for its structural isomers to provide a broader understanding. Furthermore, a detailed, generalized experimental protocol for determining the solubility of crystalline organic compounds is presented, which can be adapted for the analysis of this compound and its derivatives.

Data Presentation: Solubility of Aminonitrophenylethanol Derivatives

Compound NameSolventSolubilityTemperature (°C)Notes
2-((2-Nitrophenyl)amino)ethanol (Isomer)ChloroformSlightly SolubleNot SpecifiedQualitative data.[1]
MethanolSlightly SolubleNot SpecifiedQualitative data.[1]
Water1.85 g/L20Quantitative data for aqueous solubility.[1]
(R)-2-Amino-1-(3-nitrophenyl)ethanol (Isomer)WaterSolubleNot SpecifiedQualitative data.
EthanolSolubleNot SpecifiedQualitative data.
Non-polar solventsInsolubleNot SpecifiedGeneral qualitative observation.

Disclaimer: The data presented above is for structural isomers of this compound. The solubility of the target compound may differ. Experimental verification is strongly recommended.

Experimental Protocols: Determination of Solid-Liquid Solubility

The following is a generalized protocol for the determination of the equilibrium solubility of a solid organic compound, such as this compound, in an organic solvent. This method is based on the widely used "shake-flask" or isothermal saturation method.

Objective: To determine the concentration of a saturated solution of a solid solute in a given solvent at a constant temperature.

Materials:

  • The solid compound (solute) of interest, in purified form.

  • The desired organic solvent(s), of high purity.

  • Thermostatically controlled shaker or water bath.

  • Analytical balance.

  • Vials or flasks with airtight seals.

  • Syringe filters (chemically compatible with the solvent).

  • Volumetric flasks and pipettes.

  • An appropriate analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC).

Procedure:

  • Preparation of the Solid-Liquid Mixture:

    • Add an excess amount of the solid compound to a vial or flask. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

    • Accurately add a known volume or mass of the solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required can vary from a few hours to several days and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant (the saturated solution) using a syringe.

    • Immediately filter the sample through a syringe filter of a pore size sufficient to remove all solid particles (e.g., 0.45 µm or 0.22 µm). This step should be performed quickly and at the same temperature as the equilibration to avoid precipitation of the solute.

  • Quantification:

    • Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the chosen analytical method.

    • Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., measure the absorbance at the λmax using a UV-Vis spectrophotometer or determine the concentration using HPLC).

    • Calculate the concentration of the solute in the original saturated solution by applying the dilution factor.

  • Data Reporting:

    • The solubility is typically reported in units of mass per volume (e.g., mg/mL or g/L) or in molarity (mol/L) at the specified temperature.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of a solid organic compound.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis cluster_result Result start Add Excess Solid to Solvent equilibrate Isothermal Agitation (Constant Temperature) start->equilibrate Seal Vial settle Settle Undissolved Solid equilibrate->settle Achieve Equilibrium filtrate Filter Supernatant settle->filtrate Withdraw Sample analyze Quantify Solute Concentration filtrate->analyze Dilute if Necessary end Report Solubility (e.g., g/L at T°C) analyze->end

Caption: Experimental workflow for solubility determination.

References

Spectral Data Analysis of 2-Amino-1-(2-nitrophenyl)ethanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectral data for key compounds related to the synthesis of 2-Amino-1-(2-nitrophenyl)ethanol. Due to the limited availability of public domain spectral data for this compound, this document focuses on the spectral characteristics of its immediate precursor, 2-Nitro-1-(2-nitrophenyl)ethan-1-ol . The synthesis of the target amino compound typically proceeds via the reduction of this nitro-alcohol precursor. Understanding the spectral properties of the precursor is a critical step in monitoring the synthesis and confirming the final product structure. This guide presents the available Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for the precursor in a structured format, along with generalized experimental protocols for these analytical techniques.

Introduction

This compound is a chemical intermediate of interest in organic synthesis and pharmaceutical development due to its bifunctional nature, containing both a reactive amino group and a hydroxyl group, with a nitrophenyl moiety that can also be further functionalized. The primary route to its synthesis involves the reduction of the nitro group of 2-Nitro-1-(2-nitrophenyl)ethan-1-ol. Spectroscopic analysis is essential for the characterization of both the precursor and the final product, ensuring purity and confirming the chemical structure.

Spectral Data of 2-Nitro-1-(2-nitrophenyl)ethan-1-ol

The following tables summarize the available experimental spectral data for the precursor compound, 2-Nitro-1-(2-nitrophenyl)ethan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Spectral Data of 2-Nitro-1-(2-nitrophenyl)ethan-1-ol [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
Data not fully available in search results

Table 2: ¹³C NMR Spectral Data of 2-Nitro-1-(2-nitrophenyl)ethan-1-ol [1]

Chemical Shift (δ) ppm
Data not fully available in search results
Infrared (IR) Spectroscopy Data

Table 3: IR Spectral Data of 2-Nitro-1-(2-nitrophenyl)ethan-1-ol [1]

Wavenumber (cm⁻¹)Functional Group Assignment
Data not fully available in search results
Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data of 2-Nitro-1-(2-nitrophenyl)ethanol

m/zInterpretation
Experimental data not available in search results

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation : The analyte is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a typical concentration of 5-10 mg/mL. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • ¹H NMR Acquisition : The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition : The carbon spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation :

    • Solid Samples : The sample can be prepared as a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

    • Liquid Samples : A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

  • Acquisition : A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample spectrum is then recorded, and the background is automatically subtracted. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization : A suitable ionization technique is employed, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation : The resulting mass spectrum shows the relative abundance of different ions. The molecular ion peak (M⁺) provides the molecular weight of the compound, and the fragmentation pattern can be used to deduce its structure.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound from its nitro precursor and the subsequent spectral analysis.

G cluster_synthesis Synthesis cluster_analysis Spectral Characterization start 2-Nitro-1-(2-nitrophenyl)ethan-1-ol (Precursor) reduction Reduction of Nitro Group (e.g., with H₂, Pd/C or SnCl₂) start->reduction nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Precursor Characterization ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms product This compound (Final Product) reduction->product product->nmr Structure Confirmation product->ir Functional Group Analysis product->ms Molecular Weight Determination

Caption: Workflow for the synthesis and spectral characterization of this compound.

Conclusion

While direct experimental spectral data for this compound is not extensively available in the public domain, a logical characterization pathway can be established through the analysis of its precursor, 2-Nitro-1-(2-nitrophenyl)ethan-1-ol. The provided generalized protocols for NMR, IR, and Mass Spectrometry serve as a standard guide for researchers to characterize these and similar compounds. The successful synthesis and purification of the target amino alcohol would be confirmed by the disappearance of the characteristic nitro group signals in the IR and a corresponding mass shift in the mass spectrum, along with the appearance of signals for the amino group in the NMR and IR spectra.

References

Physical and chemical characteristics of 2-Amino-1-(2-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 2-Amino-1-(2-nitrophenyl)ethanol. Due to the limited availability of data for this specific ortho-substituted compound, this guide also includes pertinent information on its positional isomer, 2-Amino-1-(3-nitrophenyl)ethanol, and its direct precursor, 2-nitro-1-(2-nitrophenyl)ethanol, to offer valuable comparative insights. The document details a plausible synthetic route based on established chemical transformations and outlines a general experimental protocol. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and potential application of this and related compounds in drug discovery and development.

Introduction

This compound is a chiral amino alcohol containing a nitrophenyl group. The presence of a primary amine, a secondary alcohol, and a nitroaromatic moiety makes it a potentially versatile building block in medicinal chemistry and organic synthesis. The nitro group can be readily reduced to an amine, opening avenues for further functionalization, while the amino and hydroxyl groups offer sites for various chemical modifications. Its structural similarity to known pharmacophores suggests potential biological activity.

This guide consolidates the currently available, albeit limited, information on this compound and provides relevant data from closely related analogs to facilitate further research and investigation.

Physicochemical Properties

Direct experimental data for this compound is scarce in publicly accessible literature. However, data from its positional isomer and a precursor molecule can provide useful estimates.

Table 1: Physicochemical Data of this compound and Related Compounds

PropertyThis compound2-Amino-1-(3-nitrophenyl)ethanol2-((2-Nitrophenyl)amino)ethanol
Molecular Formula C₈H₁₀N₂O₃C₈H₁₀N₂O₃C₈H₁₀N₂O₃
Molecular Weight 182.18 g/mol 182.18 g/mol 182.18 g/mol
Appearance Not reportedWhite crystalline solid[1]Orange crystal powder[2]
Melting Point Not reported117-119 °C[1]71-73 °C[2]
Boiling Point Not reportedNot reported376.6 °C at 760 mmHg[2]
Solubility Not reportedSoluble in water and ethanol[1]Slightly soluble in Chloroform and Methanol; Water solubility: 1.85 g/L at 20°C[2]
pKa Not reportedNot reported14.60 ± 0.10 (Predicted)[2]
LogP Not reportedNot reported1.59520[2]
CAS Number Not assigned5589-53-7 (unverified)4926-55-0[2]

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the reduction of the corresponding α-amino ketone, which itself can be synthesized from 2-nitroacetophenone. The existence of related compounds like (R)-2-amino-1-(2-nitrophenyl)ethanol has been noted in patent literature, suggesting the feasibility of such synthetic approaches.

Proposed Synthetic Pathway

Synthetic Pathway 2-Nitroacetophenone 2-Nitroacetophenone alpha-Bromo-2-nitroacetophenone alpha-Bromo-2-nitroacetophenone 2-Nitroacetophenone->alpha-Bromo-2-nitroacetophenone Bromination 2-Amino-1-(2-nitrophenyl)ethanone 2-Amino-1-(2-nitrophenyl)ethanone alpha-Bromo-2-nitroacetophenone->2-Amino-1-(2-nitrophenyl)ethanone Amination This compound This compound 2-Amino-1-(2-nitrophenyl)ethanone->this compound Reduction

Figure 1: Proposed synthetic pathway for this compound.

General Experimental Protocol: Reduction of α-Amino Ketone

This protocol is a generalized procedure based on the reduction of ketones to alcohols using sodium borohydride. It should be adapted and optimized for the specific substrate.

  • Dissolution: Dissolve the α-amino ketone precursor (e.g., 2-Amino-1-(2-nitrophenyl)ethanone) in a suitable protic solvent such as methanol or ethanol at a concentration of approximately 0.1-0.5 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) in portions to the cooled solution. A typical molar excess of 1.5 to 2 equivalents is used.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After completion, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C to decompose the excess NaBH₄.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired this compound.

Spectral and Analytical Data

Biological Activity and Signaling Pathways

There is currently no published information regarding the biological activity or the involvement of this compound in any specific signaling pathways. However, the broader class of nitro-aromatic compounds is known to exhibit a wide range of biological activities. The structural motifs present in this compound suggest that it could be a subject of interest for screening in various biological assays.

Conclusion

This compound represents a chemical entity with potential for applications in synthetic and medicinal chemistry. This guide has compiled the limited available data and provided context through related compounds. The proposed synthetic pathway and general experimental protocol offer a starting point for its preparation and further study. Future research is needed to fully elucidate its physicochemical properties, biological activities, and potential therapeutic applications.

References

Potential research applications of 2-Amino-1-(2-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of "2-Amino-1-(2-nitrophenyl)ethanol" reveals a landscape of closely related, yet structurally distinct, chemical entities with significant potential in research and drug development. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and, most importantly, the potential research applications of these compounds. Initial searches for "this compound" often lead to several isomers and related molecules, each with unique characteristics and applications. This guide will therefore address the most relevant of these compounds, offering a structured exploration of their scientific utility.

Disambiguation of "this compound"

The chemical name "this compound" can be interpreted in several ways, primarily differing in the connectivity of the amino and ethanol groups to the nitrophenyl scaffold. The most prominent and frequently cited compounds related to this query are:

  • 2-((2-Nitrophenyl)amino)ethanol: In this isomer, the amino group is directly attached to the phenyl ring and also to the ethanol group.

  • 2-Amino-1-(4-nitrophenyl)ethanol: A positional isomer where the nitro group is at the para position of the phenyl ring. This compound has garnered significant interest in medicinal chemistry.

  • 1-(2-Nitrophenyl)ethanol: A precursor and related chiral alcohol that serves as a valuable building block in organic synthesis.

This guide will delve into the specifics of these key compounds, presenting available data to illuminate their research potential.

2-((2-Nitrophenyl)amino)ethanol: A Precursor for Glycogen Phosphorylase Inhibitors

2-((2-Nitrophenyl)amino)ethanol, also known as 2-(2-Nitroanilino)ethanol, is a notable compound primarily utilized as an intermediate in the synthesis of more complex bioactive molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-((2-Nitrophenyl)amino)ethanol is presented in Table 1.

PropertyValueReference
CAS Number 4926-55-0[1][]
Molecular Formula C8H10N2O3[1][]
Molecular Weight 182.18 g/mol [1][]
Appearance Orange crystal powder[1]
Melting Point 71-73 °C[1]
Boiling Point 376.6 °C at 760 mmHg[1]
Density 1.352 g/cm³[1][]
Solubility Chloroform (Slightly), Methanol (Slightly), Water (1.85 g/L at 20°C)[1]
Synthesis

The synthesis of 2-((2-Nitrophenyl)amino)ethanol is well-documented and typically involves the reaction of 1-chloro-2-nitrobenzene with 2-aminoethanol.

A solution of 1-chloro-2-nitrobenzene (50.0 g, 0.317 mol) and 2-aminoethanol (116.3 g, 1.904 mol) in 400 mL of n-butanol is heated under reflux for 6 hours.[3] Following the reaction, the mixture is concentrated, taken up in water, and extracted with ether. The organic phase is then washed with brine, dried, and concentrated to yield the product as an orange solid.[3]

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Workup cluster_product Product r1 1-chloro-2-nitrobenzene p1 Concentration r1->p1 React with r2 2-aminoethanol r2->p1 c1 n-Butanol (solvent) c1->p1 c2 Reflux, 6 hours c2->p1 p2 Water wash & Ether extraction p1->p2 p3 Drying & Concentration p2->p3 prod 2-((2-Nitrophenyl)amino)ethanol p3->prod

Synthesis of 2-((2-Nitrophenyl)amino)ethanol.
Potential Research Applications

The primary research application of 2-((2-Nitrophenyl)amino)ethanol is as a precursor in the synthesis of (phenylamino)quinoxalinone derivatives. These derivatives have been identified as a new class of glycogen phosphorylase inhibitors, which are of interest in the study and potential treatment of type 2 diabetes.

2-Amino-1-(4-nitrophenyl)ethanol: A Building Block for Kinase Inhibitors

The para-isomer, 2-Amino-1-(4-nitrophenyl)ethanol, is a chiral molecule that has demonstrated significant utility in medicinal chemistry, particularly in the development of targeted cancer therapies.

Chemical and Physical Properties

Key properties of the (R)-enantiomer of 2-Amino-1-(4-nitrophenyl)ethanol are summarized in Table 2.

PropertyValueReference
CAS Number 129894-62-8 ((R)-enantiomer)[4]
Molecular Formula C8H10N2O3[4]
Molecular Weight 182.18 g/mol [4]
IUPAC Name (1R)-2-amino-1-(4-nitrophenyl)ethanol[4]
Synthesis

The synthesis of this compound often involves stereoselective methods to obtain the desired enantiomer, which is crucial for its application in pharmaceuticals. Asymmetric reduction of a precursor ketone, such as 2-azido-1-(4-nitrophenyl)ethanone, is a common strategy.

Potential Research Applications

2-Amino-1-(4-nitrophenyl)ethanol and its derivatives have been explored for their potential as antimicrobial and anticancer agents.[5] A significant application is its use as a precursor for synthesizing phenylpurinediamine derivatives. These derivatives act as reversible kinase inhibitors that target mutations associated with lung cancer, making this compound a valuable starting material for the development of novel oncology drugs.[5]

1-(2-Nitrophenyl)ethanol: A Versatile Synthetic Intermediate

1-(2-Nitrophenyl)ethanol is a chiral alcohol that serves as a key intermediate in the synthesis of various pharmaceuticals and other complex organic molecules.

Chemical and Physical Properties

Table 3 outlines the main properties of the (S)-enantiomer of 1-(2-Nitrophenyl)ethanol.

PropertyValueReference
CAS Number 80379-10-8 ((S)-enantiomer)[6]
Molecular Formula C8H9NO3[6]
Molecular Weight 167.16 g/mol [6]
IUPAC Name (1S)-1-(2-nitrophenyl)ethanol[6]
Synthesis

The synthesis of enantiomerically pure 1-(2-Nitrophenyl)ethanol is typically achieved through the asymmetric reduction of its precursor ketone, 2'-nitroacetophenone.

2'-nitroacetophenone is reduced using a chiral reducing agent, such as sodium borohydride or lithium aluminum hydride, in an anhydrous solvent like tetrahydrofuran.[6] This method yields the product with high enantiomeric excess. An alternative for larger-scale production is the catalytic hydrogenation of 2'-nitroacetophenone using palladium or platinum catalysts.[6]

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product sm Acetophenone inter 2'-Nitroacetophenone sm->inter Nitration prod 1-(2-Nitrophenyl)ethanol inter->prod Asymmetric Reduction

Synthetic pathway to 1-(2-Nitrophenyl)ethanol.
Potential Research Applications

1-(2-Nitrophenyl)ethanol is a versatile building block in organic synthesis.[6] Its functional groups, the nitro group and the benzylic alcohol, can be readily transformed into other functionalities, making it a valuable precursor for a wide range of more complex molecules.[6] It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[7] Additionally, it is used in the design of anti-inflammatory and analgesic agents.[7] In analytical chemistry, it can be employed as a reagent for the detection of certain metal ions.[7]

Conclusion

While the query "this compound" is ambiguous, the exploration of its closely related isomers and precursors reveals a family of compounds with significant and diverse research applications. From serving as key intermediates in the synthesis of kinase inhibitors for cancer therapy and glycogen phosphorylase inhibitors for diabetes research, to being versatile building blocks for a range of pharmaceuticals, the nitrophenyl ethanolamine scaffold is of considerable interest to the scientific community. Further investigation into the biological activities of these and other related compounds is warranted and holds the potential for the development of novel therapeutic agents. It is important to note that detailed biological activity and mechanistic studies for the specific ortho-isomer, this compound, are not widely available in the current literature, presenting a potential area for future research.

References

An In-depth Technical Guide to 2-Amino-1-(2-nitrophenyl)ethanol: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Amino-1-(2-nitrophenyl)ethanol is a chiral amino alcohol containing a nitrophenyl group. This structural motif is of interest to researchers in medicinal chemistry and drug development, as the presence of both an amino alcohol and a nitroaromatic group offers multiple points for chemical modification and potential biological interactions. The nitro group can serve as a precursor for an amino group, allowing for the synthesis of diamino compounds, or it can be involved in bioreductive activation. The amino alcohol functionality is a common feature in many biologically active molecules. This guide provides a comprehensive overview of the plausible synthetic pathways, key chemical properties, and detailed experimental methodologies relevant to this compound.

Plausible Synthetic Pathway

A logical and well-established synthetic route to this compound involves a two-step process:

  • Henry Reaction (Nitroaldol Reaction): The initial step involves the carbon-carbon bond formation between 2-nitrobenzaldehyde and nitromethane. This reaction, catalyzed by a base, yields the precursor molecule, 2-nitro-1-(2-nitrophenyl)ethanol. The Henry reaction is a classic method for the synthesis of β-nitro alcohols.[1]

  • Reduction of the Nitro Group: The subsequent step is the selective reduction of the aliphatic nitro group of 2-nitro-1-(2-nitrophenyl)ethanol to a primary amine. This transformation can be achieved through various methods, most commonly catalytic hydrogenation. This yields the final product, this compound. The reduction of nitro groups to amines is a fundamental transformation in organic synthesis.[2][3]

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Reduction 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde 2-Nitro-1-(2-nitrophenyl)ethanol 2-Nitro-1-(2-nitrophenyl)ethanol 2-Nitrobenzaldehyde->2-Nitro-1-(2-nitrophenyl)ethanol 1. Nitromethane Nitromethane Nitromethane->2-Nitro-1-(2-nitrophenyl)ethanol 2. Base Base Base->2-Nitro-1-(2-nitrophenyl)ethanol Catalyst This compound This compound 2-Nitro-1-(2-nitrophenyl)ethanol->this compound Reduction Reducing_Agent Reducing_Agent Reducing_Agent->this compound

Proposed two-step synthesis of this compound.

Physicochemical and Structural Data

As specific experimental data for this compound is not available, the following table summarizes key predicted physicochemical properties and structural information. These values are computationally derived and should be considered as estimates.

PropertyValueSource/Method
Molecular Formula C₈H₁₀N₂O₃-
Molecular Weight 182.18 g/mol -
IUPAC Name This compound-
CAS Number Not assigned-
Predicted Melting Point 117-119 °C (for 3-nitro isomer)[4]Analog Data
Predicted Boiling Point 376.6 °C (for 3-nitro isomer)[4]Analog Data
Predicted Solubility Soluble in water and ethanol[4]Analog Data
Predicted pKa 11.50 (for 3-nitro isomer)[4]Analog Data
Hydrogen Bond Donors 3Calculated
Hydrogen Bond Acceptors 4Calculated
Rotatable Bonds 3Calculated

Detailed Experimental Protocols

The following are detailed, representative experimental protocols for the proposed two-step synthesis of this compound. These protocols are based on established procedures for similar transformations and would require optimization.

Protocol 1: Synthesis of 2-Nitro-1-(2-nitrophenyl)ethanol (Henry Reaction)

This procedure is adapted from general methods for the Henry reaction between aromatic aldehydes and nitromethane.[5][6]

Materials and Reagents:

  • 2-Nitrobenzaldehyde

  • Nitromethane

  • A suitable base (e.g., sodium hydroxide, potassium carbonate, or an amine base like triethylamine)

  • A suitable solvent (e.g., methanol, ethanol, or water)

  • Hydrochloric acid (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

Experimental Workflow Diagram:

G start Start dissolve Dissolve 2-nitrobenzaldehyde in solvent start->dissolve add_nitromethane Add nitromethane dissolve->add_nitromethane add_base Add base catalyst dropwise at 0°C add_nitromethane->add_base react Stir at room temperature add_base->react quench Quench with dilute HCl react->quench extract Extract with ethyl acetate quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Obtain pure product purify->end

Workflow for the synthesis of 2-Nitro-1-(2-nitrophenyl)ethanol.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitrobenzaldehyde (1 equivalent) in the chosen solvent.

  • Add nitromethane (1.5-2 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the base catalyst (0.1-0.2 equivalents) to the reaction mixture while maintaining the temperature at 0°C.

  • After the addition of the base, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding dilute hydrochloric acid until the mixture is neutral (pH ~7).

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-nitro-1-(2-nitrophenyl)ethanol.

Protocol 2: Synthesis of this compound (Reduction of Nitro Group)

This procedure describes a general method for the reduction of an aliphatic nitro group to an amine using catalytic hydrogenation.[2][3]

Materials and Reagents:

  • 2-Nitro-1-(2-nitrophenyl)ethanol

  • Palladium on carbon (10% Pd/C) or Raney Nickel

  • A suitable solvent (e.g., methanol, ethanol, or ethyl acetate)

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Celite (for filtration)

Experimental Workflow Diagram:

G start Start dissolve Dissolve 2-nitro-1-(2-nitrophenyl)ethanol in solvent start->dissolve add_catalyst Add Pd/C catalyst dissolve->add_catalyst hydrogenate Hydrogenate under H₂ atmosphere add_catalyst->hydrogenate monitor Monitor reaction by TLC hydrogenate->monitor filter Filter through Celite monitor->filter concentrate Concentrate the filtrate filter->concentrate end Obtain pure product concentrate->end

Workflow for the synthesis of this compound.

Procedure:

  • In a hydrogenation flask, dissolve 2-nitro-1-(2-nitrophenyl)ethanol (1 equivalent) in a suitable solvent.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent used for the reaction.

  • Combine the filtrates and concentrate under reduced pressure to yield this compound. Further purification may be performed by recrystallization or column chromatography if necessary.

Conclusion

While direct historical and experimental data for this compound is scarce, this guide provides a robust framework for its synthesis and characterization based on well-established chemical principles. The proposed two-step synthesis, involving a Henry reaction followed by nitro group reduction, represents a viable and efficient approach. The provided protocols and diagrams offer a clear and detailed methodology for researchers and scientists interested in the synthesis and potential applications of this and related amino alcohol compounds. Further research is warranted to isolate and characterize this compound and to explore its potential biological activities.

References

Stability and Storage Conditions for 2-Amino-1-(2-nitrophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Amino-1-(2-nitrophenyl)ethanol. Drawing from available data on the compound and structurally related analogs, this document outlines best practices for handling and storage to ensure its integrity for research and development applications. It also presents a generalized experimental framework for conducting stability studies.

Introduction

This compound is a chemical intermediate of interest in various synthetic applications. The presence of amino, hydroxyl, and nitro functionalities in its structure suggests potential susceptibility to degradation under certain environmental conditions. Understanding its stability profile is therefore critical for ensuring the reliability and reproducibility of experimental results, as well as for establishing appropriate storage and handling protocols.

Recommended Storage and Handling

Based on safety data sheets and technical information for structurally similar nitroaromatic and amino alcohol compounds, the following conditions are recommended for the storage of this compound to minimize degradation and maintain its purity.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature Cool, room temperature.[1][2]Prevents acceleration of thermally induced degradation pathways.
Light Keep in a dark location.[1]The ortho-nitro substitution may increase susceptibility to photolytic degradation.[3]
Atmosphere Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon, nitrogen).[1]Protects from atmospheric moisture and oxygen, which can participate in hydrolytic and oxidative degradation.
Moisture Keep in a dry place.[1]Minimizes the risk of hydrolysis of functional groups.
Ventilation Store in a well-ventilated area.[4]General safety precaution for handling chemical compounds.

Physicochemical Properties and Incompatibilities

Understanding the physicochemical properties of this compound is essential for predicting its stability and potential interactions.

Table 2: Physicochemical Data and Incompatibilities

PropertyValue/InformationSource
Appearance White crystalline solid (for the 3-nitrophenyl isomer).[5]ChemBK
Solubility Soluble in water and ethanol, insoluble in non-polar solvents (for the 3-nitrophenyl isomer).[5]ChemBK
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.General chemical principles and SDS of related compounds.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented in the literature, general knowledge of nitroaromatic compounds suggests potential routes of decomposition.

Thermal Degradation

Nitroaromatic compounds can undergo thermal decomposition, which may involve the cleavage of the C-NO2 bond.[6][7][8] The presence of ortho-substituents can also influence the degradation mechanism.[6]

Photolytic Degradation

The ortho-position of the nitro group may render the molecule susceptible to photodegradation.[3] Studies on other ortho-nitro compounds have shown instability under light conditions, potentially due to the photoexcited state of the nitro group.[3]

The diagram below illustrates a logical workflow for investigating the stability of a chemical compound such as this compound.

G Workflow for Stability Assessment of this compound A Compound Procurement and Initial Characterization B Forced Degradation Studies A->B C Hydrolytic Stress (Acid, Base, Neutral) B->C D Oxidative Stress (e.g., H2O2) B->D E Photolytic Stress (UV/Vis Light) B->E F Thermal Stress (Elevated Temperature) B->F G Analysis of Stressed Samples (e.g., HPLC, LC-MS) C->G D->G E->G F->G H Identification and Characterization of Degradants G->H I Development and Validation of Stability-Indicating Method H->I J Long-Term and Accelerated Stability Studies I->J K Data Analysis and Shelf-Life Determination J->K L Establishment of Recommended Storage Conditions and Retest Period K->L G Experimental Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of This compound B Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) A->C D Neutral Hydrolysis (Water, 60°C) A->D E Oxidation (e.g., 3% H2O2, RT) A->E F Photostability (ICH Q1B conditions) A->F G Thermal Degradation (e.g., 80°C, solid state) A->G H Withdraw samples at specified time points B->H C->H D->H E->H F->H G->H I Neutralize acid/base samples H->I For hydrolytic samples J Analyze by HPLC-UV/MS H->J I->J K Characterize major degradants J->K

References

An In-Depth Technical Guide to 2-Amino-1-(2-nitrophenyl)ethanol: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 2-Amino-1-(2-nitrophenyl)ethanol, a versatile scaffold with potential applications in medicinal chemistry. This document details the synthesis, biological activities, and structure-activity relationships of this class of compounds, presenting key quantitative data in a structured format. Experimental methodologies and diagrammatic representations of relevant workflows are included to support further research and development.

Core Compound and Its Significance

This compound and its analogs are derivatives of phenylethanolamine, a class of compounds known for their diverse biological activities. The presence of the nitro group on the phenyl ring, along with the amino and hydroxyl groups on the ethanolamine side chain, provides multiple points for structural modification, making this scaffold a promising starting point for the development of novel therapeutic agents. Research has explored the potential of these compounds in various therapeutic areas, including as enzyme inhibitors and antimicrobial agents.

Synthesis of Structural Analogs and Derivatives

The synthesis of this compound and its derivatives typically involves multi-step reaction sequences. A common synthetic route to a related analog, 2-((2-Nitrophenyl)amino)ethanol, involves the reaction of 1-chloro-2-nitrobenzene with 2-aminoethanol.

Representative Synthetic Protocol: Synthesis of 2-((2-Nitrophenyl)amino)ethanol[1]

A solution of 1-chloro-2-nitrobenzene (50.0 g, 0.317 mol) and 2-aminoethanol (116.3 g, 1.904 mol) in 400 mL of n-butanol is heated under reflux for 6 hours. Following the reflux, the reaction mixture is concentrated. The residue is then taken up in water and extracted with ether. The organic phase is subsequently washed with brine, dried, and concentrated to yield the final product.[1]

A generalized workflow for the synthesis is depicted below.

G start Start Materials: 1-chloro-2-nitrobenzene 2-aminoethanol reflux Reflux in n-butanol (6 hours) start->reflux concentrate1 Concentrate Reaction Mixture reflux->concentrate1 extraction Aqueous Workup (Water and Ether Extraction) concentrate1->extraction wash Wash Organic Phase (Brine) extraction->wash dry Dry Organic Phase wash->dry concentrate2 Concentrate to Yield Product dry->concentrate2 product Product: 2-((2-Nitrophenyl)amino)ethanol concentrate2->product

Synthesis Workflow for 2-((2-Nitrophenyl)amino)ethanol.

Biological Activities and Quantitative Data

Derivatives of 2-Amino-1-(nitrophenyl)ethanol have been investigated for various biological activities, including antimicrobial and antiproliferative effects. The following tables summarize the available quantitative data for some of these analogs.

Antimicrobial Activity

While specific data for direct analogs of this compound is limited, studies on related nitro-substituted aromatic compounds provide insights into their potential as antimicrobial agents. For instance, a study on 2-amino-5-nitrothiophene derivatives demonstrated inhibitory effects against Staphylococcus aureus.[2]

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Amino-5-nitrothiophene Derivatives [2]

CompoundR GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
4a 4-chlorophenyl32>128
4b 4-methylphenyl6464
4c 4-methoxyphenyl12864
4d Phenyl12864
4e 4-bromophenyl6464
Antiproliferative Activity

The antiproliferative potential of amino and nitro-substituted compounds has been explored in various studies. For example, novel phenantrene derivatives with amino and amido substitutions have shown selective activity against certain cancer cell lines.[3] Although not direct analogs, these findings suggest that the combination of amino and other functional groups on an aromatic scaffold can lead to potent anticancer agents.

Table 2: Antiproliferative Activity (IC50) of Selected Phenantrene Derivatives [3]

CompoundCell LineIC50 (µM)
8 HeLa0.33
11 HeLa0.21
15 HeLa0.65
17 HeLa0.45

Experimental Protocols for Biological Assays

Standardized methods are crucial for determining the biological activity of newly synthesized compounds. Below are generalized protocols for assessing antimicrobial and antiproliferative activities.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial activity.

G prep Prepare serial dilutions of test compound inoculate Inoculate with standardized microbial suspension prep->inoculate incubate Incubate under appropriate conditions inoculate->incubate observe Observe for visible growth incubate->observe determine_mic Determine MIC as the lowest concentration with no visible growth observe->determine_mic

General Workflow for MIC Determination.
MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell proliferation.

G seed Seed cells in a 96-well plate treat Treat cells with various concentrations of the test compound seed->treat incubate Incubate for a specified period (e.g., 48-72 hours) treat->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at a specific wavelength solubilize->read calculate Calculate cell viability and IC50 value read->calculate

Workflow for the MTT Assay.

Structure-Activity Relationship (SAR)

While a comprehensive SAR for this compound derivatives is yet to be fully elucidated due to limited publicly available data, some general trends can be inferred from related compound classes.

  • Role of the Nitro Group: The position and electronic nature of substituents on the phenyl ring are critical for activity. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the molecule and can be a key pharmacophore.

  • Amino and Hydroxyl Groups: The amino and hydroxyl groups on the ethanolamine side chain provide opportunities for hydrogen bonding and can be crucial for target interaction. Derivatization of these groups can modulate the compound's polarity, solubility, and biological activity.

Signaling Pathways

The precise signaling pathways modulated by this compound and its direct analogs are not yet well-defined in the scientific literature. However, related phenylethanolamine structures are known to interact with various receptors and enzymes. For instance, ethanol has been shown to affect numerous signaling pathways, including those involving protein kinases such as PKA and PKC, and receptor tyrosine kinases.[4] Given the structural similarities, it is plausible that derivatives of this compound could interact with kinase signaling pathways. Further research is required to identify the specific molecular targets and signaling cascades affected by this class of compounds.

G Compound 2-Amino-1-(nitrophenyl)ethanol Derivative Target Potential Molecular Target (e.g., Kinase, Receptor) Compound->Target Binding/Inhibition Signaling_Cascade Downstream Signaling Cascade Target->Signaling_Cascade Modulation Cellular_Response Cellular Response (e.g., Apoptosis, Growth Inhibition) Signaling_Cascade->Cellular_Response Elicits

Hypothesized Mechanism of Action.

Conclusion and Future Directions

This compound represents a valuable scaffold for the design and synthesis of novel bioactive molecules. The available data, although limited for direct analogs, suggests potential for the development of antimicrobial and antiproliferative agents. Future research should focus on the synthesis of a focused library of derivatives with systematic modifications to the phenyl ring and the ethanolamine side chain. Comprehensive biological evaluation of these compounds, including the determination of quantitative measures of activity such as MIC and IC50 values, is crucial for establishing a clear structure-activity relationship. Furthermore, mechanistic studies to identify the specific molecular targets and signaling pathways will be essential for the rational design of more potent and selective therapeutic agents based on this promising scaffold.

References

Methodological & Application

Application Notes: Synthesis of Quinoxaline Derivatives from 2-Amino-1-(2-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science.[1] Their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties, make them privileged scaffolds in drug discovery. Furthermore, their unique electronic properties have led to applications as electroluminescent materials, fluorescent dyes, and organic semiconductors. The conventional and most widespread method for synthesizing quinoxalines involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[2]

This application note details a two-step, one-pot protocol for the synthesis of quinoxaline derivatives starting from 2-Amino-1-(2-nitrophenyl)ethanol. The methodology involves an initial in-situ reduction of the nitro group to generate a substituted o-phenylenediamine, which then undergoes a catalyzed condensation with a 1,2-dicarbonyl compound to yield the target quinoxaline derivative.

General Reaction Scheme

The synthesis proceeds in two main stages:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to an amine, yielding 1-(2-aminophenyl)-2-aminoethanol. This transformation is crucial as it creates the necessary o-phenylenediamine moiety required for the subsequent cyclization. Common methods for nitro group reduction include catalytic hydrogenation or the use of reducing agents like iron in an acidic medium.[3]

  • Condensation and Cyclization: The in-situ generated 1-(2-aminophenyl)-2-aminoethanol reacts with a 1,2-dicarbonyl compound (e.g., benzil, glyoxal) in the presence of a catalyst. This condensation reaction leads to the formation of the pyrazine ring, resulting in the desired quinoxaline derivative.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-(Hydroxymethyl)-3-phenylquinoxaline from this compound and Benzil

This protocol describes a one-pot synthesis where the reduction of the nitro group is immediately followed by the condensation reaction without isolation of the intermediate.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Benzil

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reduction: To a solution of this compound (1 mmol) in a mixture of ethanol and water (4:1, 10 mL), add iron powder (3 mmol) and ammonium chloride (4 mmol).

  • Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Condensation: After completion of the reduction step, add benzil (1 mmol) and a catalytic amount of acetic acid (0.1 mmol) to the reaction mixture.

  • Continue to reflux the mixture and monitor the formation of the quinoxaline product by TLC (typically 1-3 hours).

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 2-(hydroxymethyl)-3-phenylquinoxaline.

Characterization:

The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure.

  • ¹H NMR: Expect signals corresponding to the aromatic protons of the quinoxaline and phenyl rings, a methylene group, and a hydroxyl proton.

  • ¹³C NMR: Expect signals for the carbons of the quinoxaline and phenyl rings, as well as the methylene carbon.

  • FT-IR: Look for characteristic absorption bands for O-H stretching (around 3400 cm⁻¹), C-H aromatic stretching (around 3050 cm⁻¹), and C=N stretching (around 1620 cm⁻¹).[4]

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the product.

Data Presentation

The yield and reaction time of the condensation step are highly dependent on the chosen catalyst and reaction conditions. The following tables summarize data from literature for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, which can be used as a reference for optimizing the synthesis of other derivatives.

Table 1: Effect of Catalyst on the Synthesis of 2,3-Diphenylquinoxaline

EntryCatalystSolventTemperature (°C)Time (min)Yield (%)Reference
1AlCuMoVPToluene2512092[5]
2AlFeMoVPToluene2512080[5]
3Pyridine (20 mol%)THFRoom Temp.12095[2]
4CAN (5 mol%)AcetonitrileRoom Temp.2098[6]
5Phenol (20 mol%)EtOH/H₂ORoom Temp.1098[7]

Reaction conditions: o-phenylenediamine (1 mmol), benzil (1 mmol).

Table 2: Effect of Solvent on the Synthesis of 2,3-Diphenylquinoxaline

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)Reference
1MethanolNoneRoom Temp.< 1 min93[8]
2EthanolNoneRoom Temp.< 1 min85[8]
3WaterPhenol (20 mol%)Room Temp.367[7]
4TolueneAlCuMoVP25292[5]
5AcetonitrileZn(OTf)₂ (0.2 mmol)Room Temp.-85-91[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_start Step 1: Reduction cluster_condensation Step 2: Condensation cluster_workup Work-up and Purification start_end start_end process process input input output output A This compound B Add Fe powder and NH4Cl in EtOH/H2O A->B C Reflux (80-90 °C) 2-4 hours B->C D In-situ formation of 1-(2-aminophenyl)-2-aminoethanol C->D E Add 1,2-Dicarbonyl Compound (e.g., Benzil) and Catalyst D->E F Reflux 1-3 hours E->F G Filter through Celite F->G H Solvent Evaporation G->H I Liquid-Liquid Extraction H->I J Drying and Concentration I->J K Column Chromatography J->K L Pure Quinoxaline Derivative K->L

Caption: One-pot synthesis of quinoxaline derivatives.

Signaling Pathway Application Example

Quinoxaline derivatives have been investigated as inhibitors of various signaling pathways implicated in diseases like cancer. For instance, some derivatives act as Apoptosis signal-regulating kinase 1 (ASK1) inhibitors.

signaling_pathway stress stress pathway_component pathway_component inhibitor inhibitor outcome outcome blocked ASK1 ASK1 blocked->ASK1 Inhibits Stress Cellular Stress (e.g., ROS, ER Stress) Stress->ASK1 Activates MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK Apoptosis Apoptosis, Inflammation p38->Apoptosis JNK->Apoptosis Quinoxaline Quinoxaline Derivative (ASK1 Inhibitor) Quinoxaline->blocked

Caption: Inhibition of the ASK1 signaling pathway.

References

Application Note: Experimental Protocol for the Reduction of a Nitro Group in 2-Amino-1-(2-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Purpose: This document provides a detailed experimental protocol for the selective reduction of the aromatic nitro group in 2-Amino-1-(2-nitrophenyl)ethanol to synthesize 2-Amino-1-(2-aminophenyl)ethanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The featured method is catalytic transfer hydrogenation, a robust and widely used technique that offers high chemoselectivity and avoids the need for high-pressure hydrogenation equipment.

Audience: This protocol is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a reliable route to primary aromatic amines.[1] These amines are versatile building blocks for a vast array of pharmaceuticals, dyes, and agrochemicals.[2] The substrate, this compound, contains three distinct functional groups: a primary amine, a secondary alcohol, and an aromatic nitro group. Therefore, a chemoselective reduction method is required to specifically target the nitro group while preserving the amine and alcohol functionalities.

Catalytic transfer hydrogenation using a palladium on carbon (Pd/C) catalyst with a hydrogen donor, such as ammonium formate or hydrazine hydrate, is an effective and mild method for this purpose.[3][4] This approach is often preferred over methods using high-pressure hydrogen gas due to its operational simplicity and enhanced safety profile.[2][5] Alternative methods include reduction with metals in acidic media, such as tin(II) chloride (SnCl₂) or iron (Fe), which are also known for their mildness and selectivity.[6][7]

This protocol details the procedure using Pd/C with ammonium formate as the hydrogen donor in a methanol solvent system.

Reaction Scheme

The overall chemical transformation is as follows:

Starting Material: this compound Product: 2-Amino-1-(2-aminophenyl)ethanol

(A proper chemical structure diagram would be rendered here showing the starting material, reagents over the arrow, and the product.)

Experimental Protocol

Materials and Equipment
  • Reagents:

    • This compound

    • 10% Palladium on Carbon (Pd/C), 50% wet

    • Ammonium Formate (HCOONH₄)

    • Methanol (MeOH), ACS grade

    • Ethyl Acetate (EtOAc), ACS grade

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    • Deionized Water

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Buchner funnel and filter paper

    • Celite® (diatomaceous earth)

    • Separatory funnel

    • Rotary evaporator

    • Analytical balance

    • Standard laboratory glassware

  • Analytical Instruments:

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Nuclear Magnetic Resonance (NMR) Spectrometer

    • Mass Spectrometer (MS)

    • Infrared (IR) Spectrometer

Detailed Procedure
  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add this compound (e.g., 5.0 g).

  • Solvent Addition: Add methanol (100 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (50% wet, e.g., 0.5 g, ~10 wt% of the starting material) to the solution. Safety Note: Wet Pd/C is preferred to mitigate the risk of ignition as dry Pd/C can be pyrophoric.

  • Hydrogen Donor Addition: Begin stirring the suspension and add ammonium formate (e.g., 5-6 equivalents) portion-wise over 15-20 minutes. The reaction is exothermic, and a slight increase in temperature may be observed.[5]

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C) using a heating mantle or oil bath.

  • Monitoring Progress: Monitor the reaction progress using Thin Layer Chromatography (TLC) every 30 minutes. Use a mobile phase such as 9:1 Dichloromethane/Methanol or 8:2 Ethyl Acetate/Hexane. The reaction is complete when the starting material spot is no longer visible by UV light or appropriate staining. The expected reaction time is typically 1-3 hours.

  • Catalyst Filtration (Workup): Once the reaction is complete, cool the mixture to room temperature. Prepare a pad of Celite® in a Buchner funnel and filter the reaction mixture through it to remove the Pd/C catalyst. Wash the filter cake with additional methanol (2 x 20 mL) to ensure all product is collected.

  • Solvent Removal: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction and Purification:

    • To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Final Product: The crude 2-Amino-1-(2-aminophenyl)ethanol can be further purified by recrystallization or column chromatography if necessary. The final product should be a solid or viscous oil.

Product Characterization

Confirm the structure and purity of the final product using the following methods:

  • ¹H and ¹³C NMR: Confirm the disappearance of the nitro-substituted aromatic protons and the appearance of signals corresponding to the newly formed aniline ring.

  • Mass Spectrometry: Determine the molecular weight of the product to confirm the conversion.

  • IR Spectroscopy: Verify the disappearance of the characteristic nitro group stretching frequencies (typically around 1530-1475 cm⁻¹ and 1360-1290 cm⁻¹) and the appearance of N-H stretching bands for the new primary amine.[8]

Quantitative Data Summary

The following table outlines the typical quantities and conditions for the described protocol.

Parameter Value Notes
Starting Material This compound-
Molar Mass182.18 g/mol -
Amount5.0 g-
Moles27.4 mmol-
Reagents
10% Pd/C (50% wet)~0.5 g (10 wt%)Catalyst
Ammonium Formate~8.6 g (5 equiv.)Hydrogen Donor
Methanol100 mLSolvent
Reaction Conditions
Temperature~65 °C (Reflux)-
Reaction Time1-3 hoursMonitor by TLC
Expected Outcome
Product2-Amino-1-(2-aminophenyl)ethanol-
Molar Mass152.19 g/mol -
Theoretical Yield4.17 g-
Expected Yield (%)> 90%Varies with purification

Visualized Workflow and Pathways

The following diagrams illustrate the experimental workflow for the reduction reaction.

experimental_workflow start_end start_end process process decision decision analysis analysis workup workup A Start: Weigh Reagents B Reaction Setup: Dissolve Starting Material in Methanol A->B C Add Pd/C Catalyst & Ammonium Formate B->C D Heat to Reflux (65°C) C->D E Monitor by TLC D->E Every 30 min E->D Reaction Incomplete F Cool to Room Temp. E->F Reaction Complete G Filter through Celite to Remove Catalyst F->G H Remove Solvent (Rotary Evaporation) G->H I Aqueous Workup: Extraction & Washing H->I J Dry & Concentrate Organic Layer I->J K Analyze Product: NMR, MS, IR J->K L End: Purified Product K->L

Caption: Experimental workflow for the catalytic transfer hydrogenation of this compound.

Disclaimer: This protocol is intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times. All chemical waste should be disposed of in accordance with institutional and environmental regulations.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Amino-1-(2-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of diverse heterocyclic scaffolds, including quinolines, dihydrophenazines, and benzoxazines, utilizing the versatile starting material, 2-Amino-1-(2-nitrophenyl)ethanol. The presence of an ortho-nitro group, a primary amine, and a secondary alcohol within the same molecule allows for a range of strategic cyclization reactions, making it a valuable building block in medicinal chemistry and drug development.

Synthesis of Substituted Quinolines via Reductive Friedländer Annulation

Application Note

The synthesis of quinolines from this compound is predicated on a modified, one-pot Friedländer annulation. This strategy involves two key transformations: the in-situ reduction of the ortho-nitro group to an amine, and the simultaneous or subsequent oxidation of the secondary alcohol to a ketone. The resulting intermediate, a 2-aminoaryl ketone, is a classic precursor for the Friedländer synthesis.[1][2][3] This intermediate readily condenses with a co-reactant containing an α-methylene ketone to yield the quinoline core.[4] This domino reaction approach avoids the isolation of the potentially unstable 2-aminoaryl ketone intermediate and leverages common reducing agents like iron in acetic acid or catalytic hydrogenation.[1][5] The versatility of the α-methylene ketone partner allows for the synthesis of a wide array of polysubstituted quinolines, which are prevalent scaffolds in numerous therapeutic agents.[6][7]

Logical Workflow: Reductive Friedländer Annulation

G cluster_start Starting Materials cluster_process One-Pot Reaction cluster_end Product A This compound C Step 1: Reductive Cyclization (e.g., Fe/AcOH) A->C Reactant B α-Methylene Ketone (e.g., Acetophenone) E Step 2: Friedländer Condensation B->E Reactant D In-situ formation of 2-aminoaryl ketone intermediate C->D Forms D->E Reacts with F Substituted Quinoline E->F Yields

Caption: Workflow for the one-pot synthesis of quinolines.

Experimental Protocol: Synthesis of 2-Methyl-4-phenylquinoline

This protocol is adapted from established domino nitro reduction-Friedländer synthesis procedures.[1]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.82 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol).

  • Solvent Addition: Add glacial acetic acid (30 mL) to the flask.

  • Reagent Addition: Carefully add iron powder (2.23 g, 40 mmol) in portions to the stirred suspension. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Neutralization: Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to yield the desired 2-methyl-4-phenylquinoline.

Data Summary: Quinoline Synthesis
Reactant 1Reactant 2Reagent/CatalystSolventTemperature (°C)Time (h)Yield Range (%)
This compoundEthyl AcetoacetateIron PowderAcetic Acid118 (Reflux)4 - 670 - 85
This compoundAcetophenonePd/C (10 mol%)Ethanol808 - 1265 - 80
This compoundCyclohexanoneSnCl₂·2H₂OEthanol78 (Reflux)6 - 875 - 90

Yields are estimated based on analogous reactions reported in the literature.[1][5]

Synthesis of Substituted Dihydrophenazines

Application Note

This synthetic route leverages the reduction of the nitro group in this compound to generate a substituted o-phenylenediamine in situ.[8][9] This diamine intermediate can then undergo a condensation reaction with a 1,2-dicarbonyl compound, such as glyoxal or 2,3-butanedione, to form the dihydrophenazine core.[10] This method provides a straightforward entry into a class of heterocycles known for their redox activity and applications in materials science and as pharmaceutical intermediates. The reaction is typically carried out in a protic solvent like ethanol or methanol, which facilitates both the reduction and subsequent condensation steps.

Reaction Pathway: Dihydrophenazine Synthesis

G Start This compound Step1 Nitro Group Reduction (e.g., Na₂S₂O₄ or H₂/Pd-C) Start->Step1 Intermediate In-situ formation of 1-(2-aminophenyl)-2-aminoethanol (A substituted o-phenylenediamine) Step1->Intermediate Generates Step2 Condensation/ Cyclization Intermediate->Step2 Dicarbonyl 1,2-Dicarbonyl Compound (e.g., Glyoxal) Dicarbonyl->Step2 Product Substituted Dihydrophenazine Step2->Product Yields

Caption: Pathway for dihydrophenazine synthesis.

Experimental Protocol: Synthesis of 2-(Hydroxymethyl)-1,2-dihydrophenazine

This protocol is based on standard procedures for the condensation of o-phenylenediamines with 1,2-dicarbonyls.[10]

  • Reaction Setup: In a 250 mL three-neck flask fitted with a reflux condenser, dissolve this compound (1.82 g, 10 mmol) in ethanol (50 mL).

  • Reduction: Add a solution of sodium hydrosulfite (Na₂S₂O₄) (8.7 g, 50 mmol) in water (50 mL) to the flask.

  • Initial Reflux: Heat the mixture to reflux for 1 hour to ensure complete reduction of the nitro group. The solution should change color, indicating the formation of the diamine.

  • Dicarbonyl Addition: To the hot solution, add an aqueous solution of glyoxal (40%, 1.45 g, 10 mmol) dropwise over 15 minutes.

  • Reaction: Continue to reflux the mixture for an additional 2-3 hours. Monitor the reaction by TLC.

  • Cooling and Precipitation: After the reaction is complete, cool the flask in an ice bath. The dihydrophenazine product should precipitate from the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold water (2 x 20 mL) and then a small amount of cold ethanol (10 mL).

  • Drying: Dry the product under vacuum to obtain the 2-(hydroxymethyl)-1,2-dihydrophenazine. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol/water.

Data Summary: Dihydrophenazine Synthesis
Reactant 1Reactant 2Reducing AgentSolventTemperature (°C)Time (h)Yield Range (%)
This compoundGlyoxal (40% aq.)Na₂S₂O₄Ethanol/Water80 (Reflux)3 - 460 - 75
This compound2,3-ButanedioneH₂ (balloon), Pd/CMethanol25 (RT)12 - 1665 - 80
This compoundBenzilZn/AcOHEthanol78 (Reflux)5 - 755 - 70

Yields are estimated based on analogous reactions reported in the literature.[10]

Synthesis of Substituted 3,4-Dihydro-2H-1,3-Benzoxazines

Application Note

The synthesis of a benzoxazine ring from this compound requires a multi-step approach, beginning with the selective reduction of the nitro group to a hydroxyl group, which is a challenging transformation. A more feasible pathway involves the reduction of the nitro group to an amine, followed by diazotization and subsequent hydrolysis to yield a 2-aminophenol derivative. This in-situ generated 2-(1,2-dihydroxyethyl)aniline can then undergo a cyclization reaction with an aldehyde, such as formaldehyde, in a manner analogous to a Mannich-type condensation to form the 1,3-benzoxazine ring.[11][12][13] This pathway provides access to benzoxazines possessing a functionalized side chain, which can be used for further molecular elaboration or to modulate the properties of the resulting polybenzoxazine resins.

Proposed Synthetic Workflow

G A This compound B Step 1: Nitro Reduction (e.g., H₂/Pd-C) A->B C 1-(2-aminophenyl)-2-aminoethanol B->C D Step 2: Diazotization & Hydrolysis (NaNO₂, H₂SO₄, then Δ) C->D E 2-Amino-1-(2-hydroxyphenyl)ethanol (o-Aminophenol derivative) D->E F Step 3: Cyclization with Aldehyde (e.g., Formaldehyde) E->F G Substituted Benzoxazine F->G

Caption: Multi-step workflow for benzoxazine synthesis.

Experimental Protocol: Synthesis of 2-(Hydroxymethyl)-3,4-dihydro-2H-benzo[e][1][14]oxazine

This protocol is a proposed sequence based on standard organic transformations.

  • Reduction: In a hydrogenation vessel, dissolve this compound (1.82 g, 10 mmol) in methanol (50 mL). Add 10% Pd/C (100 mg). Pressurize the vessel with H₂ (50 psi) and shake at room temperature for 12 hours. Filter the catalyst through Celite and concentrate the filtrate to obtain crude 1-(2-aminophenyl)-2-aminoethanol.

  • Diazotization: Dissolve the crude diamine in 2M H₂SO₄ (20 mL) and cool to 0°C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂) (0.76 g, 11 mmol) in water (5 mL) dropwise, keeping the temperature below 5°C. Stir for 30 minutes.

  • Hydrolysis: Slowly warm the reaction mixture to room temperature, then heat to 80°C for 1 hour to facilitate hydrolysis of the diazonium salt to the phenol. Cool the mixture and neutralize with solid NaHCO₃.

  • Extraction: Extract the resulting aminophenol derivative with ethyl acetate (3 x 40 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to be used directly in the next step.

  • Cyclization: Dissolve the crude aminophenol in 1,4-dioxane (30 mL). Add an aqueous solution of formaldehyde (37%, 0.81 g, 10 mmol).

  • Reaction: Heat the mixture to reflux (101°C) for 6-8 hours.

  • Workup & Purification: Cool the reaction, dilute with water (50 mL), and extract with dichloromethane (3 x 40 mL). Dry the organic phase over MgSO₄, concentrate, and purify by column chromatography on silica gel to yield the target benzoxazine.

Data Summary: Benzoxazine Synthesis
IntermediateReactantReagent/CatalystSolventTemperature (°C)Time (h)Yield Range (%)
2-Amino-1-(2-aminophenyl)ethanolNaNO₂, H₂SO₄-Water0 -> 801.540 - 55 (2 steps)
2-Amino-1-(2-hydroxyphenyl)ethanolFormaldehyde-1,4-Dioxane101 (Reflux)6 - 850 - 65
2-Amino-1-(2-hydroxyphenyl)ethanolBenzaldehyde-Toluene111 (Reflux)10 - 1445 - 60

Yields are estimated based on analogous multi-step syntheses and standard transformations.[11][14]

References

2-Amino-1-(2-nitrophenyl)ethanol: A Versatile Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(2-nitrophenyl)ethanol is a valuable chiral building block in asymmetric synthesis, prized for its bifunctional nature and the synthetic versatility of its nitro group. Its inherent chirality and the presence of amino, hydroxyl, and nitro functionalities allow for the construction of a wide array of complex, stereochemically defined molecules. This document provides an overview of its applications and detailed protocols for its use in the synthesis of key chiral intermediates, such as vicinal diamines and chiral ligands. The strategic placement of the nitro group offers a pathway to further functionalization, including its reduction to an amine and subsequent derivatization, making it a cornerstone for creating diverse molecular architectures.

Key Applications

The unique structural features of this compound make it a versatile precursor for several important classes of molecules in asymmetric synthesis:

  • Chiral Vicinal Diamines: The amino alcohol moiety can be elaborated to form chiral 1,2-diamines, which are privileged structures in many biologically active compounds and serve as essential ligands for a variety of catalytic asymmetric reactions. The nitro group's electron-withdrawing properties can be exploited in certain synthetic strategies.

  • Chiral Ligands: The stereogenic centers and functional groups of this compound provide a scaffold for the synthesis of novel chiral ligands. These ligands, particularly those incorporating phosphorus or other heteroatoms, are crucial for developing highly enantioselective metal-catalyzed transformations.

  • Chiral Auxiliaries: This amino alcohol can be converted into chiral auxiliaries, such as oxazolidinones. These auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction, after which they can be cleaved and recovered.

  • Synthesis of Bioactive Molecules: The derivatives of this compound are key intermediates in the synthesis of pharmaceuticals and other bioactive compounds. The ability to readily modify the nitro group allows for late-stage functionalization, a valuable strategy in drug discovery and development.

Synthetic Transformations and Protocols

The utility of this compound is demonstrated through a series of key transformations that leverage its functional groups. The following sections provide detailed experimental protocols for the protection of the amino group, reduction of the nitro group, and subsequent derivatization to form a chiral vicinal diamine.

Workflow for the Synthesis of a Chiral Vicinal Diamine

G A This compound B N-Boc Protection A->B (Boc)2O, Base C N-Boc-2-amino-1-(2-nitrophenyl)ethanol B->C D Nitro Group Reduction C->D H2, Pd/C E N-Boc-2-amino-1-(2-aminophenyl)ethanol D->E F Derivatization E->F Electrophile G Chiral Vicinal Diamine Derivative F->G

Caption: Synthetic workflow from this compound to a chiral vicinal diamine derivative.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the primary amino group of this compound using di-tert-butyl dicarbonate (Boc)₂O. This step is crucial to prevent side reactions of the amine in subsequent transformations.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-2-amino-1-(2-nitrophenyl)ethanol.

Protocol 2: Reduction of the Nitro Group

This protocol details the reduction of the nitro group in N-Boc-2-amino-1-(2-nitrophenyl)ethanol to a primary amine, yielding a protected chiral vicinal diamine precursor. Catalytic hydrogenation is a common and effective method for this transformation.

Materials:

  • N-Boc-2-amino-1-(2-nitrophenyl)ethanol

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite® or other filtration aid

  • Standard glassware for hydrogenation

Procedure:

  • Dissolve N-Boc-2-amino-1-(2-nitrophenyl)ethanol (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with methanol or ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude N-Boc-2-amino-1-(2-aminophenyl)ethanol, which can be used in the next step without further purification or purified by chromatography if necessary.

Quantitative Data Summary

While specific quantitative data for multi-step syntheses starting directly from this compound is not extensively reported in readily available literature, the following table provides typical yields for analogous transformations. These values can serve as a benchmark for researchers planning their synthetic routes.

TransformationStarting Material AnalogueProduct TypeYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
Aza-Michael addition to nitroalkenes(R)-α-phenethylamineVicinal diamine precursorup to 78>98:2-
Rh-catalyzed three-component reactionDiazo compounds and iminesVicinal diamine derivatives75 - >95high to excellent-
Synthesis of an isomer via reflux1-chloro-2-nitrobenzene & 2-aminoethanol2-((2-Nitrophenyl)amino)ethanol75--

Logical Relationships in Chiral Auxiliary Application

The use of this compound as a precursor for a chiral auxiliary, such as an oxazolidinone, involves a logical sequence of reactions designed to control stereochemistry in a subsequent synthetic step.

G cluster_0 Auxiliary Synthesis cluster_1 Asymmetric Transformation A This compound B Cyclization A->B Phosgene or equivalent C Chiral Oxazolidinone Auxiliary B->C E Attach Auxiliary C->E D Prochiral Substrate D->E F Substrate-Auxiliary Adduct E->F G Diastereoselective Reaction F->G Reagent H Stereodefined Product-Auxiliary Adduct G->H I Cleave Auxiliary H->I J Enantiopure Product I->J K Recovered Auxiliary I->K

Caption: Logical workflow for the application of a chiral auxiliary derived from this compound.

Conclusion

This compound stands out as a highly adaptable and valuable chiral building block for asymmetric synthesis. Its strategic combination of functional groups provides multiple handles for stereoselective transformations, leading to the efficient synthesis of chiral diamines, ligands, and other complex molecules. The protocols and data presented herein offer a foundational guide for researchers and professionals in drug development to harness the full potential of this versatile chiral synthon. The continued exploration of its reactivity will undoubtedly lead to the development of novel and efficient synthetic methodologies for accessing a wider range of enantiomerically pure compounds.

Application of 2-Amino-1-(2-nitrophenyl)ethanol and Its Isomers in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-1-(2-nitrophenyl)ethanol is a chiral amino alcohol with potential as a building block in pharmaceutical synthesis. However, publicly available data on its specific applications and detailed synthetic protocols are limited. This document provides an overview of the synthetic utility of its close structural isomers, 2-((2-nitrophenyl)amino)ethanol and 2-amino-1-(4-nitrophenyl)ethanol, as valuable pharmaceutical intermediates. Detailed experimental protocols for the synthesis of these isomers and their derivatives are presented, along with quantitative data and visualizations of the synthetic pathways. This information serves as a practical guide and a reference for researchers exploring the use of nitrophenyl-substituted aminoethanols in drug discovery and development.

Introduction

Chiral amino alcohols are crucial synthons in the pharmaceutical industry, forming the backbone of numerous active pharmaceutical ingredients (APIs). The presence of both an amino and a hydroxyl group allows for versatile chemical transformations, enabling the construction of complex molecular architectures. The nitrophenyl moiety, in particular, offers a strategic advantage as the nitro group can be readily reduced to an amino group, providing a handle for further functionalization.

While direct applications of this compound in pharmaceutical synthesis are not extensively documented, its isomers serve as valuable precursors for a range of therapeutic agents. This report details the synthesis and application of these related compounds to illustrate the potential utility of this class of molecules.

Synthesis of a Structural Isomer: 2-((2-Nitrophenyl)amino)ethanol

A common application of nitrophenyl compounds is in the synthesis of heterocyclic systems. The isomer 2-((2-nitrophenyl)amino)ethanol is a key intermediate in the preparation of various derivatives.

Experimental Protocol: Synthesis of 2-((2-Nitrophenyl)amino)ethanol

This protocol is adapted from a known literature procedure and provides a reliable method for the synthesis of 2-((2-nitrophenyl)amino)ethanol.[1]

Materials:

  • 1-chloro-2-nitrobenzene

  • 2-aminoethanol

  • n-Butanol (nBuOH)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a 500 mL round-bottom flask, dissolve 50.0 g (0.317 mol) of 1-chloro-2-nitrobenzene and 116.3 g (1.904 mol) of 2-aminoethanol in 400 mL of n-butanol.

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture using a rotary evaporator to remove the n-butanol.

  • Take up the residue in water and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 150 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The resulting orange solid can be further purified by recrystallization if necessary.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of 2-((2-nitrophenyl)amino)ethanol.

ParameterValueReference
Starting Material 1-chloro-2-nitrobenzene[1]
Reagent 2-aminoethanol[1]
Solvent n-Butanol[1]
Reaction Time 6 hours[1]
Yield 75%[1]
Product 2-((2-Nitrophenyl)amino)ethanol[1]
Appearance Orange solid[1]

Application of 2-Amino-1-(4-nitrophenyl)ethanol in Kinase Inhibitor Synthesis

The para-substituted isomer, 2-amino-1-(4-nitrophenyl)ethanol, serves as a precursor for the synthesis of phenylpurinediamine derivatives, which have been identified as reversible kinase inhibitors.[2] These compounds are of interest in the development of targeted cancer therapies.

Conceptual Synthetic Pathway

The synthesis of phenylpurinediamine derivatives involves the nucleophilic substitution of a halogenated purine with 2-amino-1-(4-nitrophenyl)ethanol. The amino group of the amino alcohol acts as the nucleophile, displacing the halide from the purine ring.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Halogenated_Purine Halogenated Purine (e.g., 6-chloropurine) Nucleophilic_Substitution Nucleophilic Substitution Halogenated_Purine->Nucleophilic_Substitution Amino_Alcohol 2-Amino-1-(4-nitrophenyl)ethanol Amino_Alcohol->Nucleophilic_Substitution Phenylpurinediamine_Derivative Phenylpurinediamine Derivative (Kinase Inhibitor Precursor) Nucleophilic_Substitution->Phenylpurinediamine_Derivative G Start Reaction Setup (Starting Materials & Reagents) Reaction Chemical Transformation (e.g., Substitution, Reduction) Start->Reaction Monitoring Reaction Monitoring (e.g., TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Continue Workup Reaction Workup (e.g., Extraction, Quenching) Monitoring->Workup Complete Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Characterization Characterization (e.g., NMR, MS, Purity Analysis) Purification->Characterization End Final Intermediate Characterization->End

References

Application Note: Protocol for the Reductive Cyclization of 2-Amino-1-(2-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the intramolecular reductive cyclization of 2-Amino-1-(2-nitrophenyl)ethanol to synthesize 3,4-dihydroquinoxalin-2-ol. This transformation is a key step in the synthesis of various heterocyclic scaffolds relevant to pharmaceutical and materials science research. The protocol detailed below utilizes a robust and accessible zinc-mediated reduction of the aromatic nitro group, which subsequently undergoes a spontaneous intramolecular cyclization. This method is based on established procedures for the reductive cyclization of analogous o-nitroaniline derivatives.

Introduction

The synthesis of quinoxaline derivatives and related nitrogen-containing heterocycles is of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. The intramolecular reductive cyclization of ortho-nitro-substituted anilines or phenols provides an efficient and direct route to these bicyclic systems. The starting material, this compound, contains all the necessary functionalities for such a transformation: a nitro group that can be reduced to a primary amine, and vicinal amino and alcohol groups that can act as nucleophiles for ring closure. The reduction of the nitro group to an amine generates a 1,2-diaminobenzene intermediate in situ, which rapidly cyclizes to form the stable 3,4-dihydroquinoxalin-2-ol ring system.

Reaction Scheme

The overall transformation involves the reduction of the nitro group of this compound to an amine, followed by intramolecular cyclization to yield 3,4-dihydroquinoxalin-2-ol.

Figure 1: Reductive cyclization of this compound.

G cluster_reactants Reactant cluster_reagents Reagents cluster_product Product r1 This compound r1_struct reagents Zn dust NH4Cl Methanol r1_struct->reagents Reduction & Cyclization p1_struct reagents->p1_struct p1 3,4-Dihydroquinoxalin-2-ol

Caption: Overall reaction scheme.

Quantitative Data Summary

While a specific protocol for this compound is not extensively documented, the conditions can be reliably inferred from analogous reductive cyclization reactions of similar substrates. The following table summarizes typical conditions for such transformations.

Reagent SystemSubstrate TypeSolvent(s)TemperatureReaction TimeYield (%)Reference Analogue
Zn / NH4Cl N-substituted-2-nitroaniline derivativeMethanol / Water0-5 °C15 hGood[1]
Fe / NH4Cl Aromatic nitro compoundEthanol / WaterReflux2-4 h70-95[2][3]
Pd/C, H2 o,β-DinitrostyreneEtOAc / EtOHRT1-3 h~60[4]
SnCl2 Aromatic nitro compound with sensitive groupsEthanolReflux1-2 hHigh[5]

Experimental Protocol: Zinc-Mediated Reductive Cyclization

This protocol is adapted from a procedure used for the reduction of a nitro-substituted benzoxazine derivative[1].

Materials and Equipment:

  • This compound

  • Zinc dust (<10 µm), activated

  • Ammonium chloride (NH4Cl)

  • Methanol (MeOH), reagent grade

  • Water, deionized

  • Chloroform (CHCl3) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask (appropriate size for the scale)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Zinc dust is flammable; avoid sparks and open flames.

  • Handle chloroform, a suspected carcinogen, with extreme care in a fume hood.

Detailed Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the starting material in methanol (approximately 15-20 mL per gram of starting material).

    • Add a solution of ammonium chloride (10.0 eq) in water (approximately 10 mL per gram of NH4Cl).

  • Reaction Execution:

    • Cool the resulting mixture in an ice bath to 0-5 °C with vigorous stirring.

    • Slowly add activated zinc dust (10.0 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 10 °C. The addition is exothermic.

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C. The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexane as eluent) by observing the disappearance of the starting material spot. The reaction is typically complete within 12-18 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the excess zinc and inorganic salts. Wash the filter cake with a small amount of methanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

    • Dilute the remaining aqueous residue with water and extract the product with an organic solvent such as chloroform or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine (1 x volume).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3,4-dihydroquinoxalin-2-ol.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Visualization of the Experimental Workflow

The following diagram outlines the key steps of the experimental protocol.

G start Start: Weigh Reactants (this compound, NH4Cl) dissolve Dissolve in MeOH/H2O in Round-Bottom Flask start->dissolve cool Cool to 0-5 °C (Ice Bath) dissolve->cool add_zn Add Zinc Dust Portion-wise cool->add_zn stir Stir at 0-5 °C (12-18 h) add_zn->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete filter Filter through Celite® to Remove Solids monitor->filter Reaction Complete concentrate Concentrate Filtrate (Rotary Evaporator) filter->concentrate extract Extract with CHCl3 or Ethyl Acetate concentrate->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry concentrate2 Concentrate to Yield Crude Product dry->concentrate2 purify Purify Product (Chromatography or Recrystallization) concentrate2->purify end End: Pure 3,4-Dihydroquinoxalin-2-ol purify->end

Caption: Workflow for the synthesis of 3,4-dihydroquinoxalin-2-ol.

References

Application Notes and Protocols: Synthesis of Bioactive Molecules from 2-Amino-1-(2-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of 2-Amino-1-(2-nitrophenyl)ethanol as a versatile starting material for the synthesis of various biologically active heterocyclic compounds. The protocols outlined below focus on the preparation of pyrazino[2,1-a]isoquinolin-4-ones, a class of compounds with potential therapeutic applications.

Introduction

This compound is a valuable bifunctional building block in synthetic organic and medicinal chemistry. The presence of a primary amino group, a secondary alcohol, and a reducible nitro group on a phenyl scaffold allows for the construction of a diverse array of complex molecules. The strategic manipulation of these functional groups enables the synthesis of various heterocyclic systems, which are prevalent in numerous FDA-approved drugs and biologically active natural products. This document details the synthetic pathway from this compound to pyrazino[2,1-a]isoquinolin-4-one derivatives, which are known to exhibit a range of biological activities.

Key Bioactive Scaffolds from this compound

The unique arrangement of functional groups in this compound makes it an ideal precursor for several important heterocyclic scaffolds, including:

  • Pyrazino[2,1-a]isoquinolin-4-ones: These fused heterocyclic systems are of significant interest due to their structural similarity to praziquantel, a widely used anthelmintic drug.

  • Oxazolidinones: This class of compounds includes potent antibiotics such as linezolid. The 1,2-amino alcohol functionality in the starting material is primed for cyclization to form the oxazolidinone ring.

  • Morpholinones: These heterocycles are present in a variety of biologically active compounds and can be synthesized through cyclization reactions involving the amino and hydroxyl groups.

This application note will focus on the synthesis of pyrazino[2,1-a]isoquinolin-4-one derivatives.

Synthesis of Pyrazino[2,1-a]isoquinolin-4-one Derivatives

The synthesis of the pyrazino[2,1-a]isoquinolin-4-one core from this compound involves a multi-step sequence that includes N-acylation, reduction of the nitro group, Pictet-Spengler cyclization, and subsequent lactamization and final acylation.

Experimental Workflow

G A This compound B N-Acylation with Chloroacetyl Chloride A->B Reagent: ClCOCHCl Base C 2-(Chloroacetylamino)-1-(2-nitrophenyl)ethanol B->C D Reduction of Nitro Group C->D Reducing Agent: e.g., H2/Pd-C E 2-(Chloroacetylamino)-1-(2-aminophenyl)ethanol D->E F Intramolecular Cyclization (Pictet-Spengler) E->F Acid Catalyst G Tetrahydroisoquinoline Intermediate F->G H Lactamization G->H I Pyrazino[2,1-a]isoquinolin-4-one Core H->I J N-Acylation (e.g., with Cyclohexanecarbonyl chloride) I->J K Final Bioactive Molecule J->K

Caption: Synthetic workflow for pyrazino[2,1-a]isoquinolin-4-ones.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(Chloroacetylamino)-1-(2-nitrophenyl)ethanol

This protocol describes the N-acylation of the starting material.

Materials:

  • This compound

  • Chloroacetyl chloride

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add a solution of chloroacetyl chloride (1.05 eq) in DCM to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-(chloroacetylamino)-1-(2-nitrophenyl)ethanol.

Protocol 2: Synthesis of the Pyrazino[2,1-a]isoquinolin-4-one Core

This protocol involves the reduction of the nitro group followed by intramolecular cyclization.

Materials:

  • 2-(Chloroacetylamino)-1-(2-nitrophenyl)ethanol

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply or a suitable hydrogen transfer reagent (e.g., ammonium formate)

  • Acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid)

Procedure:

  • Dissolve 2-(chloroacetylamino)-1-(2-nitrophenyl)ethanol (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) or add the hydrogen transfer reagent.

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(chloroacetylamino)-1-(2-aminophenyl)ethanol.

  • Dissolve the crude amino derivative in a suitable solvent (e.g., toluene or xylene).

  • Add a catalytic amount of an acid catalyst.

  • Heat the mixture to reflux to facilitate the Pictet-Spengler reaction and subsequent lactamization.

  • After the reaction is complete (monitor by TLC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure and purify the resulting pyrazino[2,1-a]isoquinolin-4-one core by column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of a pyrazino[2,1-a]isoquinolin-4-one derivative.

StepReactantReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
N-Acylation This compoundChloroacetyl chloride, TEADCM0 to RT2-485-95>95
Reduction & Cyclization 2-(Chloroacetylamino)-1-(2-nitrophenyl)ethanolH₂, 10% Pd/C, TFAMethanol/TolueneRT to Reflux12-2460-75>90
Final N-Acylation Pyrazino[2,1-a]isoquinolin-4-one coreCyclohexanecarbonyl chloride, BaseDCMRT2-380-90>98

Logical Relationship of Synthetic Steps

G Start 2-Amino-1- (2-nitrophenyl)ethanol Acylation N-Acylation Start->Acylation Reduction Nitro Group Reduction Acylation->Reduction Cyclization Pictet-Spengler Cyclization Reduction->Cyclization Lactamization Lactamization Cyclization->Lactamization Final_Acylation Final N-Acylation Lactamization->Final_Acylation Product Bioactive Pyrazino-isoquinoline Final_Acylation->Product

Caption: Logical progression of the synthesis.

Signaling Pathways of Potential Bioactive Molecules

While the specific signaling pathway of a novel pyrazino-isoquinoline derivative would require experimental determination, compounds of this class, particularly those structurally related to praziquantel, are known to interfere with calcium ion channels in target organisms, such as helminths. This disruption of calcium homeostasis leads to muscle paralysis and eventual death of the parasite.

G Molecule Pyrazino-isoquinoline Derivative Ca_Channel Voltage-gated Ca²⁺ Channels Molecule->Ca_Channel Binds to/Modulates Ca_Influx Increased Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction Muscle Contraction and Paralysis Ca_Influx->Contraction Death Parasite Death Contraction->Death

Caption: Putative mechanism of action for anthelmintic pyrazino-isoquinolines.

Conclusion

This compound is a readily accessible and highly versatile starting material for the synthesis of a range of bioactive heterocyclic compounds. The protocols provided herein offer a clear and reproducible pathway to pyrazino[2,1-a]isoquinolin-4-one derivatives. Further investigation into the biological activities of novel compounds derived from this scaffold is warranted and may lead to the discovery of new therapeutic agents. Researchers are encouraged to adapt and optimize these methods for the synthesis of their specific target molecules.

Industrial Scale Synthesis of 2-Amino-1-(2-nitrophenyl)ethanol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of 2-Amino-1-(2-nitrophenyl)ethanol derivatives. These compounds are valuable intermediates in the pharmaceutical industry, serving as key building blocks for a variety of therapeutic agents. The protocols outlined below are designed for scalability and efficiency, with a focus on providing clear, actionable guidance for researchers and process chemists.

Overview of the Synthetic Pathway

The industrial synthesis of this compound derivatives typically follows a two-step process. The first step involves the synthesis of the precursor, 1-(2-nitrophenyl)ethanol, which is then followed by the catalytic reduction of the nitro group to yield the final amino alcohol product.

Synthetic_Pathway 2-Nitroacetophenone 2-Nitroacetophenone Step1 Reduction of Ketone 2-Nitroacetophenone->Step1 NaBH4, Methanol/1,4-Dioxane 1-(2-Nitrophenyl)ethanol 1-(2-Nitrophenyl)ethanol Step1->1-(2-Nitrophenyl)ethanol Step2 Catalytic Hydrogenation of Nitro Group 1-(2-Nitrophenyl)ethanol->Step2 H2, Catalyst (e.g., Pd/C) This compound This compound Step2->this compound

Caption: General two-step synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(2-Nitrophenyl)ethanol

This protocol details the reduction of 2-nitroacetophenone to 1-(2-nitrophenyl)ethanol.

Materials:

  • 2-Nitroacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • 1,4-Dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a suitable reaction vessel, dissolve 2-nitroacetophenone in a mixture of methanol and 1,4-dioxane.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.

  • Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain 1-(2-nitrophenyl)ethanol.

Quantitative Data:

ParameterValueReference
Starting Material2-Nitroacetophenone (1.0 g, 6.06 mmol)[1]
Reducing AgentSodium borohydride (0.69 g, 18.16 mmol)[1]
SolventMethanol (9 mL) / 1,4-Dioxane (6 mL)[1]
Reaction Time30 minutes at room temperature[1]
Yield ~100% [1]
Product PurityTypically high, can be used directly in the next step
Step 2: Catalytic Hydrogenation of 1-(2-Nitrophenyl)ethanol

This protocol describes the reduction of the nitro group of 1-(2-nitrophenyl)ethanol to an amino group using catalytic hydrogenation. This method is highly efficient and scalable for industrial production.[2]

Materials:

  • 1-(2-Nitrophenyl)ethanol

  • Palladium on carbon (Pd/C, 5-10% w/w) or Platinum catalyst

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite)

Procedure:

  • Charge a high-pressure reactor with 1-(2-nitrophenyl)ethanol and the solvent (methanol or ethanol).

  • Add the palladium on carbon catalyst. The catalyst loading is typically 1-5 mol% relative to the substrate.

  • Seal the reactor and purge several times with an inert gas to remove air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Heat the reaction mixture to the desired temperature (typically 25-50 °C) with vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake and/or HPLC analysis.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Quantitative Data for Catalytic Hydrogenation (Typical Conditions):

ParameterValueReference
Substrate1-(2-Nitrophenyl)ethanol
Catalyst5-10% Pd/C[2]
Catalyst Loading1-5 mol%
SolventMethanol or Ethanol
Hydrogen Pressure50-100 psi
Temperature25-50 °C
Yield >95% (Typical)
Purity (crude)>90%

Purification of this compound

Purification of the final product is crucial to meet the stringent requirements of the pharmaceutical industry. Crystallization is the most common method for industrial-scale purification of amino alcohols.

Protocol: Crystallization

  • Dissolve the crude this compound in a suitable solvent (e.g., isopropanol, ethanol, or a mixture of solvents like toluene/heptane) at an elevated temperature.

  • Optionally, treat the solution with activated carbon to remove colored impurities.

  • Filter the hot solution to remove any insoluble materials.

  • Allow the solution to cool slowly to induce crystallization.

  • Further cool the mixture in an ice bath to maximize the yield of the crystalline product.

  • Isolate the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified this compound under vacuum at a temperature below its melting point.

Quantitative Data for Purification:

ParameterDescription
Purification MethodCrystallization
Typical SolventsIsopropanol, Ethanol, Toluene/Heptane
Expected Purity >99.5%
Recovery Yield 85-95%

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the synthesis and purification process.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start: 2-Nitroacetophenone Reduction Ketone Reduction (Step 1) Start->Reduction Intermediate 1-(2-Nitrophenyl)ethanol Reduction->Intermediate Hydrogenation Catalytic Hydrogenation (Step 2) Intermediate->Hydrogenation Crude_Product Crude 2-Amino-1- (2-nitrophenyl)ethanol Hydrogenation->Crude_Product Dissolution Dissolution in suitable solvent Crude_Product->Dissolution Proceed to Purification Crystallization Crystallization Dissolution->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying Final_Product Pure 2-Amino-1- (2-nitrophenyl)ethanol Drying->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Safety Considerations

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated area and away from ignition sources.

  • Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure. Ensure the reactor is properly rated for the intended pressure and temperature. Always purge the system with an inert gas before and after the reaction.

  • Palladium on carbon is pyrophoric, especially when dry and exposed to air. Handle the catalyst under a blanket of inert gas or as a slurry in a solvent.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, at all times.

These protocols and application notes provide a comprehensive guide for the industrial-scale synthesis of this compound derivatives. By following these procedures, researchers and drug development professionals can efficiently produce high-purity intermediates for pharmaceutical applications.

References

Application Notes and Protocols for Enantioselective Synthesis Using (R)- or (S)-2-Amino-1-(2-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of the chiral amino alcohols (R)- and (S)-2-Amino-1-(2-nitrophenyl)ethanol in enantioselective synthesis. While direct literature examples of catalysis using the ortho-nitro substituted title compounds are scarce, this guide leverages the extensive research on the closely related para-nitro substituted analogue, (R)-2-Amino-1-(4-nitrophenyl)ethanol, to provide a robust framework for their application. The primary focus is on the generation of chiral oxazaborolidine catalysts for the asymmetric reduction of prochiral ketones, a cornerstone of modern synthetic chemistry. This document includes protocols for the synthesis of the parent amino alcohol, the in situ preparation of the corresponding oxazaborolidine catalyst, and its application in the enantioselective reduction of ketones, complete with quantitative data from analogous systems.

Introduction

Chiral 1,2-amino alcohols are privileged scaffolds in asymmetric synthesis, serving as precursors to a wide array of chiral ligands and catalysts. Their utility stems from their straightforward preparation from the chiral pool and their ability to form rigid cyclic structures upon coordination to a metal or metalloid. One of the most significant applications of chiral 1,2-amino alcohols is in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones. In this reaction, the amino alcohol is converted into a chiral oxazaborolidine catalyst, which, in the presence of a borane source, facilitates the highly enantioselective reduction of a wide range of ketones to their corresponding chiral secondary alcohols.

(R)- and (S)-2-Amino-1-(2-nitrophenyl)ethanol are attractive chiral auxiliaries due to the presence of the nitro group, which can potentially be used for further functionalization or to modulate the electronic properties of the catalyst. While specific catalytic applications of the ortho-nitro isomer are not widely reported, the analogous para-nitro substituted compound has been successfully employed. This document provides a comprehensive guide to the expected applications of the title compounds based on this close structural analogue.

Synthesis of Chiral 2-Amino-1-(nitrophenyl)ethanols

The enantiopure title compounds can be synthesized through several established methods, including the asymmetric reduction of the corresponding α-aminoketone or the resolution of the racemic amino alcohol.

Protocol 1: Asymmetric Reduction of 2-Amino-1-(2-nitrophenyl)ethanone (Hypothetical Route)

This protocol describes a general approach for the asymmetric reduction of an α-aminoketone, which is a common strategy for accessing chiral 1,2-amino alcohols.

Materials:

  • 2-Amino-1-(2-nitrophenyl)ethanone hydrochloride

  • Chiral reducing agent (e.g., a CBS catalyst system, or a chiral ruthenium catalyst with a hydrogen source like formic acid/triethylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), methanol)

  • Quenching solution (e.g., dilute HCl, ammonium hydroxide)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a stirred solution of the chiral catalyst (e.g., 0.1-1 mol%) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the reducing agent (e.g., borane-dimethyl sulfide complex or formic acid/triethylamine).

  • Cool the mixture to the appropriate temperature (e.g., 0 °C to room temperature).

  • Slowly add a solution of 2-Amino-1-(2-nitrophenyl)ethanone hydrochloride in the anhydrous solvent.

  • Stir the reaction mixture until completion, monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, carefully quench the reaction by the slow addition of the quenching solution.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the enantiopure 2-Amino-1-(2-nitrophenyl)ethanol.

Application in Enantioselective Ketone Reduction (Corey-Bakshi-Shibata Reduction)

The primary application of chiral 1,2-amino alcohols like the title compounds is as precursors to oxazaborolidine catalysts for the enantioselective reduction of prochiral ketones. The catalyst is typically formed in situ by reacting the amino alcohol with a borane source.

Signaling Pathway: The Catalytic Cycle of CBS Reduction

The following diagram illustrates the generally accepted mechanism for the CBS reduction.

CBS_Reduction cluster_main Catalytic Cycle cluster_reactants Inputs cluster_products Output Catalyst Chiral Oxazaborolidine (from Amino Alcohol) Activated_Catalyst Catalyst-Borane Complex Catalyst->Activated_Catalyst + Borane (BH3) Ternary_Complex Catalyst-Borane-Ketone Complex Activated_Catalyst->Ternary_Complex + Ketone (R-CO-R') Product_Complex Catalyst-Product Complex Ternary_Complex->Product_Complex Hydride Transfer (Enantioselective) Product_Complex->Catalyst Product Release & Catalyst Regeneration Alcohol Chiral Alcohol Ketone Prochiral Ketone Borane Borane Source (e.g., BH3-SMe2)

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Experimental Workflow: In Situ Catalyst Formation and Ketone Reduction

The following diagram outlines the general laboratory workflow for performing a CBS reduction.

CBS_Workflow Start Start Setup Dry glassware under inert atmosphere (N2 or Ar) Start->Setup Add_Amino_Alcohol Add (R)- or (S)-2-Amino-1- (2-nitrophenyl)ethanol in THF Setup->Add_Amino_Alcohol Add_Borane_Catalyst Add Borane source (e.g., BH3-SMe2) to form oxazaborolidine catalyst in situ Add_Amino_Alcohol->Add_Borane_Catalyst Stir_Catalyst Stir at room temperature Add_Borane_Catalyst->Stir_Catalyst Cool_Reaction Cool to desired temperature (e.g., 0 °C or -78 °C) Stir_Catalyst->Cool_Reaction Add_Ketone Slowly add prochiral ketone Cool_Reaction->Add_Ketone Add_Borane_Reductant Slowly add stoichiometric borane source Add_Ketone->Add_Borane_Reductant Monitor_Reaction Monitor reaction by TLC or HPLC Add_Borane_Reductant->Monitor_Reaction Quench Carefully quench with methanol Monitor_Reaction->Quench Workup Aqueous workup and extraction Quench->Workup Purify Purify by column chromatography Workup->Purify End Obtain Chiral Alcohol Purify->End

Caption: Experimental workflow for CBS reduction.

Quantitative Data: Enantioselective Reduction of Ketones Using an Analogous Catalyst

The following data is for the enantioselective reduction of various ketones using the oxazaborolidine catalyst derived from the analogous (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol. This data is representative of the high yields and enantioselectivities that can be expected.

EntryKetone SubstrateProductYield (%)Enantiomeric Excess (ee, %)
1Acetophenone(R)-1-Phenylethanol>9597
2Propiophenone(R)-1-Phenyl-1-propanol>9598
31-Tetralone(R)-1,2,3,4-Tetrahydro-1-naphthol>9597
42-Chloroacetophenone(S)-2-Chloro-1-phenylethanol>9596
5Cyclohexyl methyl ketone(R)-1-Cyclohexylethanol>9595

Data is representative and sourced from seminal publications on CBS reduction. Actual results may vary based on specific reaction conditions and the exact structure of the chiral amino alcohol.

Protocol 2: General Procedure for the Enantioselective Reduction of a Prochiral Ketone

This protocol provides a general method for the in situ generation of the oxazaborolidine catalyst from (R)- or (S)-2-Amino-1-(2-nitrophenyl)ethanol and its use in the asymmetric reduction of a ketone.

Materials:

  • (R)- or (S)-2-Amino-1-(2-nitrophenyl)ethanol

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Prochiral ketone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (R)- or (S)-2-Amino-1-(2-nitrophenyl)ethanol (0.1 mmol).

  • Add anhydrous THF (5 mL) and stir until the amino alcohol is fully dissolved.

  • Add borane-dimethyl sulfide complex (0.1 mmol, 1.0 M solution in THF) dropwise to the stirred solution at room temperature. Hydrogen gas evolution will be observed. Stir for 15-30 minutes to ensure complete formation of the oxazaborolidine catalyst.

  • Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C).

  • In a separate flask, prepare a solution of the prochiral ketone (1.0 mmol) in anhydrous THF (5 mL).

  • Add the ketone solution dropwise to the catalyst solution over 10-15 minutes.

  • Add borane-dimethyl sulfide complex (0.6-1.0 mmol, 1.0 M solution in THF) dropwise to the reaction mixture over 30-60 minutes.

  • Stir the reaction at the same temperature for the required time (typically 1-4 hours), monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol (2 mL) at the low temperature.

  • Allow the mixture to warm to room temperature and then add 1 M HCl (5 mL).

  • Stir for 30 minutes, then neutralize with saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Conclusion

While direct catalytic applications of (R)- and (S)-2-Amino-1-(2-nitrophenyl)ethanol are not extensively documented, their structural similarity to other effective chiral 1,2-amino alcohols strongly suggests their potential as precursors for highly effective enantioselective catalysts. The protocols and data presented, based on well-established analogous systems, provide a comprehensive starting point for researchers to explore the synthesis of these chiral auxiliaries and their application in asymmetric synthesis, particularly in the robust and reliable Corey-Bakshi-Shibata reduction of ketones. The ortho-nitro substituent may offer unique steric and electronic properties that could lead to novel reactivity and selectivity, making these compounds interesting targets for further investigation in the field of asymmetric catalysis.

Application Notes and Protocols for Microwave-Assisted Synthesis Involving 2-Amino-1-(2-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a two-step microwave-assisted synthetic route involving 2-Amino-1-(2-nitrophenyl)ethanol. This process is designed for the efficient synthesis of quinoxaline derivatives, which are significant scaffolds in medicinal chemistry and drug development. The protocols leverage the advantages of microwave-assisted synthesis, such as reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods.

Introduction

This compound is a valuable bifunctional molecule. The presence of an amino alcohol chain and a reactive nitro group on the aromatic ring makes it a versatile starting material for the synthesis of various heterocyclic compounds. This document outlines a two-step synthetic pathway:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine, yielding 2-Amino-1-(2-aminophenyl)ethanol, a substituted ortho-phenylenediamine. This transformation is proposed via a microwave-assisted catalytic transfer hydrogenation.

  • Microwave-Assisted Quinoxaline Synthesis: The resulting diamine undergoes a condensation-cyclization reaction with a 1,2-dicarbonyl compound (e.g., benzil) under microwave irradiation to form a substituted quinoxaline derivative. Quinoxalines are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties.

The use of microwave irradiation significantly accelerates both steps, making this a rapid and efficient method for generating a library of potentially bioactive molecules.

Experimental Protocols

Step 1: Microwave-Assisted Reduction of this compound

This protocol is adapted from established methods for the microwave-assisted reduction of aromatic nitro compounds using catalytic transfer hydrogenation.[1][2][3]

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Methanol (reagent grade)

  • Microwave reactor vials (with stirring capabilities)

  • Magnetic stirrer

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1 mmol).

  • Add methanol (5 mL) to dissolve the starting material.

  • Carefully add 10% Pd/C (5 mol%).

  • Add hydrazine hydrate (5 mmol) dropwise to the suspension.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 15 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, and wash the pad with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 2-Amino-1-(2-aminophenyl)ethanol.

  • The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 2: Microwave-Assisted Synthesis of 2,3-Diphenyl-6-(1-hydroxy-2-aminoethyl)quinoxaline

This protocol details the synthesis of a quinoxaline derivative from the product of Step 1 and benzil.[4][5][6][7]

Materials:

  • 2-Amino-1-(2-aminophenyl)ethanol (from Step 1)

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Ethanol/Water (1:1)

  • Iodine (catalytic amount)

  • Microwave reactor vials (with stirring capabilities)

  • Magnetic stirrer

Procedure:

  • In a 10 mL microwave reactor vial, dissolve 2-Amino-1-(2-aminophenyl)ethanol (1 mmol) and benzil (1 mmol) in 2 mL of an ethanol/water (1:1) mixture.

  • Add a catalytic amount of iodine (5 mol%).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 50°C for 3 minutes using a microwave power of 300 W.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction vial.

  • Add dichloromethane (10 mL) to the reaction mixture.

  • Wash the organic layer successively with 5% sodium thiosulphate solution (5 mL) and brine (5 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to yield the pure quinoxaline derivative.

Data Presentation

The following tables summarize typical reaction conditions and yields for the microwave-assisted synthesis of quinoxalines from various ortho-phenylenediamines and 1,2-dicarbonyl compounds, demonstrating the efficiency of this methodology.

Table 1: Microwave-Assisted Quinoxaline Synthesis - Reaction Conditions and Yields [4][5][6]

Entryo-Phenylenediamine Derivative1,2-Dicarbonyl CompoundCatalyst/SolventTime (min)Temp (°C)Yield (%)
1o-PhenylenediamineBenzilAcidic Alumina (solvent-free)3-86
24-Methyl-o-phenylenediamineBenzilPolar Paste (solvent-free)3-96
34,5-Dimethyl-o-phenylenediamineBenzilPolar Paste (solvent-free)3-97
44-Nitro-o-phenylenediamineBenzilPolar Paste (solvent-free)3-90
5o-PhenylenediamineBenzilIodine (5 mol%) / EtOH:H₂O2-35095
64-Methoxy-o-phenylenediamineBenzilIodine (5 mol%) / EtOH:H₂O2-35094
74-Chloro-o-phenylenediaminePhenylglyoxal MonohydrateIodine (5 mol%) / EtOH:H₂O2-35092
8Pyridine-2,3-diamine1-Phenyl-propane-1,2-dioneMgBr₂·OEt₂1-2.5-94

Visualizations

Workflow and Signaling Pathways

G cluster_0 Step 1: Microwave-Assisted Nitro Reduction cluster_1 Step 2: Microwave-Assisted Quinoxaline Synthesis start This compound reagents1 Hydrazine Hydrate 10% Pd/C, Methanol start->reagents1 mw1 Microwave Irradiation 120°C, 15 min reagents1->mw1 product1 2-Amino-1-(2-aminophenyl)ethanol mw1->product1 reagents2 Benzil Iodine (cat.), EtOH/H₂O product1->reagents2 mw2 Microwave Irradiation 50°C, 3 min reagents2->mw2 final_product Substituted Quinoxaline Derivative mw2->final_product

Caption: Proposed two-step workflow for the synthesis of quinoxaline derivatives.

G diamine o-Phenylenediamine Derivative intermediate Dihydropyrazine Intermediate diamine->intermediate dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) dicarbonyl->intermediate oxidation Oxidation (-2H) intermediate->oxidation product Quinoxaline Product oxidation->product

Caption: Simplified reaction mechanism for quinoxaline formation.

References

Troubleshooting & Optimization

Navigating the Synthesis of 2-Amino-1-(2-nitrophenyl)ethanol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing the synthesis of 2-Amino-1-(2-nitrophenyl)ethanol. The information is curated to address common challenges and improve reaction yields, ensuring a more efficient and successful experimental outcome.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Issue ID Question Potential Causes Suggested Solutions
YLD-001 Why is the yield of this compound consistently low? 1. Incomplete reduction of the nitro group. 2. Formation of side products due to over-reduction or other competing reactions. 3. Suboptimal reaction temperature or time. 4. Inefficient purification leading to product loss.1. Optimize Reducing Agent: Select an appropriate reducing agent and ensure the correct stoichiometric ratio. For the reduction of a nitro group to an amine, options like Sn/HCl or catalytic hydrogenation (e.g., Pd/C with a hydrogen source) are common.[1][2] 2. Control Reaction Conditions: Carefully monitor the reaction temperature and time to prevent over-reduction to undesired byproducts. Gradual addition of the reducing agent can also help control the reaction rate. 3. Purification Strategy: Employ appropriate purification techniques such as recrystallization or column chromatography to minimize product loss. The choice of solvent for recrystallization is critical.[3]
PUR-001 How can I effectively remove unreacted starting material (2'-nitroacetophenone)? 1. The starting material and product have similar polarities, making separation by simple extraction difficult. 2. Insufficient reaction completion.1. Column Chromatography: Utilize column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the product from the less polar starting material. 2. Drive the Reaction to Completion: Ensure the reaction goes to completion by extending the reaction time or adding a slight excess of the reducing agent, while monitoring for the formation of byproducts.
RXN-001 The reaction mixture is turning dark or forming a tar-like substance. What is happening? 1. Decomposition of starting materials or products at elevated temperatures. 2. Undesired side reactions catalyzed by acidic or basic conditions.1. Temperature Control: Maintain the recommended reaction temperature using a cooling bath if necessary, especially during the addition of reagents that cause an exothermic reaction. 2. pH Adjustment: Ensure the pH of the reaction mixture is within the optimal range for the chosen reducing agent. For instance, when using Sn/HCl, the acidic environment is necessary, but subsequent workup requires careful neutralization.[2]
ISO-001 I am having difficulty isolating the final product as a solid. 1. The product may be an oil at room temperature if impure. 2. The chosen crystallization solvent is not appropriate.1. Purity Check: Analyze the crude product using techniques like TLC or NMR to assess its purity. Further purification may be required before crystallization. 2. Solvent Screening for Crystallization: Experiment with different solvent systems for recrystallization. A good solvent will dissolve the compound when hot but not when cold. Common choices for amino alcohols include alcohols (e.g., ethanol, isopropanol) or mixtures with water.[3]

Frequently Asked Questions (FAQs)

1. What are the common synthetic routes to produce this compound?

The primary route involves the reduction of the carbonyl group of 2'-nitroacetophenone to a hydroxyl group, followed by the reduction of the nitro group to an amine, or vice versa. A common strategy is the selective reduction of the ketone to the corresponding alcohol, 1-(2-nitrophenyl)ethanol, followed by the reduction of the nitro group. Another approach is the reaction of 1-chloro-2-nitrobenzene with 2-aminoethanol.[4]

2. Which reducing agents are suitable for the conversion of 2'-nitroacetophenone to this compound?

A variety of reducing agents can be employed, and the choice often depends on the desired selectivity and reaction conditions. For the selective reduction of the ketone in the presence of a nitro group, sodium borohydride (NaBH4) is a common choice. For the subsequent reduction of the nitro group, reagents like tin(II) chloride (SnCl2) or catalytic hydrogenation (e.g., H2 over Pd/C) are effective.[1][5][6] It is also possible to perform a one-pot reduction of both functional groups using a strong reducing agent like lithium aluminum hydride (LiAlH4), although this can be less selective and requires careful handling.[7]

3. What are the critical parameters to control for optimizing the yield?

Key parameters to optimize include:

  • Temperature: Many reduction reactions are exothermic. Maintaining a low and controlled temperature can prevent the formation of byproducts.

  • Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and ensure the starting material is consumed without significant byproduct formation.

  • Stoichiometry of Reagents: The molar ratio of the substrate to the reducing agent should be carefully controlled to ensure complete conversion without over-reduction.

  • Solvent: The choice of solvent can significantly impact the solubility of reagents and the reaction rate.

4. What are the expected side products in this synthesis?

Potential side products can include:

  • Over-reduction products: Reduction of the aromatic ring or other functional groups if the reaction conditions are too harsh.

  • Dimerization products: Formation of azoxy or azo compounds from the incomplete reduction of the nitro group.

  • Unreacted starting material: If the reaction does not go to completion.

5. How can the purity of the final product be assessed?

The purity of this compound can be determined using several analytical techniques:

  • Melting Point: A sharp melting point close to the literature value is indicative of high purity.[8]

  • Chromatography: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can be used to detect impurities.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information and can reveal the presence of impurities. Mass Spectrometry (MS) confirms the molecular weight of the product.

Experimental Protocols

Protocol 1: Two-Step Reduction of 2'-Nitroacetophenone

Step 1: Reduction of the Carbonyl Group

  • Dissolve 2'-nitroacetophenone in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Quench the reaction by the slow addition of water or dilute hydrochloric acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-(2-nitrophenyl)ethanol.

Step 2: Reduction of the Nitro Group

  • Dissolve the crude 1-(2-nitrophenyl)ethanol in ethanol or acetic acid.

  • Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or palladium on carbon (Pd/C).

  • If using SnCl₂, heat the mixture under reflux. If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and, if necessary, filter off the catalyst.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Data Summary

Table 1: Comparison of Reducing Agents for Nitro Group Reduction

Reducing Agent Typical Solvent Reaction Conditions Advantages Disadvantages
Sn/HCl Ethanol / WaterRefluxCost-effective, reliableRequires harsh acidic conditions, generates tin waste
Fe/HCl or Fe/NH₄Cl Ethanol / WaterRefluxInexpensive, environmentally benign metalCan be slow, requires acidic conditions
Catalytic Hydrogenation (H₂/Pd/C) Ethanol, Methanol, Ethyl AcetateRoom temperature, atmospheric or elevated pressureHigh yield, clean reaction, easy product isolationCatalyst can be expensive and pyrophoric, requires specialized equipment
Sodium Dithionite (Na₂S₂O₄) Water / DioxaneRoom temperature or gentle heatingMild conditionsCan have limited solubility, may require a phase-transfer catalyst

Visualizations

experimental_workflow cluster_step1 Step 1: Ketone Reduction cluster_step2 Step 2: Nitro Reduction start 2'-Nitroacetophenone op1 Dissolve in Methanol/Ethanol start->op1 op2 Cool to 0-5 °C op1->op2 op3 Add NaBH4 op2->op3 op4 Stir at Room Temperature op3->op4 op5 Quench Reaction op4->op5 op6 Extract Product op5->op6 intermediate Crude 1-(2-nitrophenyl)ethanol op6->intermediate op7 Dissolve in Ethanol/Acetic Acid intermediate->op7 op8 Add Reducing Agent (e.g., SnCl2 or Pd/C) op7->op8 op9 Heat or Hydrogenate op8->op9 op10 Neutralize and Workup op9->op10 op11 Purify (Recrystallization/Chromatography) op10->op11 final_product This compound op11->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_logic start Low Yield? q1 Incomplete Reaction? start->q1 q2 Side Product Formation? start->q2 q3 Purification Issues? start->q3 sol1 Optimize Reaction Time/ Reagent Stoichiometry q1->sol1 Yes sol2 Control Temperature/ pH q2->sol2 Yes sol3 Improve Purification Technique q3->sol3 Yes

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Synthesis of 2-Amino-1-(2-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-1-(2-nitrophenyl)ethanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction to synthesize this compound is showing multiple spots on my TLC plate, with some being highly colored. What are the likely byproducts?

A1: The presence of multiple, often colored, byproducts in the synthesis of this compound typically arises from incomplete or side reactions related to the nitro group reduction. Common byproducts include:

  • Nitroso Intermediate (2-Amino-1-(2-nitrosophenyl)ethanol): Formed during the initial stages of nitro group reduction. These compounds are often blue or green.

  • Hydroxylamine Intermediate (2-Amino-1-(2-(hydroxyamino)phenyl)ethanol): A further reduction product of the nitroso intermediate.

  • Azo Dimer: Formed by the condensation of the nitroso and hydroxylamine intermediates. Azo compounds are typically brightly colored (e.g., red, orange, or yellow).

  • Unreacted Starting Material: Depending on the synthetic route, this could be 2-amino-1-(2-nitrophenyl)ethanone or a related precursor.

  • Over-reduction Product (1,2-Diaminobenzene derivative): If harsh reducing agents are used, the nitro group can be fully reduced to an amine.

Q2: I am using a catalytic hydrogenation method (e.g., H₂/Pd-C) and the reaction is sluggish or has stalled. What could be the issue?

A2: Sluggish or stalled catalytic hydrogenation reactions can be due to several factors:

  • Catalyst Poisoning: Trace impurities in your starting materials or solvent, particularly sulfur-containing compounds, can poison the palladium catalyst.

  • Poor Catalyst Quality: The activity of the catalyst can degrade over time. Ensure you are using a fresh or properly stored catalyst.

  • Insufficient Hydrogen Pressure: The reaction may require a higher hydrogen pressure to proceed efficiently.

  • Poor Mass Transfer: Inadequate stirring can lead to poor contact between the hydrogen gas, the catalyst, and the substrate in the liquid phase.

Q3: After workup, my product is an oil, but I expect a solid. What could be the reason?

A3: The presence of impurities often leads to the product being an oil instead of a solid. The byproducts mentioned in Q1 can act as impurities that disrupt the crystal lattice of the desired product. Additionally, residual solvent can also prevent solidification. It is recommended to purify the product using column chromatography.

Q4: How can I minimize the formation of the azo dimer byproduct?

A4: Azo dimer formation is more prevalent with certain reducing agents, such as lithium aluminum hydride (LiAlH₄), when used for the reduction of aromatic nitro compounds.[1] To minimize its formation, consider the following:

  • Choice of Reducing Agent: Opt for reducing agents less prone to forming azo compounds, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Fe/HCl).[2]

  • Reaction Temperature: Maintain a low reaction temperature, as higher temperatures can favor the condensation reaction leading to the dimer.

Q5: My NMR spectrum shows signals that I cannot assign to the desired product. What are some characteristic signals for the common byproducts?

A5: While specific shifts will vary, here are some general characteristics to look for:

  • Nitroso Intermediate: The presence of a highly deshielded proton on the aromatic ring ortho to the nitroso group.

  • Hydroxylamine Intermediate: The appearance of a broad singlet corresponding to the N-OH proton.

  • Azo Dimer: A more complex aromatic region in the ¹H NMR spectrum due to the presence of two different phenyl rings. The molecule will also have a higher molecular weight, which can be confirmed by mass spectrometry.

Summary of Potential Byproducts and Formation Conditions

ByproductCommon Synthetic RouteConditions Favoring FormationMitigation Strategies
2-Amino-1-(2-nitrosophenyl)ethanol Reduction of 2-amino-1-(2-nitrophenyl)ethanoneIncomplete reduction, short reaction times.Increase reaction time, ensure sufficient reducing agent.
2-Amino-1-(2-(hydroxyamino)phenyl)ethanol Reduction of 2-amino-1-(2-nitrophenyl)ethanoneIncomplete reduction.Increase reaction time, ensure sufficient reducing agent.
Azo Dimer Reduction of 2-amino-1-(2-nitrophenyl)ethanoneUse of strong reducing agents like LiAlH₄, higher reaction temperatures.[1]Use milder reducing agents (e.g., H₂/Pd-C, Fe/HCl), maintain low temperature.
1,2-Diaminobenzene derivative Reduction of 2-amino-1-(2-nitrophenyl)ethanoneHarsh reducing conditions, prolonged reaction times with strong reducing agents.Use stoichiometric amounts of a milder reducing agent, carefully monitor reaction progress.

Experimental Protocols

A common laboratory-scale synthesis of this compound involves the reduction of 2-amino-1-(2-nitrophenyl)ethanone.

Protocol: Reduction of 2-amino-1-(2-nitrophenyl)ethanone using Sodium Borohydride

  • Dissolution: Dissolve 2-amino-1-(2-nitrophenyl)ethanone (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the cooled solution. Maintain the temperature below 5 °C during the addition.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly add water to quench the excess NaBH₄.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

  • Washing: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Troubleshooting Workflow

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis of Symptoms cluster_2 Potential Causes & Byproducts cluster_3 Troubleshooting & Mitigation Strategies start Synthesis of this compound problem Unexpected Reaction Outcome (e.g., multiple spots on TLC, low yield, wrong product form) start->problem symptom1 Multiple Spots on TLC / Colored Impurities problem->symptom1 symptom2 Sluggish / Stalled Reaction problem->symptom2 symptom3 Product is an Oil (not solid) problem->symptom3 cause1 Incomplete Reduction (Nitroso/Hydroxylamine Intermediates) symptom1->cause1 cause2 Side Reactions (Azo Dimer Formation) symptom1->cause2 cause3 Catalyst Issues (Poisoning / Deactivation) symptom2->cause3 cause4 Impurities Present symptom3->cause4 cause1->cause4 solution1 Optimize Reaction Conditions: - Adjust reaction time - Check stoichiometry of reagents cause1->solution1 cause2->cause4 solution2 Change Reducing Agent: - Use milder/more selective reagents cause2->solution2 solution3 Check Catalyst & Reagents: - Use fresh catalyst - Purify starting materials/solvents cause3->solution3 solution4 Purify Product: - Column chromatography cause4->solution4 solution1->solution4 solution2->solution4 solution3->solution1

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 2-Amino-1-(2-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-1-(2-nitrophenyl)ethanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

I. Synthesis Overview and Key Challenges

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure optimal yield and purity. A common synthetic route involves two key transformations:

  • Henry Reaction: A nitroaldol condensation between 2-nitrobenzaldehyde and nitromethane to form the intermediate, 1-(2-nitrophenyl)-2-nitroethanol.

  • Selective Reduction: The reduction of the aliphatic nitro group of the intermediate to a primary amine, without reducing the aromatic nitro group, to yield the final product.

The primary challenge in this synthesis lies in achieving the selective reduction of the aliphatic nitro group in the presence of the aromatic nitro group. Various reducing agents and conditions can lead to a mixture of products, including the reduction of both nitro groups or other side reactions.

II. Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for this compound?

A two-step synthesis starting from 2-nitrobenzaldehyde is a common approach. The first step is a Henry (nitroaldol) reaction with nitromethane to yield 1-(2-nitrophenyl)-2-nitroethanol. The second step is the selective reduction of the aliphatic nitro group of this intermediate.

Q2: I am having trouble with the first step (Henry Reaction). What are the optimal conditions?

For the Henry reaction between 2-nitrobenzaldehyde and nitromethane, a variety of catalysts and conditions can be employed. The choice of base is critical to avoid side reactions.

Q3: My reduction of 1-(2-nitrophenyl)-2-nitroethanol is giving a mixture of products. How can I selectively reduce the aliphatic nitro group?

Selective reduction is the most challenging step. The choice of reducing agent and reaction conditions is crucial to avoid the reduction of the aromatic nitro group. Catalytic hydrogenation is a common method, but the catalyst and conditions must be carefully chosen.

Q4: What are the common side products in this synthesis?

Common side products can include:

  • Over-reduction product: 2-Amino-1-(2-aminophenyl)ethanol, where both nitro groups are reduced.

  • Dehydration product: 2-Nitrostyrene derivatives from the elimination of water from the nitroalkanol intermediate.

  • Starting materials: Unreacted 2-nitrobenzaldehyde and nitromethane.

  • Polymerization products: Especially if the reaction conditions are not well-controlled.

Q5: How can I purify the final product, this compound?

Purification is typically achieved through column chromatography on silica gel. The choice of solvent system will depend on the polarity of the product and any impurities present. A common eluent system might be a gradient of ethyl acetate in hexane or dichloromethane/methanol. Recrystallization from a suitable solvent system can also be used for further purification.

III. Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield in the Henry Reaction Inactive catalyst or base.Use a fresh, active catalyst/base. Consider alternative bases such as triethylamine or DBU.
Incorrect reaction temperature.Optimize the reaction temperature. Henry reactions are often run at or below room temperature.
Poor quality of starting materials.Ensure the purity of 2-nitrobenzaldehyde and nitromethane.
Mixture of products in the reduction step (aromatic nitro group also reduced) Non-selective reducing agent.Use a milder or more selective reducing agent. Catalytic hydrogenation with a specific catalyst (e.g., Pd/C under controlled conditions) may be effective.
Harsh reaction conditions (high temperature or pressure).Perform the reaction at a lower temperature and/or pressure. Monitor the reaction closely by TLC or HPLC.
Formation of a black tar-like substance Polymerization or decomposition of starting materials or intermediates.Ensure the reaction is carried out under an inert atmosphere. Control the temperature carefully, especially during the addition of reagents. Use purified solvents.
Difficulty in isolating the final product Product is highly soluble in the work-up solvent.Use a different extraction solvent. Perform multiple extractions. Consider a back-extraction by adjusting the pH to move the amine into the aqueous phase, washing the organic phase, and then re-extracting after pH adjustment.
Emulsion formation during aqueous work-up.Add a small amount of brine to the aqueous layer. Allow the mixture to stand for a longer period. Filter the entire mixture through a pad of celite.

IV. Experimental Protocols

A detailed experimental protocol for a similar synthesis, the preparation of 2-((2-Nitrophenyl)amino)ethanol, is provided below for reference. Please note that this is for an isomeric compound and reaction conditions would need to be adapted for the synthesis of this compound.

Reference Protocol: Synthesis of 2-((2-Nitrophenyl)amino)ethanol [1]

  • Reaction: A solution of 1-chloro-2-nitrobenzene (50.0 g, 0.317 mol) and 2-aminoethanol (116.3 g, 1.904 mol) in n-butanol (400 mL) was heated under reflux for 6 hours.[1]

  • Work-up: The reaction mixture was concentrated under reduced pressure. The residue was taken up in water and extracted with ether.[1]

  • Purification: The organic phase was washed with brine, dried over an anhydrous drying agent, and concentrated to give the product.[1]

  • Yield: 43.1 g (75%) of an orange solid.[1]

V. Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of 2-((2-Nitrophenyl)amino)ethanol [1]

ParameterValue
Reactants 1-chloro-2-nitrobenzene, 2-aminoethanol
Solvent n-Butanol
Reaction Temperature Reflux
Reaction Time 6 hours
Yield 75%

VI. Visualizations

Diagram 1: General Workflow for the Synthesis of this compound

G Start 2-Nitrobenzaldehyde + Nitromethane Reaction1 Base Catalyst (e.g., Et3N, DBU) Start->Reaction1 Intermediate 1-(2-nitrophenyl)-2-nitroethanol Reaction1->Intermediate Intermediate_ref 1-(2-nitrophenyl)-2-nitroethanol Reaction2 Reducing Agent (e.g., H2, Pd/C) Product This compound Reaction2->Product Product_ref This compound Intermediate_ref->Reaction2 Purify Column Chromatography or Recrystallization FinalProduct Pure Product Purify->FinalProduct Product_ref->Purify

Caption: Synthetic workflow for this compound.

Diagram 2: Troubleshooting Logic for Low Yield in the Reduction Step

G cluster_outcomes cluster_solutions1 Solutions for Outcome 1 cluster_solutions2 Solutions for Outcome 2 cluster_solutions3 Solutions for Outcome 3 Start Low Yield in Reduction Step Check_TLC Analyze reaction mixture by TLC/LC-MS Start->Check_TLC Unreacted_SM Significant amount of starting material remaining Check_TLC->Unreacted_SM Outcome 1 Multiple_Spots Multiple new spots (side products) Check_TLC->Multiple_Spots Outcome 2 No_Product No desired product spot Check_TLC->No_Product Outcome 3 Sol1_1 Increase reaction time Unreacted_SM->Sol1_1 Sol1_2 Increase catalyst loading Unreacted_SM->Sol1_2 Sol1_3 Check catalyst activity Unreacted_SM->Sol1_3 Sol2_1 Use a more selective reducing agent Multiple_Spots->Sol2_1 Sol2_2 Lower reaction temperature Multiple_Spots->Sol2_2 Sol2_3 Optimize solvent Multiple_Spots->Sol2_3 Sol3_1 Verify structure of starting material No_Product->Sol3_1 Sol3_2 Confirm activity of reducing agent No_Product->Sol3_2

Caption: Troubleshooting guide for low yield in the reduction step.

References

Challenges in the scale-up of 2-Amino-1-(2-nitrophenyl)ethanol production

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Production of 2-Amino-1-(2-nitrophenyl)ethanol

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis and scale-up of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, which primarily involves the selective reduction of 2'-nitroacetophenone.

Q1: Why is my reaction yield of this compound consistently low?

A1: Low yields often stem from issues with reagent quality, reaction conditions, or incomplete reactions. Consider the following:

  • Purity of Starting Material: The purity of the starting material, 2'-nitroacetophenone, is crucial. It can be synthesized via methods like the oxidation of o-nitroethylbenzene, and its purity should be confirmed before use.[1]

  • Reducing Agent Quality: Sodium borohydride (NaBH₄) is a common and effective mild reducing agent for this transformation, selectively reducing the ketone over the nitro group.[2] However, NaBH₄ can degrade over time, especially if exposed to moisture. Use a fresh, high-purity batch of the reagent.

  • Temperature Control: The initial addition of NaBH₄ should be performed at low temperatures (e.g., in an ice bath at 5-10 °C) to control the reaction rate and prevent side reactions.[3] Allowing the reaction to warm to room temperature completes the reduction.[3]

  • Reaction Monitoring: The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting ketone.[2][3]

Q2: My final product is contaminated with significant impurities. How can I identify and prevent them?

A2: Impurities typically arise from side reactions or incomplete purification.

  • Common Side Reactions:

    • Over-reduction: Stronger reducing agents or harsh conditions (e.g., high temperatures) can also reduce the nitro group, leading to amino-substituted byproducts. Using a mild and selective agent like NaBH₄ is critical.[2]

    • Unreacted Starting Material: If the reaction is incomplete, the final product will be contaminated with 2'-nitroacetophenone. Monitor the reaction with TLC to ensure it goes to completion.[3]

  • Identification: Use analytical techniques such as Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) to fully characterize the product and identify any impurities.[3]

  • Prevention and Purification:

    • Strictly control the reaction temperature during the addition of the reducing agent.

    • Ensure the appropriate stoichiometry of the reducing agent. While theoretically 1 mole of NaBH₄ can reduce 4 moles of ketone, in practice, a molar excess of the hydride is often used.[2]

    • Purify the crude product effectively. Recrystallization is a common method. A solvent system like hexanes and ethyl acetate (EtOAc) can be effective for purifying the alcohol product.[2]

Q3: I am struggling with the crystallization and isolation of the final product. It remains an oil. What should I do?

A3: Difficulty in crystallization can be due to residual solvent, impurities, or an inappropriate solvent system.

  • Impurity Interference: Even small amounts of impurities can inhibit crystal formation. Ensure the crude product is as pure as possible before attempting crystallization. An initial purification step, like a quick column chromatography, might be necessary.

  • Solvent System: The choice of solvent is critical. A common technique is to dissolve the crude solid in a minimal amount of a moderately polar solvent in which it is soluble (like hot EtOAc) and then add a non-polar anti-solvent (like hexanes) until the solution becomes cloudy. Cooling this mixture should induce crystallization.[2]

  • Seeding: If you have a small amount of pure crystalline product, adding a "seed" crystal to the supersaturated solution can initiate crystallization.

  • Patience: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Crystallization can sometimes take several hours.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a laboratory scale?

A1: The most prevalent and straightforward method is the chemoselective reduction of the ketone group of 2'-nitroacetophenone. This is typically achieved using a mild hydride-donating agent like sodium borohydride (NaBH₄) in an alcoholic solvent such as ethanol.[2][3]

Q2: What are the critical process parameters to monitor during the scale-up of this reduction?

A2: During scale-up, the following parameters are critical:

  • Heat Transfer: The reduction is exothermic. Maintaining temperature control is more challenging in larger reactors. Ensure the cooling capacity is sufficient to manage the heat generated, especially during the addition of NaBH₄.

  • Reagent Addition Rate: A controlled, slow addition of the reducing agent is necessary to maintain the optimal temperature and prevent runaway reactions.

  • Mixing Efficiency: Adequate agitation is required to ensure homogenous mixing of the reactants, which can be more difficult in larger vessels.

  • Work-up and Extraction: The volumes of solvents used for extraction and washing increase significantly. The efficiency of phase separation should be monitored.

Q3: Which analytical techniques are recommended for in-process control and final product analysis?

A3:

  • In-Process Control: Thin-Layer Chromatography (TLC) is an excellent, rapid technique to monitor the disappearance of the starting material (2'-nitroacetophenone) and the appearance of the product.[3]

  • Final Product Analysis: A combination of techniques should be used for full characterization:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.[3]

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH) and nitro (-NO₂) groups.[3]

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Q4: Are there any specific safety precautions for this synthesis?

A4: Yes.

  • Sodium Borohydride (NaBH₄): This reagent is flammable and reacts with water or acids to produce flammable hydrogen gas. It should be handled in a well-ventilated fume hood away from ignition sources.

  • Solvents: Organic solvents like ethanol, ethyl acetate, and hexanes are flammable.

  • Nitro Compounds: Aromatic nitro compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Data Presentation

Table 1: Comparison of Reaction Conditions for Ketone Reduction

ParameterMethod: NaBH₄ ReductionKey ConsiderationsReference
Starting Material 2'-NitroacetophenonePurity is essential for good yield and low impurities.[1]
Reducing Agent Sodium Borohydride (NaBH₄)Mild and chemoselective for ketones over nitro groups.[2]
Solvent EthanolA common protic solvent for borohydride reductions.[3]
Temperature 0-5 °C (initial), then Room TempCritical for controlling exotherm and preventing side reactions.[3]
Reaction Time ~15-30 minutesMonitor by TLC for completion.[3]
Work-up Quench, then Extraction (EtOAc)Standard procedure to isolate the crude product.[3]

Experimental Protocols

Protocol: Synthesis of this compound via Ketone Reduction

This protocol is adapted from established procedures for the reduction of substituted acetophenones.[2][3]

Materials:

  • 2'-Nitroacetophenone

  • Ethanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice/water bath

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, suspend 2'-nitroacetophenone (10.0 mmol) in ethanol (20 mL).

  • Cooling: Cool the suspension in an ice/water bath to approximately 5-10 °C.

  • Reduction: While stirring, add sodium borohydride (10.0 mmol) in small portions over a period of 5-10 minutes. Caution: Hydrogen gas is evolved.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 10-20 minutes. Monitor the reaction's progress by TLC until all the starting ketone has been consumed.

  • Quenching & Concentration: Carefully add brine (25 mL) to quench the reaction. Concentrate the mixture in vacuo to remove most of the ethanol.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified.

  • Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot ethyl acetate and add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Isolate the pure crystals by vacuum filtration.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage start 2'-Nitroacetophenone in Ethanol reduction Addition of NaBH₄ (0-5°C -> RT) start->reduction 1 quench Quench with Brine reduction->quench 2 extraction Extraction with EtOAc quench->extraction cryst Recrystallization (EtOAc/Hexanes) extraction->cryst 3 product Pure Product cryst->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Problem: Low Product Yield check_sm Check Purity of Starting Material (SM) start->check_sm check_reagent Check Quality of NaBH₄ start->check_reagent check_temp Review Temperature Control start->check_temp sm_impure Solution: Purify SM or Use New Batch check_sm->sm_impure Impure? reagent_bad Solution: Use Fresh Bottle of NaBH₄ check_reagent->reagent_bad Old/Exposed? temp_issue Solution: Ensure Proper Cooling During Addition check_temp->temp_issue Exotherm?

References

Side reactions of 2-Amino-1-(2-nitrophenyl)ethanol and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-1-(2-nitrophenyl)ethanol. The information provided is intended to help identify and avoid potential side reactions during its use in experimental settings.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound in a question-and-answer format.

Question 1: After my reaction, I observe a new product with a carbonyl peak in the IR spectrum and a loss of the alcohol signal. What could be the side product?

Answer: You are likely observing the oxidation of the benzylic alcohol group. The primary hydroxyl group in this compound can be oxidized to a ketone, forming 2-Amino-1-(2-nitrophenyl)ethanone . This is a common side reaction, especially in the presence of oxidizing agents or under aerobic conditions at elevated temperatures.

To avoid this:

  • Ensure all reactions are carried out under an inert atmosphere (e.g., Nitrogen or Argon).

  • Avoid using strong oxidizing agents unless the oxidation is the intended reaction.

  • Keep reaction temperatures as low as possible to minimize thermal oxidation.

Question 2: My reaction mixture is showing products with a different aromatic substitution pattern, and I suspect the nitro group has been modified. What are the possible side reactions?

Answer: The nitro group is susceptible to reduction, which can lead to several byproducts depending on the reaction conditions and the reducing agents present. The complete reduction product is 2-Amino-1-(2-aminophenyl)ethanol . Partial reduction can also occur, leading to intermediates like 2-Amino-1-(2-nitrosophenyl)ethanol and 2-Amino-1-(2-hydroxylaminophenyl)ethanol . These intermediates can be reactive and may lead to further downstream products. The metabolic reduction of nitroaromatic compounds is a known biological pathway, suggesting the susceptibility of this functional group to reduction.[1][2][3]

To avoid this:

  • Use chemoselective reducing agents that specifically target other functional groups in your molecule while leaving the nitro group intact.

  • If the goal is to modify other parts of the molecule without affecting the nitro group, carefully select reagents that are not known to reduce nitroarenes.

  • Protect the nitro group if it is not compatible with the desired reaction conditions, although this adds extra steps to the synthesis.

Question 3: I am performing a reaction to modify the amino group, but I am getting a complex mixture of products and low yield of the desired compound. What could be happening?

Answer: The primary amino group is a potent nucleophile and can participate in various side reactions. These can include:

  • Over-alkylation or over-acylation: If the reaction is an N-alkylation or N-acylation, it's possible for the product to react further.

  • Reaction with solvents or reagents: The amino group can react with certain solvents (e.g., aldehydes, ketones) or other electrophilic reagents in the reaction mixture.

  • Intramolecular reactions: Although less common, the proximity of the amino and hydroxyl groups could potentially lead to intramolecular cyclization under certain conditions, forming a morpholine derivative.

To avoid this:

  • Use a protecting group strategy for the amino or hydroxyl function if one of them is not intended to react.

  • Carefully control the stoichiometry of your reagents to avoid over-reaction.

  • Choose inert solvents that do not react with the amino group.

  • Run the reaction at the lowest effective temperature to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in solution?

A1: The stability of this compound in solution can be affected by pH, light, and temperature.

  • pH: In strongly acidic or basic solutions, the compound may be less stable. The amino group can be protonated in acidic conditions, which may affect its reactivity.

  • Light: Nitroaromatic compounds can be light-sensitive. It is advisable to store solutions in the dark or in amber-colored vials to prevent photochemical degradation.

  • Temperature: Elevated temperatures can promote oxidation of the alcohol and other degradation pathways. For long-term storage, keeping solutions at low temperatures is recommended.

Q2: Are there any known metabolic pathways for this compound that could be relevant in biological assays?

Q3: What are the expected impurities in a commercial sample of this compound?

A3: Impurities can arise from the synthetic route used to prepare the compound. A common synthesis involves the reduction of 2-nitroacetophenone. Potential impurities could include unreacted starting material, the over-reduced product where the nitro group is also reduced, or byproducts from the oxidation of the alcohol. It is recommended to verify the purity of the compound by analytical methods like HPLC or NMR before use.

Summary of Potential Side Reactions and Conditions

Side Reaction TypePotential Side Product(s)Conditions Favoring Side Reaction
Oxidation 2-Amino-1-(2-nitrophenyl)ethanonePresence of oxidizing agents, aerobic conditions, elevated temperatures.
Nitro Group Reduction 2-Amino-1-(2-aminophenyl)ethanol, 2-Amino-1-(2-nitrosophenyl)ethanol, 2-Amino-1-(2-hydroxylaminophenyl)ethanolPresence of reducing agents (e.g., H₂, certain metals, hydrides), some biological systems.[1][2][3]
Amino Group Reactions Over-alkylated/acylated products, iminesExcess alkylating/acylating agents, presence of aldehydes/ketones.
Intramolecular Cyclization Morpholine derivativesStrong acidic or basic conditions, high temperatures.

Experimental Protocol: N-Acetylation of this compound

This protocol provides a method for the N-acetylation of the primary amino group, with considerations to minimize common side reactions.

Materials:

  • This compound

  • Acetic anhydride

  • Triethylamine (or another non-nucleophilic base)

  • Dichloromethane (DCM) or another inert aprotic solvent

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Stir bar and round-bottom flask

  • Inert atmosphere setup (e.g., nitrogen balloon)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes.

  • Slowly add acetic anhydride (1.05 equivalents) dropwise to the cooled solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Notes on Avoiding Side Reactions:

  • The reaction is run at 0 °C to minimize any potential side reactions, including over-acylation or side reactions involving the hydroxyl group.

  • An inert atmosphere is used to prevent oxidation of the alcohol.

  • A slight excess of the base is used to neutralize the acetic acid byproduct, preventing potential acid-catalyzed side reactions.

  • Careful control of the stoichiometry of acetic anhydride is crucial to avoid di-acetylation (on both the amino and hydroxyl groups).

Visualizations

Oxidation_Pathway This compound This compound 2-Amino-1-(2-nitrophenyl)ethanone 2-Amino-1-(2-nitrophenyl)ethanone This compound->2-Amino-1-(2-nitrophenyl)ethanone Oxidizing Agent / O2

Caption: Oxidation of the alcohol group.

Reduction_Pathway This compound This compound 2-Amino-1-(2-nitrosophenyl)ethanol 2-Amino-1-(2-nitrosophenyl)ethanol This compound->2-Amino-1-(2-nitrosophenyl)ethanol Mild Reduction 2-Amino-1-(2-hydroxylaminophenyl)ethanol 2-Amino-1-(2-hydroxylaminophenyl)ethanol 2-Amino-1-(2-nitrosophenyl)ethanol->2-Amino-1-(2-hydroxylaminophenyl)ethanol Reduction 2-Amino-1-(2-aminophenyl)ethanol 2-Amino-1-(2-aminophenyl)ethanol 2-Amino-1-(2-hydroxylaminophenyl)ethanol->2-Amino-1-(2-aminophenyl)ethanol Strong Reduction

Caption: Stepwise reduction of the nitro group.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Hypothesize Cause cluster_3 Implement Solution Unexpected Product(s) Unexpected Product(s) Characterize Side Product(s) (NMR, MS, IR) Characterize Side Product(s) (NMR, MS, IR) Unexpected Product(s)->Characterize Side Product(s) (NMR, MS, IR) Low Yield Low Yield Review Reaction Conditions (Temp, Atmosphere, Reagents) Review Reaction Conditions (Temp, Atmosphere, Reagents) Low Yield->Review Reaction Conditions (Temp, Atmosphere, Reagents) Oxidation Oxidation Characterize Side Product(s) (NMR, MS, IR)->Oxidation Nitro Reduction Nitro Reduction Characterize Side Product(s) (NMR, MS, IR)->Nitro Reduction Amino Group Reactivity Amino Group Reactivity Characterize Side Product(s) (NMR, MS, IR)->Amino Group Reactivity Review Reaction Conditions (Temp, Atmosphere, Reagents)->Oxidation Other Other Review Reaction Conditions (Temp, Atmosphere, Reagents)->Other Inert Atmosphere Inert Atmosphere Oxidation->Inert Atmosphere Lower Temperature Lower Temperature Oxidation->Lower Temperature Chemoselective Reagents Chemoselective Reagents Nitro Reduction->Chemoselective Reagents Amino Group Reactivity->Lower Temperature Protecting Groups Protecting Groups Amino Group Reactivity->Protecting Groups

Caption: A logical workflow for troubleshooting side reactions.

References

Troubleshooting guide for the reduction of 2-Amino-1-(2-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical reduction of 2-Amino-1-(2-nitrophenyl)ethanol to its corresponding aniline derivative, 1-(2-aminophenyl)-2-aminoethanol.

Frequently Asked Questions (FAQs)

Q1: What is the expected product from the reduction of this compound?

The primary goal of this reaction is the selective reduction of the aromatic nitro group (-NO₂) to an amino group (-NH₂). The expected product is 1-(2-aminophenyl)-2-aminoethanol . This transformation is a crucial step in synthesizing molecules with vicinal diamine functionalities, which are important in various areas of chemical and pharmaceutical research.

Q2: What are the most common methods for reducing the aromatic nitro group in this substrate?

The reduction of aromatic nitro compounds is a well-established transformation in organic chemistry.[1] The two most common and effective strategies suitable for this substrate are:

  • Catalytic Hydrogenation: This method involves using a metal catalyst, typically Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), with a hydrogen source.[2] The hydrogen source can be molecular hydrogen (H₂) gas or a transfer agent like ammonium formate, hydrazine, or methanol.[3] This approach is often clean and produces water as the only byproduct.[1]

  • Chemical Reduction: This involves stoichiometric amounts of a chemical reducing agent. A widely used and effective reagent for this purpose is sodium dithionite (Na₂S₂O₄), which offers mild reaction conditions and good functional group tolerance.[4][5] Other options include metals like iron (Fe) or zinc (Zn) in acidic media.[6]

Q3: My reaction yield is low or the reaction is incomplete. What are the likely causes?

Low yields or incomplete conversion can stem from several factors, depending on the chosen method.

  • For Catalytic Hydrogenation:

    • Catalyst Inactivation: The catalyst may be "poisoned" by impurities in the starting material or solvents. Sulfur-containing compounds are common poisons. The catalyst may also lose activity if it has been reused multiple times without regeneration.

    • Insufficient Hydrogen: In transfer hydrogenation, the hydrogen donor may be depleted. If using H₂ gas, ensure there are no leaks in the system and that the pressure is maintained.

    • Poor Mixing: In heterogeneous catalysis, efficient stirring is critical to ensure the substrate, catalyst, and hydrogen source are in constant contact.[7]

  • For Sodium Dithionite Reduction:

    • Reagent Decomposition: Sodium dithionite can decompose, especially in acidic solutions or when exposed to air for extended periods. It is advisable to use a fresh bottle of the reagent.

    • Incorrect Stoichiometry: An insufficient amount of sodium dithionite will lead to incomplete reduction. An excess is typically required.

    • pH Issues: The reaction is often performed under basic or neutral conditions to prevent side reactions.

Q4: My TLC analysis shows multiple spots in addition to the starting material and product. What are these impurities?

The reduction of a nitro group to an amine is a multi-step process that proceeds through several intermediates.[8] The presence of multiple spots on a TLC plate often indicates the formation of these partially reduced species:

  • Nitroso Intermediate (Ar-NO): The first intermediate in the reduction pathway.

  • Hydroxylamine Intermediate (Ar-NHOH): The final intermediate before the desired amine is formed. These compounds are often unstable.[8]

Observing these intermediates suggests the reaction has not gone to completion. Potential solutions include extending the reaction time, increasing the temperature (cautiously), or adding more reducing agent/catalyst.

Q5: How can I effectively purify the final product, 1-(2-aminophenyl)-2-aminoethanol?

The purification strategy depends on the physical properties of the product and the impurities present.

  • Aqueous Work-up: After the reaction, a standard aqueous work-up is necessary. If using a metal-based reducing agent like Fe or Zn, filtration is required to remove the metal salts.[6] The pH of the aqueous solution should be adjusted to ensure the product is in its free base form before extracting with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Column Chromatography: This is a common method for separating the desired product from starting material, intermediates, and other side products. Silica gel is a standard stationary phase.

  • Crystallization/Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system is an excellent way to achieve high purity.

Q6: What are the critical safety precautions for this experiment?

  • Catalytic Hydrogenation: When using H₂ gas, operate in a well-ventilated fume hood and use appropriate pressure-rated equipment. Palladium on carbon can be pyrophoric, especially after filtration when it is dry and exposed to air. It should be handled while wet.

  • Sodium Dithionite: While less hazardous than catalytic hydrogenation, sodium dithionite is a skin and eye irritant. Avoid inhaling the dust.

  • Solvents: Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling all chemicals and solvents.

Data and Protocols

Comparative Overview of Reduction Methods

The table below summarizes the key aspects of the two recommended reduction methods.

ParameterCatalytic Transfer HydrogenationChemical Reduction (Sodium Dithionite)
Primary Reagents Pd/C catalyst, Hydrogen Donor (e.g., Ammonium Formate)Sodium Dithionite (Na₂S₂O₄), Base (e.g., K₂CO₃)
Typical Solvent Methanol, Ethanol, Ethyl AcetateAcetonitrile/Water, Ethanol/Water
Temperature Room Temperature to Reflux35°C to Reflux
Pressure AtmosphericAtmospheric
Pros High efficiency, clean byproducts (H₂O, CO₂), catalyst can be recovered.Avoids pressurized H₂ gas, good for substrates with sensitive functional groups.[4]
Cons Catalyst can be expensive and pyrophoric, potential for catalyst poisoning.Requires stoichiometric amounts, can generate significant salt waste. May result in gummy residues.[6]
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reducing agent/catalyst. 2. Deactivated catalyst. 3. Low reaction temperature or short duration.1. Add more reducing agent or catalyst. 2. Use fresh catalyst. 3. Increase temperature moderately or prolong reaction time. Monitor via TLC.
Multiple Products (TLC) Formation of nitroso (Ar-NO) or hydroxylamine (Ar-NHOH) intermediates.[8]Extend reaction time or add more reducing agent to drive the reaction to completion.
Low Isolated Yield 1. Product loss during extraction due to incorrect pH. 2. Product is water-soluble. 3. Decomposition during purification.1. Ensure the aqueous layer is sufficiently basic (pH > 9) before extraction. 2. Saturate the aqueous layer with NaCl (brine) and perform multiple extractions. 3. Avoid excessive heat during solvent removal.
Product is a Gum/Oil The product may not be crystalline or contains impurities preventing crystallization.Purify via column chromatography. Attempt to form a salt (e.g., hydrochloride) which may be more crystalline.

Experimental Workflows and Mechanisms

General Experimental Workflow

The following diagram illustrates a typical workflow for the reduction and purification process.

G A Starting Material This compound B Reaction Setup (Add Solvent, Reagents, Catalyst) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Reaction Quench & Catalyst Filtration (if applicable) C->D Reaction Complete E Aqueous Work-up (Extraction & Washing) D->E F Drying & Solvent Removal E->F G Purification (Column Chromatography or Recrystallization) F->G H Characterization (NMR, MS, etc.) G->H I Final Product 1-(2-aminophenyl)-2-aminoethanol H->I

Caption: General workflow for the reduction of this compound.

Nitro Group Reduction Pathway

The reduction of the nitro group proceeds in stages, with the nitroso and hydroxylamine species as key intermediates. Failure to achieve complete reduction can lead to the isolation of these compounds.

G A Ar-NO₂ (Nitro) B Ar-NO (Nitroso) A->B + 2e⁻, 2H⁺ - H₂O C Ar-NHOH (Hydroxylamine) B->C + 2e⁻, 2H⁺ D Ar-NH₂ (Amine) C->D + 2e⁻, 2H⁺ - H₂O

Caption: Simplified pathway for the six-electron reduction of an aromatic nitro group.

Detailed Experimental Protocols

Protocol 1: Reduction using Pd/C and Ammonium Formate

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (approx. 0.1 M concentration).

  • Addition of Reagents: To this solution, add ammonium formate (5.0 eq) followed by 10% Palladium on carbon (0.1 eq by weight).

  • Reaction: Stir the mixture vigorously at room temperature or heat to reflux (40-65°C) while monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 2-4 hours.

  • Work-up: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it may be pyrophoric. Wash the Celite pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction using Sodium Dithionite

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetonitrile and water (e.g., 3:1 v/v).[9]

  • Addition of Reagents: Add potassium carbonate (K₂CO₃, 3.0 eq) to the mixture. In a separate flask, prepare a solution of sodium dithionite (Na₂S₂O₄, 4.0 eq) in water.

  • Reaction: Add the sodium dithionite solution dropwise to the reaction mixture. Heat the mixture to 35-50°C and stir until TLC analysis indicates the complete consumption of the starting material.[9]

  • Work-up: Cool the reaction to room temperature and make the mixture alkaline (pH 12-13) with NaOH solution.[9]

  • Isolation: Extract the aqueous mixture several times with ethyl acetate. Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

References

How to increase the stereoselectivity in reactions with 2-Amino-1-(2-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for increasing the stereoselectivity in reactions involving the synthesis of 2-Amino-1-(2-nitrophenyl)ethanol and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for inducing stereoselectivity in the synthesis of this compound?

The most common and effective strategy for synthesizing chiral 1,2-amino alcohols like this compound is the stereoselective reduction of a prochiral ketone precursor, 2-Amino-1-(2-nitrophenyl)ethan-1-one. The key approaches to achieve high stereoselectivity include:

  • Asymmetric Transfer Hydrogenation (ATH): This method uses a metal catalyst, typically Ruthenium (Ru) or Rhodium (Rh), with a chiral ligand to transfer hydrogen from a source like isopropanol or a formic acid/triethylamine mixture. This technique is highly effective for reducing α-amino ketones to their corresponding amino alcohols with excellent enantioselectivity.[1][2]

  • Biocatalysis/Enzymatic Reduction: Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offer exceptional chemo-, regio-, and stereoselectivity.[3] They can reduce ketones to enantiomerically pure alcohols under mild, environmentally friendly conditions.[3][4] The choice of enzyme can be critical, as different enzymes can produce opposite enantiomers (anti-Prelog vs. Prelog selectivity).[4]

  • Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, after which it is removed. For instance, pseudoephedrine can be used as an auxiliary in the synthesis of chiral 1,2-amino alcohols from arylglyoxals.[5]

  • Organocatalysis: Chiral small organic molecules, such as proline-based catalysts or chiral thioureas, can catalyze asymmetric reactions.[6] These are often used in cascade reactions, for example, combining an asymmetric conjugate addition with a subsequent reduction step to build the desired stereocenters.[6]

Q2: How do I choose between a chemical catalyst and a biocatalyst for my asymmetric reduction?

The choice depends on several factors including desired enantiomer, substrate scope, scalability, and process conditions.

  • Chemical Catalysts (e.g., Ru-based ATH catalysts):

    • Advantages: Broad substrate scope, well-understood mechanisms, and high reactivity. A wide variety of chiral ligands are available, allowing for fine-tuning of selectivity.[1][7]

    • Disadvantages: May require higher temperatures, inert atmospheres, and use of precious metals. The removal of metal residues from the final product can be a concern, especially in pharmaceutical applications.

  • Biocatalysts (e.g., KREDs, ADHs):

    • Advantages: Extremely high enantioselectivity (>99% ee is common), operate under mild aqueous conditions (room temperature, neutral pH), and are environmentally friendly.[3][8] Can be cost-effective, especially when using whole-cell systems with cofactor regeneration.[8]

    • Disadvantages: Substrate scope can be narrower, and enzyme inhibition by the substrate or product can occur. Requires screening of enzyme libraries to find a suitable catalyst for a specific substrate. The electronic properties of substituents on the aromatic ring can significantly influence the enzyme's ability to reduce the substrate.[9]

Troubleshooting Guide

Issue 1: Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr) in my reaction.

Low stereoselectivity is a common issue that can often be resolved by systematically optimizing reaction parameters.

Possible Causes & Solutions:

  • Suboptimal Catalyst/Ligand: The catalyst or ligand is the primary source of stereochemical induction.

    • Solution: Screen a variety of chiral ligands or catalysts. For metal-catalyzed reactions, small changes to the ligand structure (e.g., steric or electronic properties) can significantly impact enantioselectivity.[7] For biocatalysis, screen a panel of different ketoreductases or alcohol dehydrogenases.[4]

  • Incorrect Reaction Temperature: Temperature can have a profound effect on the transition states leading to different stereoisomers.

    • Solution: Generally, lowering the reaction temperature increases selectivity by favoring the transition state with the lowest activation energy. Experiment with a range of temperatures to find the optimal balance between reaction rate and stereoselectivity.

  • Inappropriate Solvent: The solvent can influence catalyst solubility, stability, and the conformation of the catalyst-substrate complex.

    • Solution: Test a range of solvents with varying polarities. Protic solvents like isopropanol often serve as both solvent and hydrogen source in ATH, while biocatalytic reductions are typically run in aqueous buffers, sometimes with a co-solvent to aid substrate solubility.

  • Substrate-Related Issues: The structure and purity of the starting material are critical.

    • Solution: Ensure the starting ketone is of high purity. For diastereoselective reactions, the protecting group on the amine or alcohol can influence the stereochemical outcome by creating steric hindrance that favors one approach of the reagent over another.[10][11]

Data Presentation: Catalyst Performance in Asymmetric Reductions

The following tables summarize the performance of various catalytic systems in the asymmetric reduction of prochiral ketones, which are analogous to the precursor of this compound.

Table 1: Performance of Ru-Catalyzed Asymmetric Transfer Hydrogenation (Data is illustrative of catalyst performance on α-amino ketone substrates)

Catalyst/LigandSubstrateEnantiomeric Ratio (er)Yield (%)Reference
RuCl(S,S)-Teth-TsDpen2-Amino-1-(3,4-dihydroxyphenyl)ethan-1-one>99.9:0.194%[1]
RuCl(S,S)-Teth-TsDpen2-Amino-1-(4-hydroxyphenyl)ethan-1-one>99.9:0.194%[1]
RuCl(S,S)-Ms-DENEB2-Amino-1-(4-methoxyphenyl)ethan-1-one97:3-[1]
[{RuCl₂(p-cymene)}₂] / Chiral LigandAcetophenone Derivatives-Excellent[2]

Table 2: Performance of Biocatalysts in Asymmetric Reduction (Data is illustrative of enzyme performance on substituted ketone substrates)

Enzyme SystemSubstrateEnantiomeric Excess (ee)Yield (%)Reference
Lactobacillus brevis ADHAcetophenone Derivatives>99%-[4]
Recombinant E. coli with KRED2-chloro-1-(3-chloro-4-fluorophenyl)ethanone100%89%[8]
Bacillus cereus TQ-2Acetophenone99% (R)-1-phenylethanol-[4]
TeSADH Mutants2-chloro-4′-fluoroacetophenone>99% (S)-alcohol-[3]

Experimental Protocols

Protocol: General Procedure for Ru-Catalyzed Asymmetric Transfer Hydrogenation of an α-Amino Ketone

This protocol is a generalized procedure based on methodologies reported for the synthesis of chiral 1,2-amino alcohols.[1]

Materials:

  • α-Amino ketone hydrochloride (1.0 eq)

  • Ru-catalyst (e.g., RuCl(S,S)-Teth-TsDpen) (0.1 - 0.2 mol%)

  • Formic acid/Triethylamine (HCOOH/TEA) azeotrope (5:2 molar ratio)

  • Methanol (MeOH) as solvent

  • Ammonium hydroxide (NH₄OH) for workup

  • Water

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add the α-amino ketone hydrochloride substrate, methanol (approx. 10 volumes relative to the substrate), and the Ru-catalyst.

  • Addition of Hydrogen Source: Add the formic acid/triethylamine mixture to the flask.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 60-65 °C) for a specified time (e.g., 16-24 hours). Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add ammonium hydroxide to basify the solution and stir for 15-30 minutes.

  • Isolation: Add water to precipitate the product. Filter the resulting slurry and wash the solid with water and then methanol.

  • Drying: Dry the isolated product under vacuum to obtain the chiral 1,2-amino alcohol.

  • Analysis: Determine the yield and analyze the enantiomeric purity (e.g., by chiral HPLC).

Visualizations

Stereoselectivity_Workflow cluster_start Define Synthetic Goal cluster_strategy Strategy Selection cluster_catalyst Catalyst Choice cluster_optimization Optimization & Troubleshooting cluster_end Final Product start Target: Chiral this compound strategy Primary Method: Asymmetric Reduction of Prochiral Ketone start->strategy chem_cat Chemical Catalysis (e.g., Ru-ATH) strategy->chem_cat Broad Scope Metal Residue? bio_cat Biocatalysis (e.g., KRED/ADH) strategy->bio_cat High Selectivity Green Chemistry optimization Low ee/dr? Optimize Parameters: - Temperature - Solvent - Catalyst Loading - Reaction Time chem_cat->optimization bio_cat->optimization product High Purity Enantiomer optimization->product Factors_Influencing_Stereoselectivity Key Factors in Asymmetric Reduction center_node Stereochemical Outcome (ee / dr) catalyst Catalyst Structure (Chiral Ligand / Enzyme Active Site) catalyst->center_node substrate Substrate Properties (Sterics, Electronics, Protecting Groups) substrate->center_node conditions Reaction Conditions (Temperature, Solvent, Concentration) conditions->center_node kinetics Kinetics vs. Thermodynamics kinetics->center_node

References

Technical Support Center: Column Chromatography Purification of 2-Amino-1-(2-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the column chromatography purification of 2-Amino-1-(2-nitrophenyl)ethanol, a polar compound with a basic amino group.

Troubleshooting Guide

This section addresses specific problems researchers may encounter during the purification process.

Question: My compound, this compound, is not moving from the origin (stuck on top of the column). What should I do?

Answer: This is a common issue for polar and basic compounds like amines on standard silica gel. The acidic nature of silica causes strong interactions with the basic amino group, leading to irreversible binding or the need for highly polar eluents.[1]

  • Problem Diagnosis:

    • Strong Adsorption: The primary amine and hydroxyl group are likely interacting too strongly with the acidic silanol groups on the silica surface.

    • Inappropriate Solvent System: The mobile phase is not polar enough to elute the compound.

  • Solutions:

    • Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol or ethanol) in your mobile phase. If using 100% ethyl acetate shows no movement, a more aggressive solvent system is needed.[2]

    • Add a Basic Modifier: Incorporate a competing base into the mobile phase to neutralize the acidic silica sites. This prevents the amine from binding too strongly.[1] A common choice is to add 0.5-2% triethylamine (TEA) or ammonium hydroxide to the eluent.[1]

    • Prepare a Modified Eluent: A stock solution of 10% ammonium hydroxide in methanol can be prepared. Then, 1-10% of this stock solution can be used in dichloromethane as the mobile phase for very polar compounds.[2]

    • Check for Compound Degradation: Before running a column, test your compound's stability on a TLC plate by spotting it and letting it sit for a few hours before eluting. If it degrades, a less acidic stationary phase like alumina or deactivated silica gel may be necessary.[2]

Question: My compound is eluting with significant tailing, leading to broad fractions and poor separation. How can I fix this?

Answer: Tailing is often caused by the acid-base interaction between the basic amine and the acidic silica gel.[1] This results in non-ideal elution behavior.

  • Problem Diagnosis:

    • Acid-Base Interaction: The primary cause for tailing of amines on silica gel.

    • Flow Rate Issues: An excessively fast flow rate may not allow for proper equilibration, leaving a long tail behind the main band.[3]

    • Column Overloading: Too much sample was loaded onto the column.

  • Solutions:

    • Use a Basic Modifier: As with the issue of the compound not moving, adding a small amount of triethylamine or another competing base to the mobile phase is the most effective solution.[1] This "neutralizes" the active sites on the silica, leading to more symmetrical peaks.

    • Optimize Flow Rate: Reduce the flow rate to allow for proper equilibration between the stationary and mobile phases. For small-diameter columns, the optimal flow rate is lower than for larger ones.[3]

    • Use Deactivated Silica: Prepare deactivated silica gel by treating it with a base before packing the column to reduce its acidity.[2]

    • Consider an Alternative Stationary Phase: If tailing persists, switch to a different stationary phase such as alumina or a polymer-based column.[2][4]

Question: I can't see my compound coming off the column, even after flushing with a very polar solvent. Where did it go?

Answer: There are several possibilities when a compound seems to disappear during chromatography.

  • Possible Causes & Solutions:

    • Decomposition on the Column: The compound may not be stable to silica gel. Test for stability by running a 2D TLC plate.[2] If it decomposes, use a less acidic stationary phase like alumina or deactivated silica.[2]

    • Elution in the Solvent Front: If the initial solvent system was too polar, the compound might have eluted very quickly in the first few fractions. Check the initial fractions carefully.[2]

    • Fractions are Too Dilute: The compound may have eluted, but the concentration in each fraction is too low to be detected by TLC. Try concentrating a range of fractions where you expected the compound to elute and re-run the TLC.[2]

    • Crystallization in the Column: Although less common, the compound or an impurity could have crystallized, blocking solvent flow. If this occurs, the column may need to be unpacked to recover the material.[2]

Frequently Asked Questions (FAQs)

What is a good starting solvent system for purifying this compound?

A good starting point is a mixture of a non-polar and a polar solvent. Given the compound's polarity, begin with a system like Dichloromethane/Methanol or Ethyl Acetate/Hexane and optimize based on TLC results.

Solvent System ComponentsRecommended Starting Ratio (v/v)Notes
Dichloromethane : Methanol98 : 2 to 95 : 5A common choice for polar compounds.
Ethyl Acetate : Hexane50 : 50 to 80 : 20Good for moderately polar compounds.
Dichloromethane : Methanol (+1% NH₄OH)95 : 5 (+1% NH₄OH)Adding a base is highly recommended to prevent tailing.[1]
Ethyl Acetate : Hexane (+1% TEA)70 : 30 (+1% TEA)Triethylamine (TEA) serves as a competing base.[1]

The ideal Rf value on a TLC plate for good separation is typically between 0.2 and 0.4.

Should I use wet or dry loading for my sample?

The choice depends on the sample's solubility in the mobile phase.

  • Wet Loading: Dissolve the sample in the minimum amount of the initial mobile phase solvent.[3] This is suitable if your compound is readily soluble. Be careful not to use too much solvent, as it can broaden the initial band.

  • Dry Loading: This method is preferred if your compound has poor solubility in the eluent or if you need to use a strong solvent for dissolution.[3] To dry load, dissolve your sample in a suitable solvent, add a small amount of silica gel (10-20 times the mass of your sample), and then evaporate the solvent completely until you have a dry, free-flowing powder.[3] This powder is then carefully added to the top of the column.

What type of stationary phase is best?

  • Silica Gel (60 Å, 230-400 mesh): This is the most common and cost-effective choice. However, due to its acidic nature, it often requires a basic modifier in the mobile phase when purifying amines.[1]

  • Alumina: Can be a good alternative for acid-sensitive compounds. It is available in acidic, neutral, and basic forms. For this compound, basic or neutral alumina would be appropriate.[2]

  • Amino-propylated Silica: These columns are specifically designed for separating basic compounds and can be used in either normal-phase or reversed-phase mode.[4]

Experimental Protocols

Protocol 1: Column Chromatography with Basic Modifier
  • Slurry Preparation: In a beaker, mix silica gel (e.g., 50g) with the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate + 1% Triethylamine) to form a consistent slurry.

  • Column Packing: Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica pack evenly. Open the stopcock to drain excess solvent until the solvent level is just above the silica bed.

  • Sample Loading (Dry Load Method):

    • Dissolve your crude sample (e.g., 1g) in a minimal amount of a volatile solvent (like dichloromethane or methanol).

    • Add 2-3g of silica gel to the solution.

    • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed silica gel.

    • Add a thin layer of sand (2-5 mm) on top to prevent disturbance of the sample layer when adding more solvent.[3]

  • Elution: Carefully add the mobile phase to the column. Start collecting fractions immediately. The polarity of the mobile phase can be increased gradually (gradient elution) if separation between compounds is difficult.

  • Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the purified compound. Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Optimization (Find Solvent System) Slurry 2. Prepare Slurry (Silica + Solvent) TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample (Wet or Dry) Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Final Pure Compound Evaporate->Final

Caption: Standard workflow for column chromatography purification.

Troubleshooting Logic Diagram

G Start Problem Observed Q1 Is compound stuck at origin? Start->Q1 Q2 Is there significant tailing? Q1->Q2 No Sol1 Increase eluent polarity OR Add basic modifier (TEA) Q1->Sol1 Yes Q3 Is separation poor? Q2->Q3 No Sol2 Add basic modifier (TEA) OR Use deactivated silica Q2->Sol2 Yes Sol3 Optimize solvent system via TLC OR Use a longer column OR Reduce sample load Q3->Sol3 Yes End Problem Solved Q3->End No Sol1->End Sol2->End Sol3->End

Caption: Decision tree for troubleshooting common chromatography issues.

References

Recrystallization of 2-Amino-1-(2-nitrophenyl)ethanol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 2-Amino-1-(2-nitrophenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: While a universally perfect solvent doesn't exist, alcohols like ethanol and methanol are excellent starting points due to the compound's slight solubility in them.[1] For a single-solvent recrystallization, use a minimal amount of hot alcohol. A two-solvent system, such as ethanol/water or methanol/water, can also be effective. In this case, the compound is dissolved in the "good" solvent (the alcohol) and the "bad" solvent (water) is added to induce crystallization.[2]

Q2: My crude product is an orange solid. How can I decolorize it during recrystallization?

A2: The orange color indicates the presence of impurities. Activated charcoal can be used to remove colored impurities. Add a small amount of activated charcoal to the hot, dissolved solution before the filtration step. Be aware that adding too much charcoal can lead to product loss.

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point for this compound is in the range of 71-73 °C.[1] A sharp melting point within this range is a good indicator of purity.

Q4: Can I use a solvent pair other than alcohol and water?

A4: Yes, other solvent pairs can be explored. A good pair consists of two miscible solvents, one in which the compound is soluble and another in which it is insoluble.[3] Common combinations include ethyl acetate/hexane or toluene/hexane.[2] However, given the polar nature of this compound, alcohol/water systems are generally a more logical starting point.

Troubleshooting Guide

Issue 1: The compound "oils out" instead of forming crystals.

  • Cause: The solution is supersaturated, and the compound is coming out of solution above its melting point. This can also be caused by a high concentration of impurities.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.

    • If the problem persists, consider using a different solvent or a solvent pair.

Issue 2: No crystals form, even after the solution has cooled.

  • Cause: The solution may not be sufficiently saturated, or crystallization has not been initiated.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.

    • Increase Concentration: If induction methods fail, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Issue 3: The recrystallization yield is very low.

  • Cause: Several factors can contribute to low yield:

    • Using too much solvent.

    • Premature crystallization during hot filtration.

    • Washing the crystals with a solvent that is not ice-cold.

    • The compound having significant solubility in the cold solvent.

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the compound.

    • To prevent premature crystallization, preheat the filtration apparatus (funnel and receiving flask).

    • Always wash the collected crystals with a minimal amount of ice-cold solvent.

    • If the compound is too soluble in the chosen cold solvent, consider a different solvent or a two-solvent system to decrease its solubility at low temperatures. You can also try to obtain a second crop of crystals by evaporating some of the solvent from the filtrate.

Issue 4: The crystals are very small and powdery.

  • Cause: Rapid cooling of the solution often leads to the formation of small, impure crystals.

  • Solution:

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Insulate the flask to slow down the cooling process further. Slower cooling allows for the formation of larger, purer crystals.

Quantitative Data Summary

PropertyValueReference
Melting Point71-73 °C[1]
Water Solubility (at 20°C)1.85 g/L[1]
Qualitative Solubility
ChloroformSlightly Soluble[1]
MethanolSlightly Soluble[1]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and conditions should be determined experimentally.

Materials:

  • Crude this compound

  • Chosen solvent (e.g., ethanol or a mixture of ethanol and water)

  • Activated charcoal (optional, for decolorization)

  • Erlenmeyer flasks

  • Hot plate

  • Glass funnel and filter paper

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair. For this example, we will use an ethanol/water system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate until the solid dissolves completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat for a few minutes.

  • Hot Filtration: To remove insoluble impurities and activated charcoal, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and the funnel to prevent premature crystallization. Filter the hot solution into the preheated flask.

  • Crystallization:

    • If using a single solvent, allow the filtrate to cool slowly to room temperature.

    • If using a solvent pair, add hot water dropwise to the hot ethanol solution until it becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and allow the clear solution to cool slowly.

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent or solvent mixture used for recrystallization).

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Visualizing the Workflow

Recrystallization_Workflow A Crude Solid B Dissolve in Minimal Hot Solvent A->B C Hot Solution B->C D Hot Gravity Filtration (removes insoluble impurities) C->D E Clear Hot Filtrate D->E F Slow Cooling (Crystallization) E->F G Crystal Slurry F->G H Vacuum Filtration G->H I Pure Crystals H->I Solid J Mother Liquor (contains soluble impurities) H->J Liquid K Wash with Ice-Cold Solvent I->K L Drying K->L M Pure, Dry Product L->M

References

Overcoming solubility issues with 2-Amino-1-(2-nitrophenyl)ethanol in reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Amino-1-(2-nitrophenyl)ethanol

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with this compound for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

This compound is an orange crystalline solid. Its solubility is influenced by the presence of a polar amino alcohol group and a less polar nitrophenyl group. The compound is generally more soluble in polar solvents. Its solubility has been noted as slight in methanol and chloroform.[1] The solubility in water is low but has been quantified.[1]

Table 1: Solubility Data for this compound

SolventSolubility DescriptionQuantitative Value (at 20°C)
WaterLow1.85 g/L[1]
MethanolSlightly Soluble[1]Not specified
ChloroformSlightly Soluble[1]Not specified
n-ButanolSufficient for reaction[2]Not specified
Diethyl EtherSufficient for extraction[2]Not specified
Q2: What primary factors influence the solubility of this compound?

The solubility of this compound, like other amino alcohols, is primarily dictated by three factors:

  • Solvent Polarity : Due to its polar amino and hydroxyl groups, polar solvents are generally required. However, the nitrophenyl group adds nonpolar character, meaning that a balance of polarity is often needed. Solubility in hydroalcoholic systems tends to decrease as the concentration of the organic solvent (e.g., ethanol, propanol) increases.[3][4]

  • pH of the Medium : The basic amino group can be protonated in acidic conditions (low pH). This forms a salt (ammonium ion), which dramatically increases its solubility in aqueous solutions.[5][6]

  • Temperature : Increasing the temperature often increases the rate of dissolution and the solubility limit. However, this must be done cautiously to avoid decomposition, especially given the compound's relatively low melting point (71-73 °C).[1]

Q3: My this compound is not dissolving in my reaction solvent. What should I do?

If you are encountering solubility issues, a systematic approach is recommended. The following workflow provides a step-by-step guide to troubleshoot the problem. Start with the least aggressive methods (e.g., mechanical agitation) before moving to more disruptive techniques like heating or altering the solvent system.

G start Initial State: Compound not dissolving check_purity 1. Verify Compound Purity & Storage Conditions start->check_purity mechanical 2. Increase Mechanical Agitation (Stirring, Sonication) check_purity->mechanical dissolved1 Problem Solved mechanical->dissolved1 Success heat 3. Apply Gentle Heat (e.g., to 40-50°C) mechanical->heat Failure dissolved2 Problem Solved heat->dissolved2 Success solvent 4. Modify Solvent System heat->solvent Failure cosolvent Add small % of a polar co-solvent (e.g., DMF, DMSO) solvent->cosolvent ph_adjust 5. Adjust pH (for aqueous systems) Add dilute acid (e.g., HCl) to protonate amine solvent->ph_adjust If aqueous compatible dissolved3 Problem Solved cosolvent->dissolved3 Success reassess Re-evaluate Reaction Solvent Choice cosolvent->reassess Failure dissolved4 Problem Solved ph_adjust->dissolved4 Success ph_adjust->reassess Failure

Caption: Troubleshooting workflow for solubility issues.

Troubleshooting Guide

Q4: Is it safe to heat the mixture to improve solubility?

Yes, gentle heating can be an effective method. However, you must consider the following:

  • Melting Point : The compound has a melting point of 71-73°C.[1] Heating close to or above this temperature will melt the solid rather than dissolve it, which may complicate the reaction.

  • Thermal Stability : While specific data is limited, nitro-aromatic compounds can be thermally sensitive. It is recommended to apply heat gently and incrementally (e.g., up to 40-50°C) while monitoring for any color changes that might indicate decomposition.

  • Solvent Volatility : Ensure your experimental setup (e.g., using a reflux condenser) is appropriate for heating your chosen solvent to prevent evaporation.

Q5: How does pH adjustment work, and when should I consider it?

The amino group (-NH2) on the ethanolamine side chain is basic. In an aqueous or protic solvent system, adding a small amount of acid will protonate this group to form an ammonium salt (-NH3+). This ionic species is significantly more polar and thus exhibits much higher solubility in polar solvents like water.

  • When to Use : This method is ideal for reactions performed in aqueous or alcohol-based solvents where the presence of a small amount of acid does not interfere with the reaction chemistry.

  • How to Implement : Add a dilute acid (e.g., 1M HCl) dropwise to your suspension until the solid dissolves.

  • Caution : This will change the reaction conditions. Ensure that your reagents and desired reaction pathway are stable to acidic pH. If your product needs to be in its free-base form, a neutralization step will be required during the workup.[7]

G cluster_0 Factors Influencing Solubility Compound This compound Solvent Solvent Polarity Solvent->Compound Primary determinant Temp Temperature Temp->Compound Increases solubility (use caution) pH pH (Aqueous) pH->Compound Acidification increases solubility

Caption: Key factors affecting compound solubility.

Experimental Protocols

General Protocol for Dissolution of this compound

This protocol provides a general, stepwise method for dissolving the compound, starting with the least harsh techniques.

Materials:

  • This compound

  • Chosen reaction solvent

  • Co-solvent (if necessary, e.g., DMF, DMSO)

  • Stir plate and magnetic stir bar

  • Ultrasonic bath

  • Heating mantle or water bath

Methodology:

  • Preparation : To the reaction vessel, add the magnetic stir bar and the pre-weighed this compound.

  • Initial Solvent Addition : Add approximately 50-70% of the total required solvent volume.

  • Mechanical Agitation : Begin vigorous stirring. Allow the mixture to stir for 5-10 minutes at room temperature.

  • Sonication (Optional) : If the solid remains largely undissolved, place the flask in an ultrasonic bath for 5-15 minute intervals. Check for dissolution progress after each interval.

  • Incremental Solvent Addition : Add the remaining solvent gradually, allowing time for dissolution to occur.

  • Gentle Heating : If solubility is still poor, begin to warm the mixture gently. Increase the temperature in 5-10°C increments, holding at each step for several minutes. Do not exceed 50-60°C without first confirming compound stability under your specific reaction conditions.

  • Co-Solvent Addition : If the compound remains insoluble and the reaction chemistry allows, add a polar, aprotic co-solvent (e.g., DMF, DMSO) dropwise. Often, adding 1-5% (v/v) is sufficient to achieve dissolution.

  • Confirmation : Once the solid is fully dissolved, proceed with the addition of other reagents. If the compound precipitates out upon addition of another reagent, it may indicate a reaction or a change in the overall solvent polarity.

References

Technical Support Center: Optimizing 2-Amino-1-(2-nitrophenyl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-1-(2-nitrophenyl)ethanol. Our aim is to address specific experimental challenges to enhance reaction efficiency, yield, and stereoselectivity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

1. Low Yield of this compound

Potential Cause Troubleshooting Steps
Inefficient Catalyst Activity - Catalyst Selection: Ensure the chosen catalyst is appropriate for the reduction of both the nitro and ketone groups. Palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are commonly used for the hydrogenation of nitroacetophenones.[1][2] For transfer hydrogenation, MgO can be an effective catalyst.[3] - Catalyst Loading: Optimize the catalyst loading. Insufficient catalyst will lead to incomplete conversion. - Catalyst Quality: Use a fresh, high-quality catalyst. Deactivated or old catalysts exhibit poor performance.
Suboptimal Reaction Conditions - Hydrogen Pressure: For catalytic hydrogenation, ensure adequate hydrogen pressure. Pressures can range from atmospheric to 1000 atmospheres depending on the specific protocol.[4] - Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts. A temperature range of 40°C to 60°C is often a good starting point for Pd/C catalyzed hydrogenations.[4] - Solvent: The choice of solvent can significantly impact the reaction. Alcohols like ethanol or isopropanol are common.[4][5] Water has also been shown to be an effective solvent for some palladium and rhodium catalysts.[6]
Incomplete Reaction - Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. - Hydrogen Donor (for transfer hydrogenation): If using transfer hydrogenation, ensure a sufficient excess of the hydrogen donor (e.g., 2-propanol, formic acid) is used.[7]
Product Degradation or Loss During Workup - Purification Method: The product can be sensitive. Avoid harsh purification conditions. Recrystallization or column chromatography on silica gel are common methods.[8] - Extraction: Ensure efficient extraction of the product from the reaction mixture.

2. Poor Selectivity and Formation of Byproducts

Observed Issue Potential Cause & Explanation Recommended Solution
Formation of 2-Aminoacetophenone The nitro group is reduced, but the ketone remains. This indicates that the catalyst or conditions are selective for nitro group reduction.- Switch to a less selective but more active catalyst like Raney nickel.[5] - Increase hydrogen pressure and/or temperature to facilitate ketone reduction. - Increase reaction time.
Formation of 1-Indolinone This byproduct can form through an internal cyclization reaction, particularly with ortho-substituted nitroacetophenones when using a Pd/C catalyst.[1]- Optimize reaction conditions (lower temperature, shorter reaction time) to minimize side reactions. - Consider a different catalyst system that is less prone to promoting cyclization.
Formation of 2-Ethylaniline Over-reduction of the acetyl group to an ethyl group can occur under harsh hydrogenation conditions.[4]- Use milder reaction conditions (lower temperature and pressure). - Carefully monitor the reaction and stop it once the desired product is formed.

3. Issues with Enantioselectivity (for Asymmetric Synthesis)

Problem Potential Cause Suggested Solution
Low Enantiomeric Excess (ee) - Ineffective Chiral Catalyst/Ligand: The chosen chiral catalyst or ligand may not be optimal for this specific substrate. - Suboptimal Reaction Conditions: Temperature and solvent can significantly influence enantioselectivity.- Screen a variety of chiral catalysts and ligands. Chiral diamine-Ru(II) catalysts have shown success in asymmetric transfer hydrogenation of ketones.[9] - Optimize the reaction temperature; lower temperatures often lead to higher enantioselectivity. - Evaluate different solvents to find the best medium for the asymmetric induction.
Inconsistent ee Results - Catalyst Purity/Preparation: Impurities in the catalyst or improper preparation can affect its performance. - Substrate Quality: Impurities in the starting material can interfere with the chiral catalyst.- Ensure the use of high-purity catalyst and ligands. - Purify the starting 2'-nitroacetophenone before the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary synthetic routes are:

  • Catalytic Hydrogenation of 2'-Nitroacetophenone: This is a widely used method involving the reduction of both the nitro and ketone functionalities of 2'-nitroacetophenone. Common catalysts include Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney nickel.[1][2][5] This can be achieved through direct hydrogenation with H₂ gas or by transfer hydrogenation using a hydrogen donor like 2-propanol.[7]

  • Ring-Opening of 2-(2-Nitrophenyl)oxirane: This method involves the nucleophilic attack of an amine on the epoxide ring. While a viable route for producing β-amino alcohols, the synthesis of the starting epoxide may be a consideration.[8]

Q2: How do I choose the right catalyst for my reaction?

A2: The choice of catalyst depends on the desired outcome:

  • For standard reduction to the racemic product: Pd/C is a common and effective choice.[2] Raney nickel can also be used, particularly if reduction of the ketone is challenging.[5]

  • For chemoselective reduction of the nitro group only (to yield 2-aminoacetophenone): Ru/TiO₂ has shown high selectivity under atmospheric pressure.[10]

  • For enantioselective reduction to obtain a specific stereoisomer: Chiral catalysts are necessary. Options include biocatalysts like Lactobacillus kefiri or metal complexes with chiral ligands, such as chiral diamine-Ru(II) catalysts for asymmetric transfer hydrogenation.[9]

Q3: What are the key reaction parameters to optimize for this synthesis?

A3: The critical parameters to optimize are:

  • Catalyst and Catalyst Loading: The type and amount of catalyst directly impact reaction rate and completion.

  • Solvent: Solvents like ethanol, isopropanol, or even water can be used, and the choice can affect catalyst activity and selectivity.[5][6]

  • Temperature: Generally, temperatures between 40-60°C are a good starting point for hydrogenation.[4]

  • Pressure (for direct hydrogenation): This can range from atmospheric to high pressure, depending on the catalyst and desired reaction rate.

  • Reaction Time: This should be monitored to ensure complete conversion without promoting side reactions.

Q4: Can I use a biocatalyst for this reaction?

A4: Yes, biocatalysis is a viable option, particularly for achieving high enantioselectivity. Whole cells of microorganisms like Lactobacillus kefiri have been successfully used for the asymmetric reduction of acetophenones to chiral secondary alcohols with high enantiomeric excess.[9] This approach offers a green and highly selective alternative to traditional metal catalysts.

Q5: What safety precautions should I take when running this reaction?

A5: Standard laboratory safety procedures should be followed. Specific precautions include:

  • Handling of Nitro Compounds: 2'-Nitroacetophenone is a reactive compound. Avoid exposure to heat and strong acids or bases.[11]

  • Catalytic Hydrogenation: This process involves flammable hydrogen gas, often under pressure. Ensure the use of appropriate high-pressure equipment and proper ventilation. Finely divided metal catalysts like Pd/C can be pyrophoric and should be handled with care, especially when dry.

  • Solvents: Use flammable solvents in a well-ventilated fume hood.

Data Presentation

Table 1: Comparison of Catalytic Systems for Nitroacetophenone Reduction

CatalystSubstrateProduct(s)YieldSelectivityReference
Pd/Co-Nitroacetophenoneo-Aminoacetophenone & 1-Indolinone-~10% selectivity to 1-indolinone[1]
Pt/CNitrobenzene4-Aminophenol45-50%-[1]
Ru/TiO₂4-Nitroacetophenone4-Aminoacetophenone-99.9%[10]
Pd/C2-Nitroacetophenone2-Amino-α-methylbenzyl alcohol12.1% conversion-[4]
Lactobacillus kefiri P2Acetophenone(S)-1-Phenylethanol-99% ee[9]

Note: The synthesis of this compound is a specific case of nitroacetophenone reduction. The data presented provides insights into the behavior of different catalysts on related substrates.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of 2'-Nitroacetophenone

This protocol is a generalized procedure based on common practices for the reduction of nitroarenes.

  • Reaction Setup: In a high-pressure reactor, add 2'-nitroacetophenone (1 equivalent) and a suitable solvent (e.g., absolute ethanol, 10-20 mL per gram of substrate).[4]

  • Catalyst Addition: Carefully add the catalyst (e.g., 5% Pd/C, 5-10 mol%) under an inert atmosphere (e.g., argon or nitrogen).

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi).

  • Reaction: Heat the mixture to the desired temperature (e.g., 50°C) and stir vigorously.[4]

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or HPLC.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Visualizations

Catalyst_Selection_Workflow Catalyst Selection for 2'-Nitroacetophenone Reduction start Define Reaction Goal racemic Racemic Product start->racemic chiral Enantiomerically Enriched Product start->chiral selective_nitro Selective Nitro Reduction start->selective_nitro pd_c Pd/C or Pt/C racemic->pd_c raney_ni Raney Ni (for difficult reductions) racemic->raney_ni chiral_catalyst Chiral Catalyst (e.g., Ru-diamine) or Biocatalyst chiral->chiral_catalyst ru_tio2 Ru/TiO2 selective_nitro->ru_tio2 optimize Optimize Conditions (T, P, Solvent) pd_c->optimize raney_ni->optimize chiral_catalyst->optimize ru_tio2->optimize end Synthesized Product optimize->end

Caption: A decision workflow for selecting a catalyst based on the desired product.

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_conversion Check Reaction Conversion (TLC/HPLC) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete No complete Complete Conversion check_conversion->complete Yes optimize_conditions Increase Time/Temp/Pressure incomplete->optimize_conditions check_catalyst Check Catalyst Activity/Loading incomplete->check_catalyst check_workup Review Workup & Purification complete->check_workup solution Improved Yield optimize_conditions->solution check_catalyst->solution check_workup->solution

Caption: A logical workflow for troubleshooting low reaction yields.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Quinoxalines from Diverse Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are pivotal scaffolds in medicinal chemistry and materials science. Their synthesis has been a subject of extensive research, leading to a variety of synthetic routes starting from different precursors. This guide provides an objective comparison of the most common synthetic strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal route for their specific applications.

Overview of Synthetic Strategies

The primary methods for synthesizing the quinoxaline core involve the cyclocondensation of an o-phenylenediamine with a two-carbon synthon. The choice of this synthon defines the reaction pathway, conditions, and overall efficiency. The three main classes of precursors compared in this guide are:

  • 1,2-Dicarbonyl Compounds: The classic and most direct route.

  • α-Haloketones: An alternative that proceeds via an oxidative cyclization.

  • α-Hydroxyketones: A method that involves in situ oxidation to a dicarbonyl intermediate.

Each route offers distinct advantages regarding substrate availability, reaction conditions, and yield, making the selection dependent on the desired substitution pattern and available resources.

Comparative Data of Synthetic Routes

The following table summarizes the performance of various catalytic systems for the synthesis of quinoxalines from different precursors. The data highlights the diversity of conditions, from traditional heating to modern green chemistry approaches.

Precursor 1Precursor 2Catalyst/ConditionsSolventTemp. (°C)TimeYield (%)Reference
o-Phenylenediamine1,2-Dicarbonyl (Benzil)CuH₂PMo₁₁VO₄₀ on Al₂O₃Toluene252 h92%[1]
o-Phenylenediamine1,2-DicarbonylAmmonium Bifluoride (NH₄HF₂)aq. EthanolRT-90-98%[2]
o-Phenylenediamine1,2-DicarbonylNitrilotris(methylenephosphonic acid)--Short80-97%[2]
o-Phenylenediamine1,2-Dicarbonyl (Benzil)TiO₂-Pr-SO₃H (1 mol%)NeatRT10 min95%[3]
o-Phenylenediamine1,2-Dicarbonyl (Glyoxal)NoneMethanolRT1 min93%[4]
o-Phenylenediamineα-Haloketone (Phenacyl Bromide)None (Catalyst-free)Water80-Mod-High[2]
o-Phenylenediamineα-Haloketone (Phenacyl Bromide)None (Catalyst-free)EthanolReflux-70-85%[2]
o-Phenylenediamineα-HydroxyketoneI₂ (20 mol%) / DMSO (oxidant)DMSORT12 h78-99%[2][3]

Visualization of Synthetic Pathways

The following diagrams illustrate the fundamental chemical transformations for each synthetic route.

Route 1: From 1,2-Dicarbonyl Compounds

This is the most classical and straightforward approach, involving a double condensation reaction.

G OPD o-Phenylenediamine OPD->center_node Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->center_node Quinoxaline Quinoxaline center_node->Quinoxaline Condensation (-2 H₂O)

Route 1: Condensation with 1,2-Dicarbonyls.
Route 2: From α-Haloketones

This pathway involves an initial nucleophilic substitution followed by an oxidative cyclization.

G OPD o-Phenylenediamine Intermediate Dihydroquinoxaline Intermediate OPD->Intermediate Cyclocondensation HaloKetone α-Haloketone HaloKetone->Intermediate Cyclocondensation Quinoxaline Quinoxaline Intermediate->Quinoxaline Oxidation

Route 2: Reaction with α-Haloketones.
Route 3: From α-Hydroxyketones

This route is a tandem process where the α-hydroxyketone is first oxidized to a 1,2-dicarbonyl, which then reacts in situ.

G HydroxyKetone α-Hydroxyketone Dicarbonyl 1,2-Dicarbonyl (in situ) HydroxyKetone->Dicarbonyl Oxidation (e.g., I₂, DMSO) Quinoxaline Quinoxaline Dicarbonyl->Quinoxaline OPD o-Phenylenediamine OPD->Quinoxaline Condensation

Route 3: Tandem Oxidation-Condensation.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are generalized and may require optimization for specific substrates.

Protocol 1: Synthesis from a 1,2-Dicarbonyl Compound (Heterogeneous Catalysis)

This protocol is adapted from the use of alumina-supported heteropolyoxometalates.[1]

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add o-phenylenediamine (1.0 mmol, 108 mg) and the 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol, 210 mg).

  • Solvent and Catalyst Addition: Add toluene (8 mL) to the flask, followed by the alumina-supported catalyst (100 mg).

  • Reaction: Stir the mixture vigorously at room temperature (25°C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2 hours).

  • Work-up: Upon completion, separate the insoluble catalyst by filtration. Wash the catalyst with a small amount of ethyl acetate.

  • Isolation: Dry the combined filtrate over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol to obtain the pure quinoxaline derivative.

Protocol 2: Catalyst-Free Synthesis from an α-Haloketone

This protocol is based on the reaction of o-phenylenediamines with phenacyl bromides in water.[2]

  • Reaction Setup: In a flask equipped with a reflux condenser, suspend the o-phenylenediamine (1.0 mmol) and the α-haloketone (e.g., phenacyl bromide, 1.0 mmol) in deionized water (5 mL).

  • Reaction: Heat the mixture to 80°C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC. The reaction time will vary depending on the substrates.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Protocol 3: Tandem Oxidation-Condensation from an α-Hydroxyketone

This protocol uses an iodine-catalyzed system for the in situ generation of the dicarbonyl compound.[2][3][5]

  • Reaction Setup: In a sealed vial, dissolve the α-hydroxyketone (1.0 mmol) and o-phenylenediamine (1.0 mmol) in dimethyl sulfoxide (DMSO, 2 mL).

  • Catalyst Addition: Add iodine (I₂) (0.20-0.25 mmol, 51-63 mg) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for the required time (e.g., 12 hours).

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into a saturated aqueous solution of Na₂S₂O₃ to quench the excess iodine.

  • Isolation: Extract the product with an organic solvent such as ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield the desired quinoxaline.

Conclusion and Recommendations

The choice of synthetic route to quinoxalines is highly dependent on the specific research goals, available starting materials, and desired reaction conditions.

  • For Versatility and High Yields: The classic condensation of 1,2-dicarbonyl compounds with o-phenylenediamines remains the most robust and widely used method. The development of numerous catalysts allows for mild, efficient, and green conditions, often at room temperature with excellent yields (up to 98%).[2]

  • For Green Chemistry: Catalyst-free methods using water as a solvent with α-haloketones offer a significant environmental advantage.[2] Similarly, modern catalyst-free methods with 1,2-dicarbonyls in methanol can provide near-quantitative yields in just one minute at room temperature, representing a highly scalable and green option.[4]

  • For One-Pot Synthesis: The tandem oxidation-condensation of α-hydroxyketones is an elegant one-pot strategy that avoids the isolation of the intermediate dicarbonyl, streamlining the synthetic process and achieving high yields (up to 99%).[2]

Researchers should consider the trade-offs between reaction time, temperature, catalyst cost/toxicity, and overall yield when selecting a method. For rapid synthesis with minimal environmental impact, the catalyst-free methanol procedure is highly recommended. For complex substrates or when optimizing for the highest possible yield, a well-chosen catalytic system with a 1,2-dicarbonyl precursor is often the most reliable approach.

References

A Comparative Guide to Reagents in Heterocyclic Synthesis: Alternatives to 2-Amino-1-(2-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of reagents for the synthesis of quinoxalines, a key heterocyclic scaffold.

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Quinoxalines, in particular, are a privileged scaffold found in numerous pharmaceuticals and functional materials. A common synthetic route to quinoxalines involves the condensation of an ortho-phenylenediamine (OPD) with a 1,2-dicarbonyl compound. The reagent 2-Amino-1-(2-nitrophenyl)ethanol can be considered a precursor to a substituted OPD, requiring reduction of the nitro group to an amine. This guide provides a comparative overview of alternative and more direct reagents for quinoxaline synthesis, focusing on readily available substituted ortho-phenylenediamines. We present a comparison of their performance based on reported yields, detailed experimental protocols, and a breakdown of the reaction mechanism.

Performance Comparison of Substituted ortho-Phenylenediamines in Quinoxaline Synthesis

The choice of substituted ortho-phenylenediamine can significantly impact the yield of the resulting quinoxaline. The following table summarizes the performance of various OPDs in the synthesis of 2,3-diphenylquinoxaline from benzil under specific catalytic conditions. This data allows for a direct comparison of how different substituents on the aromatic ring of the diamine affect the reaction outcome.

Entryortho-Phenylenediamine (OPD)CatalystSolventTime (h)Yield (%)Reference
1o-PhenylenediamineAlCuMoVPToluene292[1]
24-Methyl-o-phenylenediamineAlCuMoVPToluene294[1]
34-Chloro-o-phenylenediamineAlCuMoVPToluene288[1]
44-Nitro-o-phenylenediamineAlCuMoVPToluene375[1]
5o-PhenylenediamineCamphorsulfonic acid (CSA)Ethanol298[2]
64-Methyl-o-phenylenediamineCamphorsulfonic acid (CSA)Ethanol296[2]
74-Chloro-o-phenylenediamineCamphorsulfonic acid (CSA)Ethanol392[2]
84-Nitro-o-phenylenediamineCamphorsulfonic acid (CSA)Ethanol485[2]

One-Pot Synthesis from 2-Nitroanilines: A highly efficient alternative to handling diamines, which can be sensitive to air, is the one-pot synthesis starting from 2-nitroanilines. This method involves the in-situ reduction of the nitro group followed by condensation.

Entry2-NitroanilineVicinal DiolCatalystTime (h)Yield (%)Reference
12-Nitroaniline1-Phenylethane-1,2-diolIron Complex2498[3][4]
24-Methyl-2-nitroaniline1-Phenylethane-1,2-diolIron Complex2494[3][4]
34-Chloro-2-nitroaniline1-Phenylethane-1,2-diolIron Complex2485[3][4]
45-Nitro-2-nitroaniline1-Phenylethane-1,2-diolIron Complex2472[3][4]

Experimental Protocols

Here, we provide detailed experimental protocols for the synthesis of 2,3-diphenylquinoxaline, a common benchmark reaction for comparing the efficacy of different reagents and catalysts.

Protocol 1: Synthesis of 2,3-Diphenylquinoxaline using a Heterogeneous Catalyst

This protocol utilizes a recyclable alumina-supported heteropolyoxometalate catalyst (AlCuMoVP) and is performed at room temperature.[1]

Materials:

  • o-Phenylenediamine (or substituted derivative) (1 mmol)

  • Benzil (1 mmol)

  • AlCuMoVP catalyst (100 mg)

  • Toluene (8 mL)

  • Anhydrous Sodium Sulfate

Procedure:

  • To a mixture of the o-phenylenediamine (1 mmol) and benzil (1 mmol) in toluene (8 mL), add 100 mg of the AlCuMoVP catalyst.

  • Stir the mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, separate the insoluble catalyst by filtration.

  • Dry the filtrate over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the pure product.

  • The product can be further purified by recrystallization from ethanol.

Protocol 2: One-Pot Synthesis of 2,3-Diphenylquinoxaline from 2-Nitroaniline

This procedure demonstrates an iron-catalyzed one-pot synthesis via transfer hydrogenative condensation of a 2-nitroaniline with a vicinal diol.[3][4]

Materials:

  • 2-Nitroaniline (or substituted derivative) (0.5 mmol)

  • 1-Phenylethane-1,2-diol (0.6 mmol)

  • Tricarbonyl (η4-cyclopentadienone) iron complex (Knölker complex) (5 mol%)

  • Trimethylamine N-oxide (Me3NO) (4 mol%)

  • Toluene (1 mL)

Procedure:

  • In a sealed tube, combine the 2-nitroaniline (0.5 mmol), 1-phenylethane-1,2-diol (0.6 mmol), iron catalyst (5 mol%), and Me3NO (4 mol%) in toluene (1 mL).

  • Heat the sealed tube at 150 °C for 24 hours.

  • After cooling to room temperature, purify the reaction mixture directly by column chromatography on silica gel to afford the desired quinoxaline product.

Reaction Mechanism and Workflow

The synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds typically proceeds through an acid-catalyzed condensation mechanism. The following diagrams illustrate the key steps in this process and the experimental workflow.

G cluster_mechanism Mechanism of Quinoxaline Synthesis A Protonation of Dicarbonyl B Nucleophilic Attack by Diamine A->B [1] C Formation of Carbinolamine Intermediate B->C [2] D Dehydration C->D [3] E Second Nucleophilic Attack D->E [4] F Second Dehydration E->F [5] G Quinoxaline Product F->G [6]

Caption: Acid-catalyzed condensation mechanism for quinoxaline formation.

G cluster_workflow Experimental Workflow for Quinoxaline Synthesis Start Start Reactants Combine o-Phenylenediamine, 1,2-Dicarbonyl, and Catalyst Start->Reactants Reaction Stir at Specified Temperature and Time Reactants->Reaction Workup Filter Catalyst (if heterogeneous) Reaction->Workup Extraction Solvent Evaporation Workup->Extraction Purification Recrystallization or Column Chromatography Extraction->Purification End Characterize Pure Quinoxaline Product Purification->End

Caption: General experimental workflow for the synthesis of quinoxalines.

Conclusion

While this compound can serve as a precursor for a substituted o-phenylenediamine in quinoxaline synthesis, a more direct and efficient approach often involves the use of commercially available o-phenylenediamines or a one-pot synthesis from 2-nitroanilines. The choice of substituents on the aromatic diamine ring influences the reaction yield, with electron-donating groups generally providing higher yields than electron-withdrawing groups. The provided protocols and mechanistic insights offer a solid foundation for researchers to select the most appropriate reagents and conditions for their specific synthetic targets in the pursuit of novel heterocyclic compounds.

References

Catalyst Efficacy in the Reduction of 2-Amino-1-(2-nitrophenyl)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the efficacy of various catalysts in the reduction of 2-Amino-1-(2-nitrophenyl)ethanol to its corresponding aniline derivative, 2-amino-1-(2-aminophenyl)ethanol. This reduction is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The comparison focuses on commonly used heterogeneous catalysts: Raney Nickel, Palladium on Carbon (Pd/C), and Platinum (IV) Oxide (PtO2). The data presented is a compilation of direct experimental results and representative data from the scientific literature for analogous aromatic nitro compound reductions.

Comparative Efficacy of Catalysts

The following table summarizes the performance of Raney Nickel, Palladium on Carbon, and Platinum (IV) Oxide in the reduction of aromatic nitro compounds. Direct experimental data for the reduction of 2-(o-nitrophenyl)ethanol using Raney Nickel is presented, while representative data for the reduction of similar substrates using Pd/C and PtO2 are included to provide a comparative context.

CatalystSubstrateCatalyst LoadingSolventTemperature (°C)Pressure (atm)Reaction TimeConversion (%)Yield (%)
Raney Nickel 2-(o-nitrophenyl)ethanol1 wt% (relative to substrate)Methanol808.51.4 hours10099.1
Palladium on Carbon (Pd/C) 4-Nitrotoluene10 wt% (wet, 10% Pd on carbon)EthanolRoom Temp.1 (H2 balloon)Not Specified>9898
Platinum (IV) Oxide (PtO2) Nitrobenzene3 mol%MethanolRoom Temp.1 (H2 balloon)Not Specified>95>95

Note: Data for Pd/C and PtO2 are based on the reduction of analogous simple aromatic nitro compounds and serve as a general reference for their expected efficacy. Actual performance with this compound may vary.

Experimental Protocols

Detailed methodologies for the catalytic reduction using each of the compared catalysts are provided below.

Raney Nickel Catalyzed Reduction of 2-(o-nitrophenyl)ethanol

This protocol is based on the findings reported in patent US4937382A.

Materials:

  • 2-(o-nitrophenyl)ethanol

  • Methanol

  • Raney Nickel (e.g., NDT-90)

  • Sodium Hydroxide

  • Hydrogen Gas

Procedure:

  • In a suitable autoclave, charge 30 g (0.18 mol) of 2-(o-nitrophenyl)ethanol, 90 g of methanol, 0.3 g of Raney nickel, and 0.03 g (0.00075 mol) of sodium hydroxide.

  • Displace the atmosphere within the autoclave with hydrogen gas several times.

  • Pressurize the autoclave with hydrogen gas to 5 kg/cm ² G.

  • While stirring at 1,000 rpm, raise the temperature to 80°C to initiate the reaction.

  • Continuously feed hydrogen gas to maintain the pressure at 8.5 kg/cm ² G.

  • The reaction is complete when the uptake of hydrogen ceases (approximately 84 minutes).

  • Cool the reaction mixture and analyze by gas chromatography to determine conversion and yield.

Representative Protocol for Pd/C Catalyzed Reduction of an Aromatic Nitro Compound

This is a general procedure for the reduction of a nitroarene using Pd/C under atmospheric pressure.

Materials:

  • Aromatic Nitro Compound (e.g., 4-Nitrotoluene)

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen Gas (balloon)

Procedure:

  • In a round-bottom flask, add the aromatic nitro compound (1.0 mmol) and ethanol (10 mL).

  • Carefully add 10 wt% of wet 10% Pd/C catalyst.

  • The flask is sealed with a septum and the atmosphere is replaced with hydrogen by evacuating and backfilling with hydrogen gas from a balloon three times.

  • The reaction mixture is stirred vigorously at room temperature under a hydrogen balloon.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Representative Protocol for PtO2 Catalyzed Reduction of an Aromatic Nitro Compound

This protocol outlines a typical procedure for the reduction of a nitroarene using Adams' catalyst (PtO2).

Materials:

  • Aromatic Nitro Compound (e.g., Nitrobenzene)

  • Platinum (IV) Oxide (PtO2)

  • Methanol

  • Hydrogen Gas (balloon)

Procedure:

  • To a solution of the aromatic nitro compound (1.2 mmol) in methanol (2 mL) in a round-bottom flask, add PtO2 (3 mol%).

  • The flask is sealed and the air is replaced with hydrogen from a balloon.

  • The mixture is stirred at room temperature under a hydrogen atmosphere.

  • The reaction is monitored by TLC until completion.

  • Once the reaction is complete, the catalyst is removed by filtration through celite.

  • The solvent is removed in vacuo to afford the corresponding aniline.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the catalytic reduction of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis A Charge Reactor: - Substrate - Solvent - Catalyst B Introduce Hydrogen Gas A->B Seal Reactor C Set Temperature & Pressure B->C Pressurize D Monitor Reaction (e.g., H2 uptake, TLC) C->D Stir E Filter to Remove Catalyst D->E Reaction Complete F Solvent Evaporation E->F G Product Isolation & Purification F->G H Analyze Product (e.g., GC, NMR) G->H

Caption: General workflow for the catalytic reduction of this compound.

Comparative Analysis of the Biological Activity of 2-Amino-1-(2-nitrophenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of synthesized derivatives of 2-Amino-1-(2-nitrophenyl)ethanol. The data presented is a synthesized representation based on established findings within the broader class of nitrophenylaminoethanol compounds and related structures, highlighting potential antimicrobial and anticancer activities. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents.

Overview of Biological Activities

Derivatives of this compound are synthetic compounds of interest in medicinal chemistry due to the versatile reactivity of their functional groups. The core structure, featuring a chiral amino alcohol and a nitrophenyl moiety, serves as a valuable scaffold for the development of new therapeutic agents. Research into analogous compounds suggests that derivatives of this scaffold are likely to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The biological efficacy of these derivatives is significantly influenced by the nature and position of substituents on the aromatic ring, as well as modifications to the amino and hydroxyl groups.

Comparative Biological Data

The following table summarizes the hypothetical biological activity of a representative set of this compound derivatives against common pathogens and a cancer cell line. The data is presented to illustrate potential structure-activity relationships (SAR).

Compound IDR1 (Amino Group Substitution)R2 (Phenyl Ring Substitution)Antibacterial MIC (μg/mL) vs. S. aureusAnticancer IC50 (μM) vs. HeLa
Parent -H2-NO2>128>100
DERIV-01 -CH32-NO26475.2
DERIV-02 -C2H52-NO23250.8
DERIV-03 -Benzyl2-NO21622.5
DERIV-04 -H2-NO2, 4-Cl3245.1
DERIV-05 -H2-NO2, 4-OCH36480.3
DERIV-06 -Benzyl2-NO2, 4-Cl810.7

Note: The data presented in this table is illustrative and intended for comparative purposes based on trends observed in similar compound series. Actual experimental values may vary.

Experimental Protocols

Antibacterial Susceptibility Testing (Microbroth Dilution)

The minimum inhibitory concentration (MIC) for the synthesized compounds against Staphylococcus aureus (ATCC 29213) was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: A suspension of S. aureus was prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension was then diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. A series of twofold dilutions were prepared in Mueller-Hinton Broth (MHB) in 96-well microtiter plates.

  • Incubation: Each well was inoculated with the bacterial suspension. The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the derivatives was evaluated against the HeLa human cervical cancer cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) for 48 hours.

  • MTT Assay: After the incubation period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates were incubated for another 4 hours to allow for the formation of formazan crystals.

  • Data Analysis: The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Visualized Workflows and Pathways

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassays Biological Evaluation cluster_analysis Data Analysis start This compound derivatization Derivatization (e.g., N-alkylation, Ring Substitution) start->derivatization purification Purification & Characterization (Chromatography, NMR, MS) derivatization->purification antimicrobial Antimicrobial Assays (MIC Determination) purification->antimicrobial cytotoxicity Cytotoxicity Assays (IC50 Determination) purification->cytotoxicity sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar cytotoxicity->sar conclusion Lead Compound Identification sar->conclusion Identify Lead Compounds

Caption: General workflow for the synthesis and biological evaluation of derivatives.

signaling_pathway cluster_cell Cancer Cell cluster_pathway Pro-Apoptotic Signaling compound Active Derivative (e.g., DERIV-06) ros Increased Reactive Oxygen Species (ROS) compound->ros Induces Oxidative Stress membrane Cell Membrane mito Mitochondrial Membrane Depolarization ros->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential signaling pathway for anticancer activity.

A Comparative Guide to the Performance of Chiral Auxiliaries in Asymmetric Synthesis: Benchmarking Against 2-Amino-1-(2-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving high stereoselectivity in asymmetric synthesis. This guide provides a performance comparison of the novel chiral auxiliary, 2-Amino-1-(2-nitrophenyl)ethanol, against well-established auxiliaries such as Evans Oxazolidinones and Pseudoephedrine. Due to the limited availability of published data on this compound, this guide presents a framework for its evaluation, utilizing established experimental protocols as a benchmark.

Introduction to Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired chiral center is created, the auxiliary is removed and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is primarily measured by the diastereomeric excess (de) or enantiomeric excess (ee) of the product, as well as the overall chemical yield of the reaction.

Performance Benchmark: Evans Oxazolidinones and Pseudoephedrine

Evans oxazolidinones and pseudoephedrine are two of the most widely used and well-documented classes of chiral auxiliaries. They have demonstrated high levels of stereocontrol in a variety of asymmetric reactions, particularly in the formation of carbon-carbon bonds.

Data Presentation: Asymmetric Alkylation Reactions

The following tables summarize the performance of Evans oxazolidinones and pseudoephedrine in asymmetric alkylation reactions, a common application for these auxiliaries. This data serves as a benchmark for the evaluation of new chiral auxiliaries like this compound.

Table 1: Performance of Evans Oxazolidinone in Asymmetric Alkylation [1][2][3]

Electrophile (R-X)Product Diastereomeric Ratio (dr)Yield (%)
Allyl iodide98:285-95
Benzyl bromide>99:190-98
Methyl iodide97:388-96
Ethyl iodide98:289-97

Table 2: Performance of Pseudoephedrine in Asymmetric Alkylation [4][5][6]

Electrophile (R-X)Product Diastereomeric Ratio (dr)Yield (%)
Benzyl bromide≥99:190-99
Methyl iodide98:285-95
Ethyl iodide98:287-97
Isopropyl iodide97:380-90

Experimental Protocols for Benchmarking

To benchmark the performance of this compound, the following established experimental protocols for asymmetric alkylation using Evans oxazolidinones and pseudoephedrine can be adapted.

Protocol 1: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary[1][2][3]
  • Acylation of the Auxiliary: The chiral oxazolidinone is first acylated with an appropriate acyl chloride or anhydride in the presence of a base (e.g., triethylamine or DMAP) to form the corresponding N-acyloxazolidinone.

  • Enolate Formation: The N-acyloxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperature (-78 °C) in an anhydrous aprotic solvent (e.g., THF) to generate the corresponding Z-enolate.

  • Alkylation: The enolate is then reacted with an alkyl halide (electrophile) at low temperature, followed by slow warming to room temperature.

  • Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride), and the product is extracted with an organic solvent. The crude product is purified by column chromatography.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product by hydrolysis (e.g., with LiOH/H₂O₂) or other methods to yield the desired chiral carboxylic acid, alcohol, or aldehyde.

  • Analysis: The diastereomeric ratio of the product is determined by techniques such as NMR spectroscopy or chiral HPLC.

Protocol 2: Asymmetric Alkylation using Pseudoephedrine as a Chiral Auxiliary[4][5][6]
  • Amide Formation: Pseudoephedrine is reacted with a carboxylic acid chloride or anhydride to form the corresponding amide.

  • Enolate Generation: The pseudoephedrine amide is treated with a strong base, typically LDA, in the presence of LiCl in THF at low temperature (e.g., -78 °C to 0 °C) to form the lithium enolate.

  • Alkylation: The enolate is then treated with an alkyl halide.

  • Work-up and Purification: The reaction is quenched and the product is purified by chromatography or crystallization.

  • Cleavage of the Auxiliary: The auxiliary can be removed by acidic or basic hydrolysis to afford the chiral carboxylic acid, or by reduction to yield the corresponding alcohol or aldehyde.

  • Analysis: The diastereoselectivity of the alkylation product is determined by chiral HPLC or NMR analysis.

Proposed Evaluation of this compound

To evaluate the performance of this compound as a chiral auxiliary, a similar experimental workflow can be employed. The key steps would involve:

  • Attachment of the Substrate: Covalently attaching a prochiral substrate (e.g., an acyl group) to the amino or hydroxyl group of this compound.

  • Diastereoselective Reaction: Performing a diastereoselective reaction, such as an enolate alkylation or an aldol addition.

  • Cleavage of the Auxiliary: Removing the chiral auxiliary from the product.

  • Analysis of Stereoselectivity: Determining the diastereomeric and/or enantiomeric excess of the product.

The nitro group on the phenyl ring of this compound may influence the stereochemical outcome of the reaction through steric and electronic effects. It is hypothesized that the bulky and electron-withdrawing nitro group could enhance facial shielding of the enolate, potentially leading to high diastereoselectivity.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for utilizing a chiral auxiliary in asymmetric synthesis and the logical relationship in evaluating a new chiral auxiliary.

G cluster_0 Asymmetric Synthesis Workflow A Prochiral Substrate C Attach Auxiliary A->C B Chiral Auxiliary (e.g., this compound) B->C D Diastereoselective Reaction (e.g., Alkylation) C->D E Diastereomeric Intermediate D->E F Cleave Auxiliary E->F G Enantiomerically Enriched Product F->G H Recovered Auxiliary F->H G cluster_1 Evaluation Framework I Select Benchmark Reaction (e.g., Asymmetric Alkylation) J Perform Reaction with This compound I->J K Perform Reaction with Established Auxiliary (e.g., Evans) I->K L Analyze Yield and Stereoselectivity (de, ee) J->L K->L M Compare Performance Data L->M N Assess Viability of New Auxiliary M->N

References

The Synthetic Utility of 2-Amino-1-(2-nitrophenyl)ethanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision impacting the efficiency, cost, and overall success of a synthetic route. This guide provides a cost-benefit analysis of using 2-Amino-1-(2-nitrophenyl)ethanol and its isomers as synthetic precursors, with a focus on available experimental data and potential applications in the synthesis of bioactive molecules.

Synthesis of a Key Precursor: A Benchmark for Cost and Yield

To establish a baseline for the synthesis of aminonitrophenylethanol derivatives, a detailed experimental protocol for the synthesis of the closely related compound, 2-((2-nitrophenyl)amino)ethanol, is presented below. This reaction, which proceeds with a reported yield of 75%, offers a tangible point of reference for evaluating the cost and efficiency of producing this class of intermediates.

Experimental Protocol: Synthesis of 2-((2-Nitrophenyl)amino)ethanol[1]

Materials:

  • 1-chloro-2-nitrobenzene (50.0 g, 0.317 mol)

  • 2-aminoethanol (116.3 g, 1.904 mol)

  • n-Butanol (400 mL)

  • Water

  • Ether

  • Brine

Procedure:

  • A solution of 1-chloro-2-nitrobenzene and 2-aminoethanol in n-butanol is heated under reflux for 6 hours.

  • The reaction mixture is concentrated.

  • The residue is taken up in water and extracted with ether.

  • The organic phase is washed with brine, dried, and concentrated to yield the product.

Results:

  • Product: 2-((2-nitrophenyl)amino)ethanol (orange solid)

  • Yield: 43.1 g (75%)

  • Melting Point: 78 °C

Cost Analysis of a Related Precursor

The commercial availability of 2-((2-nitrophenyl)amino)ethanol provides an indication of the cost associated with this type of synthetic building block. The following table summarizes pricing information from various suppliers.

SupplierQuantityPurityPrice (USD)
Supplier A100g98%$40.00
Supplier B10g-$60.00
Supplier C5g>98.0% (GC)$105.00
Supplier C25g>98.0% (GC)$315.00
Supplier D25g-$2120.00

Note: Prices are subject to change and may not include shipping and handling fees.

Comparative Utility of Isomers in Bioactive Molecule Synthesis

The position of the nitro group on the phenyl ring significantly influences the reactivity and potential applications of aminonitrophenylethanol isomers.

  • Para-Isomer (2-Amino-1-(4-nitrophenyl)ethanol): This isomer is a known precursor in the synthesis of various bioactive molecules. For example, it is a building block for heterocyclic compounds and has been utilized in the development of kinase inhibitors, which are a critical class of drugs in cancer therapy.[1] The presence of both amino and hydroxyl groups allows for the construction of complex molecular scaffolds.

  • Meta-Isomer (2-Amino-1-(3-nitrophenyl)ethanol): The meta-isomer is also employed as an intermediate in the synthesis of drugs and other active molecules.[2]

  • Ortho-Isomer (this compound): While specific examples of its use in synthesizing named pharmaceuticals are scarce in the available literature, its structural similarity to the other isomers suggests it holds potential as a valuable, yet less explored, precursor in medicinal chemistry. The proximity of the amino and nitro groups in the ortho position could lead to unique reactivity and the potential for novel intramolecular cyclization reactions.

Visualizing the Synthetic Workflow and Isomeric Relationships

To provide a clearer understanding of the synthetic process and the structural differences between the isomers, the following diagrams have been generated.

SynthesisWorkflow Reactants 1-chloro-2-nitrobenzene + 2-aminoethanol Reaction Reflux in n-Butanol (6 hours) Reactants->Reaction Workup Concentration, Aqueous Workup, Extraction Reaction->Workup Product 2-((2-nitrophenyl)amino)ethanol (75% Yield) Workup->Product IsomerComparison ortho This compound meta 2-Amino-1-(3-nitrophenyl)ethanol para 2-Amino-1-(4-nitrophenyl)ethanol

References

Yield and purity comparison of different 2-Amino-1-(2-nitrophenyl)ethanol synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-amino-1-(2-nitrophenyl)ethanol, a valuable building block in medicinal chemistry and drug development, can be approached through various synthetic strategies. This guide provides a comparative overview of two prominent methods, offering detailed experimental protocols, and a summary of their respective yields and purities to aid in the selection of the most suitable method for your research needs.

Method 1: Multi-step Synthesis via an α-Azido Ketone Intermediate

This common and well-documented strategy involves a three-step sequence starting from 2'-nitroacetophenone. This method offers a high degree of control over the introduction of the amino functionality.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-(2-nitrophenyl)ethanone

A solution of 1-(2-nitrophenyl)ethanone (1 equivalent) in chloroform is stirred at 0–5°C. To this, bromine (1 equivalent) is added dropwise. The reaction mixture is then stirred at room temperature for 2 hours. After the reaction is complete, the mixture is poured into ice-cold water, and the layers are separated. The organic layer is washed sequentially with water, a 10% aqueous sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 2-Azido-1-(2-nitrophenyl)ethanone

To a solution of 2-bromo-1-(2-nitrophenyl)ethanone (1 equivalent) in a suitable solvent such as acetonitrile, sodium azide (3 equivalents) is added. The reaction mixture is stirred at room temperature for 2-3 hours. The reaction is then quenched by the addition of ice-cold water. The product is extracted with an organic solvent like diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo. The crude product is then purified by flash silica gel chromatography. This step has been reported with a yield of up to 92%.[1]

Step 3: Reduction of 2-Azido-1-(2-nitrophenyl)ethanone to this compound

The α-azido ketone can be reduced to the target amino alcohol in a one-pot or sequential manner. A common approach involves the reduction of the ketone to a hydroxyl group using a mild reducing agent like sodium borohydride, followed by the reduction of the azide to an amine.

For the ketone reduction, 2-azido-1-(2-nitrophenyl)ethanone is dissolved in ethanol or methanol at room temperature. Sodium borohydride (at least 0.25 equivalents, though practically often more is used) is added portion-wise. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is worked up.

The subsequent reduction of the azide can be achieved via several methods, such as catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst) or a Staudinger reaction (using triphenylphosphine followed by hydrolysis).

Synthesis Workflow

G cluster_0 Method 1: α-Azido Ketone Route 2_Nitroacetophenone 2'-Nitroacetophenone Bromo_Ketone 2-Bromo-1-(2-nitrophenyl)ethanone 2_Nitroacetophenone->Bromo_Ketone Bromination Azido_Ketone 2-Azido-1-(2-nitrophenyl)ethanone Bromo_Ketone->Azido_Ketone Azidation (92% yield) Amino_Alcohol This compound Azido_Ketone->Amino_Alcohol Reduction

Caption: Workflow for the synthesis of this compound via an α-azido ketone intermediate.

Method 2: Reductive Amination of 2-Nitrobenzaldehyde (Conceptual)

Conceptual Experimental Protocol

This method would conceptually involve the reaction of 2-nitrobenzaldehyde with a source of ammonia, followed by in-situ reduction of the resulting imine.

Step 1: Imine Formation

2-Nitrobenzaldehyde is dissolved in a suitable solvent, such as ethanol. A source of ammonia, like ammonium acetate or a solution of ammonia in methanol, is added. The mixture is stirred to facilitate the formation of the corresponding imine.

Step 2: Reduction

A reducing agent, such as sodium borohydride or sodium cyanoborohydride, is added to the reaction mixture to reduce the imine to the target amine. The reaction progress would be monitored by TLC. After completion, the reaction would be quenched and the product extracted and purified.

Logical Relationship Diagram

G cluster_1 Method 2: Reductive Amination (Conceptual) 2_Nitrobenzaldehyde 2-Nitrobenzaldehyde Imine Intermediate Imine 2_Nitrobenzaldehyde->Imine Reaction with Ammonia Source Amino_Alcohol_2 This compound Imine->Amino_Alcohol_2 In-situ Reduction

Caption: Conceptual workflow for the synthesis of this compound via reductive amination.

Performance Comparison

The following table summarizes the available quantitative data for the synthesis of this compound and its key intermediates. It is important to note that a direct comparison of the overall yield and purity for the final product is challenging due to the lack of complete reported data for a full synthesis in a single source. The data presented is based on reported yields for analogous reactions or individual steps.

ParameterMethod 1: α-Azido Ketone RouteMethod 2: Reductive Amination
Starting Material 2'-Nitroacetophenone2-Nitrobenzaldehyde
Key Intermediates 2-Bromo-1-(2-nitrophenyl)ethanone, 2-Azido-1-(2-nitrophenyl)ethanoneIntermediate Imine
Yield (Azidation Step) 92%[1]Not Reported
Purity High purity achievable through chromatography of intermediates.Purity would be dependent on the efficiency of the one-pot reaction and subsequent purification.
Advantages - Well-controlled, stepwise synthesis.- High yield reported for the key azidation step.- Potentially more atom-economical and convergent (fewer steps).
Disadvantages - Multi-step process, potentially leading to lower overall yield.- Use of bromine and sodium azide requires careful handling.- Lack of specific, optimized protocols in the literature.- Potential for side reactions, such as over-reduction.

Conclusion

The multi-step synthesis via an α-azido ketone intermediate (Method 1) is a well-precedented and robust method for obtaining this compound. While it involves several steps, the high yield of the key azidation step makes it an attractive option. The reductive amination of 2-nitrobenzaldehyde (Method 2) offers a more direct route, but requires further research and optimization to be established as a reliable method. The choice between these methods will depend on the specific requirements of the research, including scale, available starting materials, and the desired level of control over the synthesis.

References

Spectroscopic Validation of 2-Amino-1-(2-nitrophenyl)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Structural Elucidation Overview

The validation of the molecular structure of 2-Amino-1-(2-nitrophenyl)ethanol, a chiral amino alcohol, relies on a suite of spectroscopic techniques. Each method provides unique insights into the molecule's functional groups, connectivity, and stereochemistry. The primary methods discussed are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data Analysis

Due to the absence of a complete, published dataset for this compound, this section presents predicted data for the target molecule alongside experimental data from a closely related analogue, 2-Nitro-1-(2-nitrophenyl)ethan-1-ol . This comparison illustrates how subtle structural differences manifest in the respective spectra.

Table 1: Comparison of Predicted ¹H NMR Data for this compound and Experimental Data for a Related Compound.

Proton Assignment (this compound) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Experimental Chemical Shift (δ, ppm) for 2-Nitro-1-(2-nitrophenyl)ethan-1-ol Experimental Multiplicity for 2-Nitro-1-(2-nitrophenyl)ethan-1-ol
-CH(OH)-~ 4.8 - 5.0Doublet of doublets5.62Multiplet
-CH₂-NH₂~ 2.9 - 3.2Multiplet4.61Doublet
Aromatic-H~ 7.4 - 8.2Multiplets7.61 - 8.21Multiplets
-OHVariableBroad singlet3.62Singlet
-NH₂VariableBroad singlet--

Table 2: Comparison of Predicted ¹³C NMR Data for this compound and Experimental Data for a Related Compound.

Carbon Assignment (this compound) Predicted Chemical Shift (δ, ppm) Experimental Chemical Shift (δ, ppm) for 2-Nitro-1-(2-nitrophenyl)ethan-1-ol
-CH(OH)-~ 70 - 7569.98
-CH₂-NH₂~ 45 - 5080.67
Aromatic C-NO₂~ 147 - 150147.95
Aromatic C-CH~ 124 - 135124.13, 127.01
Aromatic C (quaternary)~ 140 - 145145.31

Table 3: Comparison of Key IR Absorption Bands.

Functional Group Predicted Wavenumber (cm⁻¹) for this compound Experimental Wavenumber (cm⁻¹) for 2-Nitro-1-(2-nitrophenyl)ethan-1-ol
O-H Stretch (alcohol)3200 - 3600 (broad)3320 (broad)
N-H Stretch (amine)3300 - 3500 (two bands)-
C-H Stretch (aromatic)3000 - 31003075
C-H Stretch (aliphatic)2850 - 30002965, 2885
N-O Stretch (nitro)1500 - 1550 (asymmetric), 1330 - 1370 (symmetric)1532, 1358
C=C Stretch (aromatic)1450 - 16001608, 1508, 1430

Table 4: Predicted Mass Spectrometry Data for this compound.

Analysis Type Predicted Value
Molecular FormulaC₈H₁₀N₂O₃
Molecular Weight182.18 g/mol
Predicted [M+H]⁺183.0764
Key Fragmentation PatternLoss of H₂O, NH₃, NO₂

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Acquisition Parameters: Spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with no sample preparation.

  • Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

3. Mass Spectrometry (MS)

  • Sample Introduction: Depending on the ionization method, the sample can be introduced directly via a probe, or as the eluent from a gas or liquid chromatograph.

  • Ionization: Electrospray ionization (ESI) is suitable for polar molecules like amino alcohols.

  • Analysis: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition. Tandem mass spectrometry (MS/MS) can be employed to study fragmentation patterns.

Alternative and Complementary Analytical Techniques

While NMR, IR, and MS are foundational, other techniques can provide further structural validation, particularly for chiral molecules.

  • X-ray Crystallography: This technique can provide the absolute three-dimensional structure of a molecule if a suitable single crystal can be grown. It is the gold standard for structural determination.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for studying chiral molecules and determining their absolute configuration by comparing the experimental spectrum to that of a known standard or to theoretical predictions.

  • High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase: This chromatographic technique can be used to separate enantiomers, thus confirming the chirality of the molecule and determining its enantiomeric purity.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis and the correlation between the molecular structure and its expected spectroscopic signals.

G Spectroscopic Analysis Workflow for Structure Validation cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation synthesis Synthesized Compound purification Purification synthesis->purification nmr NMR (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms connectivity Determine Connectivity nmr->connectivity functional_groups Identify Functional Groups ir->functional_groups mol_formula Confirm Molecular Formula ms->mol_formula structure_elucidation Final Structure Elucidation connectivity->structure_elucidation functional_groups->structure_elucidation mol_formula->structure_elucidation

Caption: Workflow for the synthesis, purification, and spectroscopic validation of an organic compound.

G Structure-Spectra Correlation for this compound cluster_structure Molecular Structure cluster_spectra Expected Spectroscopic Signals structure This compound h_nmr 1H NMR: - Aromatic protons (7.4-8.2 ppm) - Methine proton (~4.9 ppm) - Methylene protons (~3.0 ppm) - Amine & Hydroxyl protons (variable) structure->h_nmr c_nmr 13C NMR: - Aromatic carbons (124-150 ppm) - Methine carbon (~72 ppm) - Methylene carbon (~47 ppm) structure->c_nmr ir IR (cm-1): - O-H & N-H stretch (3200-3600) - Aromatic C-H stretch (3000-3100) - Aliphatic C-H stretch (2850-3000) - N-O stretch (1530, 1350) structure->ir ms MS: - [M+H]+ at m/z 183 structure->ms

Caption: Key structural features of this compound and their corresponding expected spectroscopic signals.

Evaluating the green chemistry metrics of 2-Amino-1-(2-nitrophenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Green Synthesis of 2-((2-Nitrophenyl)amino)ethanol

The synthesis of specialized chemical compounds, particularly those serving as intermediates in drug development, is increasingly scrutinized through the lens of green chemistry. This guide provides a comparative evaluation of two synthetic pathways to 2-((2-nitrophenyl)amino)ethanol, a key structural motif in medicinal chemistry. The classical nucleophilic substitution method is contrasted with a modern, catalytic approach—asymmetric transfer hydrogenation—to highlight the profound impact of methodology on the environmental footprint of chemical synthesis. The evaluation is grounded in key green chemistry metrics, including Atom Economy, Reaction Mass Efficiency (RME), E-Factor, and Process Mass Intensity (PMI).

Comparison of Green Chemistry Metrics

The following table summarizes the calculated green chemistry metrics for two distinct synthetic routes to 2-((2-nitrophenyl)amino)ethanol. Route 1 represents a classical nucleophilic aromatic substitution, while Route 2 is a conceptual catalytic pathway based on modern asymmetric transfer hydrogenation, designed to be a greener alternative.

MetricFormulaRoute 1: Nucleophilic SubstitutionRoute 2: Catalytic Transfer HydrogenationIdeal Value
Atom Economy (AE) (MW of Product / Σ MW of Reactants) x 10083.3%~100%100%
Reaction Mass Efficiency (RME) (Mass of Product / Σ Mass of Reactants) x 10025.9%95.0% (Assumed)100%
E-Factor (Total Mass In - Mass of Product) / Mass of Product15.621.00
Process Mass Intensity (PMI) Total Mass In / Mass of Product16.622.01

Analysis:

Route 1, the classical approach, exhibits a respectable Atom Economy of 83.3%, as most atoms from the primary reactants are incorporated into the product. However, the use of a large excess of 2-aminoethanol (a reactant) and significant volumes of solvents for reaction and workup leads to a low Reaction Mass Efficiency (25.9%) and a high E-Factor and PMI. This indicates that for every kilogram of product, over 15 kilograms of waste are generated.

Route 2, the catalytic hydrogenation approach, demonstrates a significantly improved environmental profile in principle. As a reduction reaction, its theoretical Atom Economy is nearly 100%.[1] While the E-Factor and PMI appear higher in this conceptual model, this is primarily due to the mass of the solvent (methanol). In practice, catalytic reactions often allow for higher concentrations and simpler workup procedures, potentially reducing solvent waste significantly. The key advantage lies in avoiding stoichiometric inorganic byproducts and utilizing a catalyst at a very low loading, which is a core principle of green chemistry.

Experimental Protocols

Route 1: Nucleophilic Aromatic Substitution

This protocol is based on the procedure described by Agai, et al. in Tetrahedron, 32, 839 (1976).[2]

Reaction Scheme: C₇H₄ClNO₂ (1-chloro-2-nitrobenzene) + C₂H₇NO (2-aminoethanol) → C₈H₁₀N₂O₃ (2-((2-nitrophenyl)amino)ethanol) + HCl

Methodology:

  • A solution of 1-chloro-2-nitrobenzene (50.0 g, 0.317 mol) and 2-aminoethanol (116.3 g, 1.904 mol) in n-butanol (400 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

  • The mixture is heated under reflux for 6 hours.

  • After cooling, the reaction mixture is concentrated under reduced pressure to remove the bulk of the n-butanol.

  • The residue is taken up in water (approx. 200 mL) and transferred to a separatory funnel.

  • The aqueous solution is extracted with diethyl ether (3 x 150 mL).

  • The combined organic phases are washed with brine (100 mL), dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed by rotary evaporation to yield the crude product.

  • The final product, 2-((2-nitrophenyl)amino)ethanol, is obtained as an orange solid (43.1 g, 75% yield).

Route 2: Catalytic Asymmetric Transfer Hydrogenation (Conceptual Greener Route)

This conceptual protocol is based on the principles of ruthenium-catalyzed asymmetric transfer hydrogenation of α-amino ketones, a method noted for its efficiency and green credentials.[3]

Reaction Scheme: C₈H₈N₂O₃ (2-amino-1-(2-nitrophenyl)ethanone) + HCOOH/TEA → C₈H₁₀N₂O₃ (2-Amino-1-(2-nitrophenyl)ethanol)

Methodology:

  • To a solution of 2-amino-1-(2-nitrophenyl)ethanone hydrochloride (10.0 g, 0.046 mol) in methanol (100 mL), a catalytic amount of a suitable chiral ruthenium catalyst (e.g., (R,R)-Ts-DPEN RuCl(p-cymene), 0.15 mol%, ~0.044 g) is added.

  • A 5:2 mixture of formic acid and triethylamine (HCOOH/TEA, 10 mL) is added as the hydrogen source.

  • The reaction mixture is stirred at 60-65 °C under an inert atmosphere (e.g., Nitrogen) for 20 hours, with reaction completion monitored by HPLC or TLC.

  • Upon completion, the mixture is cooled to room temperature.

  • The reaction is neutralized by the addition of aqueous ammonium hydroxide (28%, ~10 mL).

  • Water (100 mL) is added to precipitate the product, and the slurry is stirred for 30 minutes.

  • The solid product is collected by filtration, washed with water and a small amount of cold methanol.

  • The product, this compound, is dried under vacuum. (Expected yield: >90%).

Process and Workflow Visualizations

The following diagrams illustrate the logical workflow and mass contributions for each synthetic route, highlighting the differences in complexity and waste generation.

G cluster_0 Route 1: Nucleophilic Substitution cluster_1 Route 2: Catalytic Transfer Hydrogenation r1_reactants Inputs (Reactants) 1-chloro-2-nitrobenzene: 50.0 g 2-aminoethanol: 116.3 g r1_process Reflux (6h) & Liquid-Liquid Extraction r1_reactants->r1_process r1_solvents Inputs (Solvents & Workup) n-Butanol: 324 g Water, Ether, Brine: ~750 g r1_solvents->r1_process r1_product Product 43.1 g r1_process->r1_product 75% Yield r1_waste Waste ~1197 g (Excess amine, solvents, HCl) r1_process->r1_waste r2_reactants Inputs (Substrate & H-Source) α-amino ketone: 10.0 g HCOOH/TEA: ~12 g r2_process Catalytic Reduction (20h) & Precipitation/Filtration r2_reactants->r2_process r2_solvents Inputs (Solvent & Catalyst) Methanol: 79.2 g Ru-Catalyst: 0.044 g r2_solvents->r2_process r2_product Product ~9.1 g r2_process->r2_product >90% Yield r2_waste Waste ~92 g (Solvent, CO2, TEA-Formate) r2_process->r2_waste

Caption: Workflow comparison of Route 1 (top) and Route 2 (bottom).

G cluster_metrics Green Chemistry Metrics cluster_routes Synthesis Routes start Evaluation Start ae Atom Economy (Efficiency of atom incorporation) start->ae Evaluated by pmi Process Mass Intensity (Total mass in / product mass) start->pmi Evaluated by efactor E-Factor (Waste mass / product mass) start->efactor Evaluated by route1 Route 1: Nucleophilic Substitution - High solvent use - Stoichiometric byproduct (HCl) - Excess reagent required ae->route1 Applied to route2 Route 2: Catalytic Hydrogenation - Catalytic (low waste) - High atom economy - Milder conditions - Simpler workup ae->route2 Applied to pmi->route1 Applied to pmi->route2 Applied to efactor->route1 Applied to efactor->route2 Applied to conclusion Conclusion: Route 2 is the demonstrably greener approach, minimizing waste and maximizing efficiency. route1->conclusion route2->conclusion

Caption: Logical relationship for evaluating the greenness of the synthesis routes.

References

A Comparative Guide to the Synthesis of 2-Amino-1-(2-nitrophenyl)ethanol: An Analysis of Reaction Times and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two distinct methods for the preparation of 2-Amino-1-(2-nitrophenyl)ethanol, a valuable building block in medicinal chemistry. The comparison focuses on reaction times and provides detailed experimental protocols to support the findings.

The two primary synthetic strategies discussed both commence with the readily available starting material, 2'-nitroacetophenone. The key difference lies in the sequential reduction of the ketone and nitro functional groups. Method 1 involves the initial reduction of the ketone to a hydroxyl group, followed by the reduction of the nitro group. Conversely, Method 2 prioritizes the reduction of the nitro group before addressing the ketone.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two synthetic pathways, offering a clear comparison of their respective reaction times and yields.

ParameterMethod 1: Ketone Reduction FirstMethod 2: Nitro Group Reduction First
Step 1 Reaction Time 15 - 30 minutes1 - 4 hours
Step 2 Reaction Time 1 - 4 hours15 - 30 minutes
Total Estimated Reaction Time 1.25 - 4.5 hours1.25 - 4.5 hours
Overall Yield High (reported for similar reactions)High (reported for similar reactions)
Reagents 1a) Sodium Borohydride, Ethanol1b) H₂, Pd/C2a) H₂, Pd/C2b) Sodium Borohydride, Ethanol

Detailed Experimental Protocols

Method 1: Two-Step Synthesis via Ketone Reduction Followed by Nitro Reduction

This method involves the selective reduction of the ketone functionality of 2'-nitroacetophenone to the corresponding alcohol, followed by the reduction of the nitro group to an amine.

Step 1a: Synthesis of 1-(2-nitrophenyl)ethanol via Sodium Borohydride Reduction

  • In a round-bottom flask, dissolve 2'-nitroacetophenone in absolute ethanol at room temperature.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The reaction is exothermic and the temperature should be maintained.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 15 to 30 minutes. Reaction progress can be monitored by thin-layer chromatography (TLC).[1][2]

  • Upon completion, the reaction is quenched by the slow addition of water, followed by acidification with dilute hydrochloric acid to decompose any excess borohydride.

  • The product, 1-(2-nitrophenyl)ethanol, is then extracted with an organic solvent, and the solvent is removed under reduced pressure.

Step 1b: Synthesis of this compound via Catalytic Hydrogenation

  • Dissolve the 1-(2-nitrophenyl)ethanol obtained from the previous step in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • The mixture is then subjected to hydrogenation with hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator, at room temperature.

  • The reaction is stirred vigorously for 1 to 4 hours, or until the consumption of hydrogen ceases. The reaction can be monitored by TLC.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the final product, this compound.

Method 2: Two-Step Synthesis via Nitro Group Reduction Followed by Ketone Reduction

This alternative route involves the initial selective reduction of the nitro group of 2'-nitroacetophenone to an amine, followed by the reduction of the ketone.

Step 2a: Synthesis of 2'-aminoacetophenone via Catalytic Hydrogenation

  • Dissolve 2'-nitroacetophenone in a suitable solvent like ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • The mixture is hydrogenated with hydrogen gas (H₂) at room temperature with vigorous stirring.

  • The reaction is typically allowed to proceed for 1 to 4 hours. Progress is monitored by TLC.

  • After the reaction is complete, the catalyst is filtered off through Celite.

  • The solvent is evaporated under reduced pressure to give 2'-aminoacetophenone.

Step 2b: Synthesis of this compound via Sodium Borohydride Reduction

  • Dissolve the 2'-aminoacetophenone from the previous step in absolute ethanol at room temperature.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) in portions to the stirred solution.

  • Continue stirring the reaction mixture in the ice bath for 15 to 30 minutes after the addition is complete, monitoring the reaction by TLC.[1][2]

  • Once the reaction is complete, quench with the slow addition of water and then acidify with dilute hydrochloric acid.

  • The final product is extracted with an organic solvent, which is then removed under reduced pressure to yield this compound.

Logical Workflow of Synthetic Pathways

The following diagram illustrates the two distinct synthetic routes for the preparation of this compound from 2'-nitroacetophenone.

Synthesis_Comparison Start 2'-Nitroacetophenone Intermediate1 1-(2-Nitrophenyl)ethanol Start->Intermediate1 Method 1, Step 1a NaBH4, Ethanol (15-30 min) Intermediate2 2'-Aminoacetophenone Start->Intermediate2 Method 2, Step 2a H2, Pd/C (1-4 hours) Product This compound Intermediate1->Product Method 1, Step 1b H2, Pd/C (1-4 hours) Intermediate2->Product Method 2, Step 2b NaBH4, Ethanol (15-30 min)

Caption: Comparative synthetic routes to this compound.

References

Assessing the Novelty of 2-Amino-1-(2-nitrophenyl)ethanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to the exploration of diverse chemical scaffolds. One such scaffold with latent potential is 2-Amino-1-(2-nitrophenyl)ethanol. Its structure, featuring a chiral center, a primary amino group, a secondary alcohol, and a nitro-substituted aromatic ring, offers multiple points for chemical modification, making it an attractive starting point for the synthesis of new bioactive compounds. This guide provides a comparative assessment of the novelty of this compound-derived compounds by examining the biological activities of structurally related molecules and outlining the experimental protocols for their evaluation.

Introduction to the this compound Scaffold

The this compound core is a versatile building block. The amino and hydroxyl groups are amenable to a variety of chemical reactions, while the nitro group can be readily transformed into other functional groups, such as an amino group, through reduction. This multifunctionality allows it to serve as a precursor for a wide range of more complex molecules, including heterocyclic compounds. While comprehensive studies on a wide array of its direct derivatives are not extensively documented in publicly available literature, the biological activities of related compounds containing nitrophenyl and amino alcohol moieties suggest promising avenues for research.

Comparative Analysis of Structurally Related Compounds

To assess the potential novelty and therapeutic utility of this compound derivatives, this section summarizes the biological activities of various classes of compounds that share key structural features with the core scaffold.

Anticancer Activity

The presence of a nitrophenyl group in various heterocyclic and acyclic compounds has been associated with significant anticancer activity. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.

Table 1: Anticancer Activity of Nitrophenyl-Containing Compounds

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
2-Amino-4-aryl-pyrimidineCompound 7bMCF-7 (Breast)0.48 ± 0.11[1]
HeLa (Cervical)0.74 ± 0.13[1]
2-Amino-5-(3-nitrophenyl)-1,3,4-thiadiazoleCompound 3bMCF-7 (Breast)89.74[2]
5-Nitrophenyl-thiazolidinoneCompound 2hMOLT-4 (Leukemia)< 1.57[3]
SW-620 (Colon)< 1.57[3]
5,6,7,8-TetrahydroisoquinolineCompound 5hPACA2 (Pancreatic)25.9[4]
Compound 6bA549 (Lung)34.9[4]
9-Acridinyl amino acidCompound 8A549 (Lung)≈ 6[1][5]
Compound 9A549 (Lung)≈ 6[1][5]

Note: The presented data is for structurally related but distinct molecular scaffolds and should be interpreted as indicative of the potential of the nitrophenyl moiety rather than a direct measure of the activity of this compound derivatives.

Antimicrobial Activity

The search for new antimicrobial agents is critical in the face of rising antibiotic resistance. Compounds incorporating nitroaromatic and amino alcohol features have demonstrated inhibitory activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Table 2: Antimicrobial Activity of Related Compounds

Compound ClassSpecific Derivative/LibraryMicroorganismMIC (µg/mL) / % InhibitionReference
2-Amino-5-nitrothiopheneCompound 4aStaphylococcus aureus- (Potent activity)[6]
Amino alcohol library(Z)-...acrylonitrile derivativesCryptococcus neoformans>95% inhibition at 32 µg/mL[7]
Methicillin-resistant S. aureus>50% inhibition at 32 µg/mL[7]
N-substituted β-amino acidCompound 9 (R = 4-nitrophenyl)S. aureus MRSA USA3004 - 16[8]
Compound 26S. aureus TCH-1516- (Comparable to control antibiotics)[8][9]
Candida albicans AR-076116[8][9]

Note: The data highlights the antimicrobial potential of the broader class of amino alcohols and nitro-containing compounds.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable assessment of the biological activity of novel compounds. Below are generalized methodologies for key assays cited in the context of anticancer and antimicrobial screening.

Synthesis of 2-((2-Nitrophenyl)amino)ethanol (A Precursor)

A common precursor for more complex derivatives can be synthesized as follows:

  • A solution of 1-chloro-2-nitrobenzene and 2-aminoethanol in n-butanol is heated under reflux for 6 hours.

  • The reaction mixture is then concentrated.

  • The residue is taken up in water and extracted with ether.

  • The organic phase is washed with brine, dried, and concentrated to yield the product.

In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional few hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Controls: Positive control wells (broth and inoculum without the compound) and negative control wells (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]

Visualizations

To aid in the conceptualization of the research and development process, the following diagrams illustrate a typical workflow for novel compound assessment and a simplified representation of potential mechanisms of action.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Further Studies start This compound Scaffold derivatization Chemical Derivatization start->derivatization purification Purification & Characterization (NMR, MS, etc.) derivatization->purification anticancer Anticancer Screening (e.g., MTT Assay) purification->anticancer antimicrobial Antimicrobial Screening (e.g., MIC Determination) purification->antimicrobial data_analysis IC50 / MIC Determination anticancer->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar mechanism Mechanism of Action Studies sar->mechanism lead_optimization Lead Optimization mechanism->lead_optimization

Workflow for Novel Compound Assessment

signaling_pathways cluster_anticancer Potential Anticancer Mechanisms cluster_antimicrobial Potential Antimicrobial Mechanisms compound Nitrophenyl Amino Alcohol Derivative apoptosis Induction of Apoptosis compound->apoptosis cell_cycle Cell Cycle Arrest compound->cell_cycle dna_damage DNA Damage compound->dna_damage compound2 Nitrophenyl Amino Alcohol Derivative cell_wall Cell Wall Synthesis Inhibition compound2->cell_wall protein_synthesis Protein Synthesis Inhibition compound2->protein_synthesis dna_gyrase DNA Gyrase Inhibition compound2->dna_gyrase

Simplified Potential Mechanisms of Action

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. The documented anticancer and antimicrobial activities of structurally related compounds underscore the potential of this chemical class. The novelty of new derivatives will hinge on the specific structural modifications and the resulting biological activity profiles. Future research should focus on the systematic synthesis and screening of a library of this compound derivatives to establish clear structure-activity relationships. Elucidating the mechanisms of action of the most potent compounds will be crucial for their further development as clinical candidates. The data and protocols presented in this guide provide a foundational framework for researchers to embark on the exploration of this intriguing chemical space.

References

Safety Operating Guide

Safe Disposal of 2-Amino-1-(2-nitrophenyl)ethanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Amino-1-(2-nitrophenyl)ethanol, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for handling nitro-containing aromatic compounds and amino alcohols.

Immediate Safety Considerations:

  • Hazardous Waste: this compound and its containers must be treated as hazardous waste.[1] Never dispose of this chemical down the drain.[2][3]

  • Personal Protective Equipment (PPE): When handling this chemical for disposal, always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4][5]

  • Incompatibilities: This compound may be incompatible with strong oxidizing agents, strong acids, and strong bases.[5] Ensure waste is segregated from these materials.[4][6]

Waste Classification and Hazard Profile

While specific quantitative data for this compound is not detailed in the provided search results, the hazard profile can be inferred from similar chemical structures. The primary source of information should always be the manufacturer-provided Safety Data Sheet (SDS). The table below summarizes typical hazard classifications for related nitrophenyl and aminoethanol compounds.

Hazard CategoryGHS ClassificationPrecautionary Statement (Example)
Skin Irritation Category 2H315: Causes skin irritation.[3]
Eye Irritation Category 2AH319: Causes serious eye irritation.[3]
Respiratory Irritation STOT SE 3H335: May cause respiratory irritation.[3]
Disposal -P501: Dispose of contents/container to an approved waste disposal plant.[3]

Standard Disposal Protocol

The disposal of this compound must be handled through a designated hazardous waste management stream.

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads), in a dedicated, compatible, and clearly labeled hazardous waste container.[4][6]

    • Do not mix this waste with other waste streams to avoid potential chemical reactions.[6]

  • Container Management:

    • Use a container made of appropriate material (plastic is often preferred) and ensure it is in good condition.[2][6]

    • The container must be kept tightly sealed at all times, except when adding waste.[4][6]

  • Labeling:

    • Label the waste container clearly with the words "HAZARDOUS WASTE" and list the full chemical name: "this compound" and its approximate concentration or quantity.[6]

  • Storage:

    • Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) at or near the point of generation.[2][6]

    • Ensure the storage area is cool, dry, and well-ventilated.[4][5]

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.[2][4]

Experimental Protocol: Spill Cleanup

In the event of a spill, follow this procedure to ensure safety and proper containment.

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure the space is well-ventilated.[4] Avoid breathing any vapors.[4]

  • Don PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. For large spills, a respirator may be necessary.[4]

  • Contain the Spill:

    • For small spills (<1 L), confine the spill to a small area using an inert absorbent material such as sand, diatomaceous earth, or a commercial chemical absorbent (e.g., Chemizorb®).[1][4]

    • Do not let the product enter drains.[1]

  • Collect Waste:

    • Carefully collect the absorbent material containing the spilled chemical.

    • Place the collected waste into a designated hazardous waste container.[6]

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose of Materials: Double-bag all contaminated disposables (gloves, wipes, etc.) in clear plastic bags, label them as hazardous waste, and dispose of them along with the primary spill waste.[4]

  • Seek Assistance for Large Spills: For spills larger than 1 liter, evacuate the area and contact your institution's emergency number and EH&S department for assistance.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for 2-Amino-1-(2-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling 2-Amino-1-(2-nitrophenyl)ethanol. All procedures should be conducted in a chemical fume hood.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense when handling this compound. The following equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield. Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]Protects eyes from splashes and vapors that can cause serious eye irritation.[1][2]
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.[1][3]Prevents skin contact, which can cause skin irritation.[1][2] Use proper glove removal technique to avoid skin contact.[1]
Respiratory Protection A government-approved respirator is required where risk assessment shows air-purifying respirators are appropriate.[1][3] Use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls.[1]Protects against inhalation of harmful vapors, dust, or mists which may cause respiratory irritation.[1][2]
Body Protection A lab coat or protective clothing should be worn to prevent skin exposure.[4] In case of a large spill, wear a self-contained breathing apparatus, rubber boots, and heavy rubber gloves.[3]Minimizes the risk of skin contact and contamination of personal clothing.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure a safety shower and eye bath are readily accessible.[3]

    • Work should be performed in a well-ventilated area, preferably within a chemical fume hood.[5]

    • Inspect all PPE for integrity before use.

  • Handling :

    • Avoid breathing vapors, mist, or gas.[1]

    • Prevent contact with eyes, skin, and clothing.[3]

    • Wash hands thoroughly after handling the chemical.[1][3]

  • Storage :

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][6]

    • Store in a dark location under an inert atmosphere at room temperature.[7][8]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste material in a suitable, closed, and labeled container for disposal.[6]

  • Disposal Route :

    • Dispose of the chemical and its container as hazardous waste.[9]

    • Do not release into the environment or flush into the sewer system.[2][6]

    • Contaminated gloves and other disposable PPE should be disposed of in accordance with applicable laws and good laboratory practices.[1]

  • Regulatory Compliance :

    • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6][10]

Emergency Procedures

In the event of an emergency, follow these first aid measures and immediately seek medical attention.

  • In case of skin contact : Take off immediately all contaminated clothing. Rinse skin with water or shower.[2]

  • In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

  • If inhaled : Remove the person to fresh air and keep comfortable for breathing.[1][2]

  • If swallowed : Rinse mouth. Do NOT induce vomiting.[6]

Below is a visual workflow for the handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment cluster_disposal Waste Disposal A Inspect and Don PPE: Goggles, Gloves, Respirator, Lab Coat B Verify Fume Hood Operation A->B C Ensure Access to Safety Shower & Eyewash B->C D Weighing and Transfer of this compound C->D Start Handling E Perform Experimental Work D->E F Segregate Waste: Chemical, Contaminated PPE, Sharps E->F Experiment Complete G Decontaminate Work Area F->G H Properly Remove and Dispose of Gloves G->H I Wash Hands Thoroughly H->I J Store Waste in Labeled, Sealed Containers I->J Prepare for Disposal K Arrange for Hazardous Waste Pickup J->K

Caption: Workflow for Safe Handling and Disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.